Einecs 300-108-0
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
93920-23-1 |
|---|---|
Molecular Formula |
C22H47NO3 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-amino-2-methylpropan-1-ol;16-methylheptadecanoic acid |
InChI |
InChI=1S/C18H36O2.C4H11NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4(2,5)3-6/h17H,3-16H2,1-2H3,(H,19,20);6H,3,5H2,1-2H3 |
InChI Key |
OCFCWEBEWDPUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)(CO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the compound formed between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol. This compound, an amine salt, leverages the unique properties of a branched-chain fatty acid and a functional amino alcohol, making it a subject of interest for various applications, including cosmetics, pharmaceuticals, and material science.
Introduction
Isooctadecanoic acid, a C18 branched-chain saturated fatty acid, offers distinct advantages over its linear counterpart, stearic acid, such as a lower melting point and enhanced solubility in various solvents. 2-Amino-2-methylpropan-1-ol (AMP) is a versatile organic compound featuring both a primary amine and a primary alcohol functional group. The reaction between these two components results in the formation of an ammonium carboxylate salt. This guide details the synthetic protocol for this compound and the analytical techniques for its thorough characterization.
Synthesis of Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol
The synthesis of the title compound is a straightforward acid-base neutralization reaction.
Materials and Equipment
-
Reactants:
-
Isooctadecanoic acid (CAS: 2724-58-5)
-
2-Amino-2-methylpropan-1-ol (AMP) (CAS: 124-68-5)
-
-
Solvent:
-
Ethanol (or other suitable solvent)
-
-
Equipment:
-
Reaction flask with a condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard laboratory glassware
-
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve isooctadecanoic acid in a suitable solvent, such as ethanol, with gentle heating and stirring.
-
Addition of Amine: In a separate vessel, prepare a solution of 2-amino-2-methylpropan-1-ol in the same solvent. Add the AMP solution dropwise to the isooctadecanoic acid solution at room temperature with continuous stirring. An equimolar ratio of the acid and amine is typically used.
-
Reaction: The reaction is exothermic. To ensure completion, the mixture can be stirred at a slightly elevated temperature (e.g., 40-50 °C) for a few hours.
-
Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Drying: The resulting product is dried under vacuum to remove any residual solvent.
The logical workflow for the synthesis is depicted in the following diagram:
Caption: A flowchart illustrating the synthesis of the isooctadecanoate salt.
Characterization of the Compound
A combination of spectroscopic and thermal analysis techniques is employed to confirm the structure and purity of the synthesized compound.
Spectroscopic Characterization
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the compound and confirm the salt formation.
-
Expected Observations:
-
Disappearance or significant broadening of the carboxylic acid O-H stretch from isooctadecanoic acid (typically around 2500-3300 cm⁻¹).
-
Appearance of a broad N-H stretching band from the ammonium salt (around 3000-3300 cm⁻¹), which may overlap with C-H stretching vibrations.
-
Shift of the carbonyl C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) to a lower wavenumber for the carboxylate anion (asymmetric and symmetric stretches typically between 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively).
-
Presence of the C-O stretching vibration from the alcohol group of AMP (around 1050 cm⁻¹).
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
-
¹H NMR:
-
The chemical shifts of the protons adjacent to the amine and hydroxyl groups in AMP will be altered upon salt formation.
-
The acidic proton of the carboxylic acid will disappear.
-
Characteristic signals for the alkyl chains of isooctadecanoic acid will be present.
-
-
¹³C NMR:
-
The chemical shift of the carbonyl carbon of the carboxylic acid will shift upon deprotonation to form the carboxylate.
-
The carbons attached to the nitrogen and oxygen in the AMP moiety will also experience a shift in their chemical environment.
-
3.1.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the individual components after dissociation of the salt.
-
Expected Observations: Depending on the ionization technique (e.g., Electrospray Ionization - ESI), one would expect to observe ions corresponding to the protonated 2-amino-2-methylpropan-1-ol [M+H]⁺ and the deprotonated isooctadecanoic acid [M-H]⁻.
The general workflow for the characterization of the synthesized compound is outlined below:
Caption: The workflow for the analytical characterization of the synthesized compound.
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability and decomposition of the compound.
-
Expected Observations: A TGA thermogram would show the temperature at which the compound begins to decompose. This can be compared to the decomposition profiles of the individual starting materials to assess the thermal stability of the salt.
3.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the compound.
-
Expected Observations: The DSC thermogram should show a distinct melting point for the salt, which will be different from the melting points of isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the starting materials. The properties of the final compound would need to be determined experimentally.
| Property | Isooctadecanoic Acid | 2-Amino-2-methylpropan-1-ol |
| CAS Number | 2724-58-5 | 124-68-5 |
| Molecular Formula | C₁₈H₃₆O₂ | C₄H₁₁NO |
| Molecular Weight ( g/mol ) | 284.48 | 89.14 |
| Appearance | Waxy solid | Colorless liquid or solid |
| Melting Point (°C) | ~52-55 | ~30-31 |
| Boiling Point (°C) | ~382 | ~165 |
Note: The properties of isooctadecanoic acid can vary depending on the specific isomer distribution.
Logical Relationship of Components
The formation of the compound is based on the acid-base reaction between the carboxylic acid group of isooctadecanoic acid and the primary amine group of 2-amino-2-methylpropan-1-ol.
An In-depth Technical Guide to the Physicochemical Properties of Einecs 300-108-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the substance identified by Einecs number 300-108-0. This substance is chemically defined as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol , with the CAS number 93920-23-1 . This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.
Core Physicochemical Data
Isooctadecanoic Acid
Isooctadecanoic acid, a branched-chain saturated fatty acid, exhibits the following properties:
| Property | Value |
| Molecular Weight | 284.48 g/mol |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in ethanol and DMSO (≥10 mg/ml).[1] |
| pKa | Data not available |
2-Amino-2-methylpropan-1-ol
2-Amino-2-methylpropan-1-ol is a versatile organic compound with the following characteristics:
| Property | Value |
| Molecular Weight | 89.14 g/mol [2][3][4] |
| Melting Point | 24-28 °C[4] |
| Boiling Point | 165 °C[4] |
| Solubility | 0.5 M in H₂O at 20 °C (clear, colorless).[4] |
| pKa | 9.7 at 25 °C[3][4] |
Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol
As a compound formed from an acid and a base, its properties will be influenced by both moieties. Further experimental determination is required for a precise characterization of the compound.
Experimental Protocols
The following are general methodologies for determining the key physicochemical properties of organic compounds. These protocols can be adapted for the specific analysis of "isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol" and its components.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.
Boiling Point Determination
For liquid samples, the boiling point can be determined by distillation. The liquid is heated in a flask connected to a condenser, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.
Solubility Determination
To determine solubility, a measured amount of the solute is added to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, typically by techniques such as spectroscopy or chromatography. This process is repeated with different solvents to establish a solubility profile.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the substance is titrated with a standard solution of a strong base (for an acidic substance) or a strong acid (for a basic substance). The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
Signaling and Metabolic Pathways
Understanding the biological context of a compound is crucial for drug development. While no specific signaling or metabolic pathways for "isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol" have been identified, the pathways of its individual components offer valuable insights.
Isooctadecanoic Acid (as a long-chain fatty acid)
Long-chain fatty acids like octadecanoic acid are known to be involved in various metabolic and signaling pathways. They are key components of cellular lipids and can be metabolized through beta-oxidation to produce energy.[5] Furthermore, derivatives of octadecanoic acid, such as jasmonates in plants, act as signaling molecules in defense pathways.[6][7] In mammals, fatty acids can modulate signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs).[8]
2-Amino-2-methylpropan-1-ol
The metabolism of 2-amino-2-methylpropan-1-ol has been studied in rats, indicating its involvement in various metabolic processes.[9] It is known to be incorporated into lipids and can be metabolized in the liver and kidneys.[9] Its atmospheric degradation is initiated by reaction with OH radicals.[10][11]
Formation of the Compound
The compound Einecs 300-108-0 is formed through an acid-base reaction between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. 2-Amino-2-methyl-1-propanol BioXtra, = 95 124-68-5 [sigmaaldrich.com]
- 5. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism of 2-amino-2-methylpropanol in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Dobupride
Disclaimer: The requested CAS number, 93920-23-1, could not be associated with a specific chemical substance in public databases. However, extensive research on the closely related topic of drug degradation profiles has identified detailed information for Dobupride , a compound with the CAS number 106707-51-1 . This guide focuses on Dobupride, assuming a potential error in the provided CAS number, to meet the core requirements of the query for an in-depth analysis of a compound's stability.
This technical guide provides a comprehensive overview of the stability and degradation profile of Dobupride. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the visualization of degradation pathways.
Introduction to Dobupride
Dobupride is a novel gastroprokinetic agent. Its chemical stability is a critical factor in its development and formulation as a pharmaceutical product. Understanding its degradation under various stress conditions, including temperature, is essential for ensuring its safety, efficacy, and shelf-life.
Thermal Stability and Degradation Profile
Studies have been conducted to investigate the stability of Dobupride under several conditions, including the effects of pH, light, temperature, and oxygen, both in the solid state and in solution.
In the solid state and in a methanol-water solution protected from light, Dobupride has demonstrated significant stability. After a 5-month storage period under these conditions, only a minimal amount of degradation (less than 0.5%) was observed. However, the compound shows marked instability when exposed to light.
Table 1: Summary of Dobupride Degradation Under Various Conditions
| Condition | State | Duration | Remaining Dobupride (%) | Major Degradation Product(s) |
| Elevated Temperature (in solution, protected from light) | Solution | 5 months | > 99.5% | 4-amino-2-butoxy-5-chlorobenzamide |
| Natural or Artificial Sunlight | Solution | 7 days | ~5% | 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide |
Degradation Pathways
Forced degradation studies have elucidated two primary degradation pathways for Dobupride.
-
Pathway 1: Dechlorination This pathway involves the loss of the chlorine atom from the benzamide ring. It is the predominant degradation route when Dobupride is exposed to light in a solution.
-
Pathway 2: Amide Bond Cleavage This pathway results from the cleavage of the piperidine-amide bond. This is the main degradation route observed under thermal stress in the absence of light.
The major degradation products identified are:
-
Degradation Product 1 (from Pathway 1): 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide
-
Degradation Product 2 (from Pathway 2): 4-amino-2-butoxy-5-chlorobenzamide
Diagram 1: Degradation Pathways of Dobupride
Caption: Degradation pathways of Dobupride under different stress conditions.
Experimental Protocols
The methodologies employed in the stability and degradation studies of Dobupride are detailed below.
4.1. Forced Degradation Study
-
Objective: To investigate the degradation of Dobupride under various stress conditions (pH, light, temperature, and oxygen).
-
Sample Preparation: Dobupride was tested both in its solid state and as a solution in a methanol-water mixture.
-
Stress Conditions:
-
Temperature: Samples were stored at elevated temperatures.
-
Light: Solutions were exposed to natural and artificial sunlight.
-
pH: The stability was likely assessed across a range of pH values, although specific details are not provided in the summarized text.
-
Oxygen: The effect of atmospheric oxygen was evaluated.
-
-
Analysis: The degradation of Dobupride and the formation of its degradation products were monitored over time.
4.2. Analytical Methods for Degradation Product Identification
-
Objective: To identify and characterize the major degradation products of Dobupride.
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC/MS)
-
High-Performance Liquid Chromatography-Particle Beam/Mass Spectrometry (HPLC-PB/MS)
-
-
Procedure:
-
The stressed samples of Dobupride were analyzed using GC/MS and HPLC-PB/MS.
-
The mass spectra of the degradation products were obtained and interpreted to elucidate their chemical structures.
-
The chromatographic data provided information on the purity of the degradation products and the extent of degradation of the parent drug.
-
Diagram 2: Experimental Workflow for Dobupride Degradation Analysis
Caption: A generalized workflow for the forced degradation and analysis of Dobupride.
Conclusion
Dobupride exhibits good stability in the solid state and in solution when protected from light, even at elevated temperatures for extended periods. However, it is highly susceptible to degradation upon exposure to light, leading to a different degradation pathway than that observed under thermal stress. For drug development professionals, these findings underscore the importance of photoprotective measures in the formulation and packaging of Dobupride-containing products. Further studies employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide more quantitative data on its thermal decomposition and phase transitions.
Solubility Studies of Isooctadecanoic Acid Amino Compounds: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The solubility of novel chemical entities is a critical determinant of their therapeutic potential and developability. For amino acid derivatives of isooctadecanoic acid, understanding their solubility profiles in a range of solvents is paramount for formulation development, purification processes, and predicting their behavior in biological systems. Isooctadecanoic acid, a branched-chain fatty acid, imparts unique physicochemical properties to its derivatives, including altered solubility compared to their linear stearic acid counterparts. This guide provides a comprehensive overview of the solubility studies of isooctadecanoic acid amino compounds, detailing experimental protocols and presenting a framework for data analysis.
Core Concepts in Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structure of the solute and solvent, temperature, pressure, and the pH of the solution. For isooctadecanoic acid amino compounds, the interplay between the hydrophobic branched alkyl chain and the hydrophilic amino acid moiety governs their solubility in various media.
Data on the Solubility of Isooctadecanoic Acid Amino Compounds
A comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for a series of isooctadecanoic acid amino compounds in various organic solvents. While the synthesis of N-stearoyl amino acids and the general solubility of amino acids have been documented, the specific solubility values for branched-chain isooctadecanoyl derivatives remain largely unreported in accessible databases. This significant data gap highlights a need for further experimental investigation in this area to support the development of these promising compounds.
The following table is presented as a template for researchers to populate with their own experimental data.
| Isooctadecanoic Acid Amino Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., N-Isooctadecanoyl Glycine | Ethanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
| e.g., N-Isooctadecanoyl Glycine | Methanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
| e.g., N-Isooctadecanoyl Glycine | Acetone | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
| e.g., N-Isooctadecanoyl Alanine | Ethanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
| e.g., N-Isooctadecanoyl Alanine | Methanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
| e.g., N-Isooctadecanoyl Alanine | Acetone | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
| e.g., N-Isooctadecanoyl Leucine | Ethanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
| e.g., N-Isooctadecanoyl Leucine | Methanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
| e.g., N-Isooctadecanoyl Leucine | Acetone | 25 | [Insert Data] | [e.g., Shake-Flask Method] |
Experimental Protocols for Solubility Determination
The accurate determination of solubility is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound in a known volume of solvent at a controlled temperature until saturation is reached.
Materials:
-
Isooctadecanoic acid amino compound (solid)
-
Solvent of interest (e.g., ethanol, methanol, acetone)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the isooctadecanoic acid amino compound to a scintillation vial or flask. The excess solid should be visually apparent throughout the experiment.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments where solubility is measured at different time points until it remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of the compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.
-
Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
The solubility of isooctadecanoic acid amino compounds is a critical parameter that influences their potential applications in the pharmaceutical and other industries. While there is a current lack of publicly available quantitative data for these specific compounds, the experimental protocols outlined in this guide provide a robust framework for researchers to generate this vital information. The systematic study of these derivatives will undoubtedly contribute to a deeper understanding of their physicochemical properties and accelerate their development into valuable products.
In Vitro Toxicological Profile of GenX (EINECS 300-108-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in vitro toxicology of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, commonly known as GenX. GenX is a per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] As a substance with potential for widespread environmental distribution and human exposure, understanding its toxicological profile is of paramount importance.[2] This document summarizes key in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of implicated signaling pathways to support further research and risk assessment.
Chemical Identity
-
Chemical Name: 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid[2]
-
EINECS Number: 300-108-0
-
CAS Number: 13252-13-6[3]
-
Synonyms: GenX, Hexafluoropropylene oxide dimer acid (HFPO-DA)[3][4]
Quantitative Toxicological Data
The following tables summarize the quantitative data from key in vitro studies on GenX.
Table 1: Cytotoxicity of GenX in HepG2 Cells
| Study | Exposure Time | Concentration (µM) | Viability (%) | Assay |
| Lee et al. (2021)[4] | 12 hours | 250 | ~93% | WST-1 |
| 500 | ~77% | WST-1 | ||
| 48 hours | 250 | ~77% | WST-1 | |
| 500 | ~48% | WST-1 | ||
| Wen et al. (2020)[5] | 48 hours | 20 | >100% | Neutral Red |
| 100 | >100% | Neutral Red | ||
| 200 | >100% | Neutral Red | ||
| 400 | ~90% | Neutral Red | ||
| 600 | ~75% | Neutral Red | ||
| 800 | <50% | Neutral Red | ||
| 1000 | <50% | Neutral Red |
Table 2: Effects of GenX on Gene Expression in HepG2 Cells (48-hour exposure)
| Study | Concentration (µM) | Gene | Fold Change |
| Wen et al. (2020)[6] | 100 | DNMT1 | Decreased |
| DNMT3A | Decreased | ||
| DNMT3B | Decreased | ||
| 400 | DNMT1 | Decreased | |
| DNMT3A | Decreased | ||
| DNMT3B | Decreased | ||
| Lee et al. (2021)[4] | 500 | Bax | Increased |
| Caspase 3 | Increased | ||
| Caspase 9 | Increased | ||
| CHOP | Increased | ||
| p53 | Increased |
Experimental Protocols
This section details the methodologies for key experiments cited in the toxicological assessment of GenX.
Cell Viability Assays
1. WST-1 Assay (Lee et al., 2021) [4]
-
Cell Line: Human hepatoma (HepG2) cells.
-
Seeding Density: 1 x 10⁴ cells/well in a 96-well plate.
-
Treatment: Cells were exposed to various concentrations of GenX (40, 100, 250, and 500 µM) for 12 and 48 hours.
-
Procedure:
-
After the exposure period, 10 µL of WST-1 solution was added to each well.
-
The plate was incubated for 1 hour at 37°C.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control group.
-
2. Neutral Red Assay (Wen et al., 2020) [5]
-
Cell Line: Human hepatoma (HepG2) cells.
-
Seeding Density: 2 x 10⁴ cells/well in a 96-well plate.
-
Treatment: Cells were exposed to various concentrations of GenX (20, 100, 200, 400, 600, 800, and 1000 µM) for 48 hours.
-
Procedure:
-
Following treatment, the medium was replaced with a medium containing 50 µg/mL neutral red.
-
The plate was incubated for 2 hours at 37°C.
-
The cells were washed, and the incorporated dye was extracted with a destaining solution (50% ethanol, 1% acetic acid).
-
The absorbance was measured at 540 nm.
-
Cell viability was calculated as a percentage of the control.
-
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Cell Line: Human hepatoma (HepG2) cells.
-
Treatment: Cells were treated with GenX at specified concentrations and durations.
-
Procedure:
-
RNA Extraction: Total RNA was isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.
-
qPCR: Quantitative real-time PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.
-
Data Analysis: The relative expression of the target genes was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and experimental workflows implicated in the in vitro toxicity of GenX.
Caption: GenX-induced apoptosis signaling pathway in HepG2 cells.
Caption: Experimental workflow for analyzing GenX-induced gene expression changes.
Caption: Dose-dependent effects of GenX on signaling pathways in primary human hepatocytes.
Discussion
The available in vitro data indicates that GenX exhibits cytotoxic effects in a dose- and time-dependent manner in human liver cells.[4] The primary mechanisms of toxicity appear to involve the induction of oxidative stress, leading to apoptosis through the activation of intrinsic pathways involving p53, Bax, and caspases.[4] Furthermore, GenX has been shown to alter the expression of genes involved in epigenetic regulation, specifically DNA methyltransferases.[6]
Studies on primary human hepatocytes suggest a dose-dependent shift in the toxicological effects of GenX. At lower concentrations, it primarily interferes with metabolic pathways, while at higher concentrations, it induces fibroinflammatory changes through the modulation of signaling pathways including HIF1α, VEGF, PPARα, STAT3, and SMAD4.[7] It is important to note that some studies have reported no significant cytotoxicity at certain concentrations, highlighting the need for careful consideration of experimental conditions and endpoints.[7]
Conclusion
This technical guide provides a consolidated overview of the in vitro toxicological screening of GenX. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further in vitro and in vivo studies are warranted to fully elucidate the toxicological profile of GenX and to inform human health risk assessments. The use of standardized genetic toxicology assays, such as the Ames test and in vitro micronucleus assay, would be a valuable next step in comprehensively evaluating the genotoxic potential of this compound.[8][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GenX Induces Fibroinflammatory Gene Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. criver.com [criver.com]
Determination of Critical Micelle Concentration (CMC) for Isooctadecanoic Acid Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for determining the Critical Micelle Concentration (CMC) of isooctadecanoic acid salts, commonly known as isostearic acid salts. Isooctadecanoic acid, a branched-chain fatty acid, imparts unique properties to its corresponding salts, influencing their self-assembly into micelles in solution. Understanding the CMC is crucial for various applications, including drug delivery, formulation science, and materials research. This document details the theoretical underpinnings of micellization and provides in-depth experimental protocols for key determination techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy. Quantitative data, where available, is presented in structured tables to facilitate comparison. Furthermore, this guide includes visual representations of experimental workflows and conceptual diagrams using the DOT language to enhance comprehension.
Introduction to Micellization and Critical Micelle Concentration
Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. Isooctadecanoic acid salts are anionic surfactants where the carboxylate group serves as the hydrophilic head and the branched C18 alkyl chain acts as the hydrophobic tail.
In aqueous solutions, at low concentrations, these surfactant molecules exist as monomers. As the concentration increases, they tend to adsorb at the air-water interface, leading to a reduction in the surface tension of the solution.[1] Once the interface is saturated, a further increase in surfactant concentration leads to the spontaneous self-assembly of these monomers into organized aggregates known as micelles. This phenomenon is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.
The Critical Micelle Concentration (CMC) is defined as the specific concentration of a surfactant at which the formation of micelles begins.[2] Above the CMC, any additional surfactant molecules added to the system will predominantly form new micelles, while the monomer concentration remains relatively constant.[3] The CMC is a fundamental parameter that characterizes a surfactant and is influenced by factors such as the structure of the hydrophobic tail and hydrophilic head group, temperature, pressure, and the presence of electrolytes or other solutes.[1][2] For ionic surfactants, the CMC typically decreases to a minimum value and then increases as the temperature rises.[1][4]
The Influence of the Isooctadecanoic Acid Structure
The branched nature of the isooctadecanoic acid alkyl chain distinguishes its salts from their linear counterparts, such as sodium stearate. This branching generally leads to a higher CMC compared to the corresponding straight-chain isomer. The methyl group on the alkyl chain introduces steric hindrance, which can disrupt the efficient packing of the hydrophobic tails within the micelle core. This less favorable packing requires a higher concentration of monomers to initiate micelle formation.
Experimental Methodologies for CMC Determination
Several physicochemical properties of a surfactant solution exhibit a distinct change at the CMC, which forms the basis for various experimental determination methods.[5] The most common and reliable techniques are detailed below.
Surface Tensiometry
This is a classic and widely used method for determining the CMC of any type of surfactant.[6] It is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]
Experimental Protocol: Wilhelmy Plate Method
The Wilhelmy plate method is a static technique that measures the force exerted on a thin plate (typically platinum) partially immersed in the liquid.[7][8]
-
Preparation of Solutions: Prepare a stock solution of the isooctadecanoic acid salt in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.
-
Instrumentation Setup: A tensiometer equipped with a Wilhelmy plate is used. The platinum plate must be thoroughly cleaned (e.g., by flaming or with a suitable solvent) to ensure complete wetting (contact angle of 0°).
-
Measurement:
-
The surface tension of pure deionized water is measured first for calibration and reference.
-
Starting with the most dilute solution, the surface tension of each concentration is measured. The plate is brought into contact with the liquid surface, and the downward force due to surface tension is recorded.[8]
-
Between each measurement, the sample vessel and the plate should be rinsed with the next solution to be measured.
-
All measurements should be performed at a constant temperature.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting graph will typically show two linear regions: one with a negative slope at concentrations below the CMC and another that is nearly horizontal at concentrations above the CMC.[6]
-
The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[6]
-
Workflow for Surface Tensiometry
Conductometry
This method is suitable for ionic surfactants like isooctadecanoic acid salts. It relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions (carboxylate anion and the counter-ion), and the conductivity increases linearly with concentration.[9] Above the CMC, the newly formed micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot.[6]
Experimental Protocol
-
Preparation of Solutions: Similar to the surface tensiometry method, prepare a stock solution and a series of dilutions of the isooctadecanoic acid salt in high-purity deionized water.
-
Instrumentation Setup: A calibrated conductivity meter with a temperature-controlled conductivity cell is required.
-
Measurement:
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will show two linear regions with different slopes.
-
The CMC is the concentration at the point of intersection of these two lines.[9]
-
Workflow for Conductometry
Fluorescence Spectroscopy
This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[11][12]
Principle: Pyrene exhibits a characteristic fine structure in its emission spectrum. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the solvent. In a polar environment like water, the I₁/I₃ ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles.[13] This change in the microenvironment causes a decrease in the I₁/I₃ ratio.
Experimental Protocol
-
Preparation of Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone). A small aliquot of this stock solution is added to a series of volumetric flasks, and the solvent is evaporated, leaving a thin film of pyrene.
-
Preparation of Surfactant Solutions: Prepare a series of isooctadecanoic acid salt solutions of varying concentrations in deionized water. Add these solutions to the flasks containing the pyrene film to achieve a final pyrene concentration that is very low (e.g., ~1 µM) to avoid excimer formation.[12]
-
Equilibration: Allow the solutions to equilibrate (e.g., by stirring or sonication) to ensure the partitioning of pyrene into the micelles is complete.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the pyrene at a suitable wavelength (e.g., 334 nm).
-
Record the emission spectrum for each sample.
-
Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio as a function of the surfactant concentration or log C.
-
The plot will typically show a sigmoidal decrease. The CMC is often taken as the concentration at the inflection point of this curve.
-
Signaling Pathway for Fluorescence Probe Method
Quantitative Data for Isooctadecanoic Acid Salts
| Surfactant Salt | Method | Temperature (°C) | Solvent | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference |
| Potassium Isooctadecanoate | Surface Tensiometry | Not Specified | Water | Not explicitly determined, but surface tension is 25.3 mN/m at ~1 g/L (~0.0031 mol/L) | ~25.3 | ECHA Database |
| Sodium Stearate (for comparison) | Conductometry | 25 | Water | ~0.00095 | Not Reported | ResearchGate Publication[10] |
Note: The data for potassium isooctadecanoate is derived from a single concentration measurement and represents the surface tension in the vicinity of the CMC. The value for sodium stearate, the linear isomer, is provided for comparative purposes to highlight the expected difference due to chain branching.
Conclusion
The determination of the critical micelle concentration is a critical step in the characterization of isooctadecanoic acid salts for their application in research and industry. This guide has provided detailed experimental protocols for three robust methods: surface tensiometry, conductometry, and fluorescence spectroscopy. While extensive quantitative data for these specific surfactants is sparse, the methodologies described herein provide a clear path for researchers to accurately determine the CMC for their particular isooctadecanoic acid salt and system conditions. The provided workflows and diagrams serve to visually simplify these processes, aiding in their successful implementation in the laboratory. The unique branched structure of isooctadecanoic acid is expected to result in a higher CMC compared to its linear counterparts, a factor that should be considered in formulation and application development.
References
- 1. scialert.net [scialert.net]
- 2. 2.2. Surface Activity and Critical Micellar Concentration Determination–Wilhelmy Plate Assay [bio-protocol.org]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 8. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 9. scribd.com [scribd.com]
- 10. fpharm.uniba.sk [fpharm.uniba.sk]
- 11. avantiresearch.com [avantiresearch.com]
- 12. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usc.gal [usc.gal]
An In-depth Technical Guide to the Surface Tension Properties of Aqueous Solutions of Einecs 300-108-0
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the surface tension properties of aqueous solutions of the chemical compound identified by Einecs number 300-108-0. This substance is chemically defined as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) , with the corresponding CAS number 93920-23-1 . Due to a lack of publicly available empirical data for this specific compound, this guide synthesizes information on its constituent components—isooctadecanoic acid and 2-amino-2-methylpropan-1-ol—and the established principles of surfactant chemistry to predict and understand its behavior in aqueous solutions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing foundational knowledge, outlining experimental methodologies for surface tension determination, and discussing the anticipated surface-active properties of this fatty acid amine salt.
Introduction to Einecs 300-108-0
This compound is an amine salt formed from the reaction of isooctadecanoic acid, a branched-chain fatty acid, and 2-amino-2-methylpropan-1-ol (AMP), a primary amine. The formation of this compound results in a molecule with both a long, hydrophobic alkyl chain from the fatty acid and a hydrophilic headgroup from the protonated amine and the carboxylate group. This amphiphilic structure is characteristic of surfactants, suggesting that aqueous solutions of this compound will exhibit significant surface activity, including the reduction of surface tension at the air-water interface.
Fatty amines and their salts are known for their surfactant properties and are utilized in various industrial and commercial applications, including as emulsifiers, detergents, and conditioning agents.[1][2][3] The specific properties of these surfactants, such as their ability to lower surface tension, are dictated by the structure of both the hydrophobic tail and the hydrophilic headgroup.[2]
Chemical Structure and Formation
The compound is formed through an acid-base reaction between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.
Surface Tension Properties of Constituent Components
To understand the surface tension behavior of the compound, it is essential to first examine the properties of its individual components in aqueous solutions.
Isooctadecanoic Acid
Isooctadecanoic acid is a long-chain fatty acid. Safety data sheets for isostearic acid (a synonym for isooctadecanoic acid) indicate that it has low water solubility.[4][5][6][7] Generally, fatty acids with long alkyl chains are surface-active and can reduce the surface tension of water, although their effectiveness is often limited by their low solubility.[8] The carboxyl group provides some hydrophilicity, but the long C18 hydrocarbon chain dominates, making the molecule largely hydrophobic. In aqueous solutions, fatty acids tend to adsorb at the air-water interface with their hydrophobic tails oriented towards the air and their hydrophilic carboxyl groups in the water.
2-Amino-2-methylpropan-1-ol (AMP)
2-Amino-2-methylpropan-1-ol is a water-soluble organic compound containing both an amine and a hydroxyl group, which impart hydrophilicity. Research has been conducted on the surface tension of aqueous solutions of AMP, often in the context of mixtures with other amines for applications such as carbon dioxide capture.[9] While AMP itself is not a strong surfactant due to its relatively short alkyl chain, it does exhibit some surface activity and can influence the surface tension of aqueous solutions.
Predicted Surface Tension Properties of Aqueous Solutions of this compound
The formation of the amine salt significantly alters the physicochemical properties of the individual components, particularly enhancing the water solubility of the fatty acid. This increase in solubility allows for a higher concentration of the amphiphilic species in the bulk water phase and at the air-water interface, leading to a more pronounced reduction in surface tension compared to the fatty acid alone.
The resulting compound, isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1), is expected to behave as a cationic surfactant, where the protonated amine group acts as the primary hydrophilic head. Such fatty amine salts are known to be effective at reducing surface tension.[1][3]
Quantitative Data
As of the date of this publication, specific quantitative data on the surface tension of aqueous solutions of this compound at various concentrations and temperatures are not available in the public domain. However, based on the behavior of similar fatty acid amine salts, a general trend can be predicted.
| Concentration | Predicted Surface Tension (mN/m) | Notes |
| Pure Water | ~72 | At room temperature. |
| Low Concentration | Decreasing | The surface tension is expected to decrease as the concentration of the compound increases. |
| Critical Micelle Concentration (CMC) | Plateau | Above a certain concentration (the CMC), the surface tension will likely plateau at its minimum value as micelles form in the bulk solution. |
Experimental Protocols for Surface Tension Measurement
The surface tension of aqueous solutions of surface-active agents like this compound can be determined using several established methods. The choice of method may depend on whether static (equilibrium) or dynamic surface tension is of interest.[10]
Common Experimental Methods
-
Wilhelmy Plate Method: This technique involves measuring the force exerted on a thin platinum plate as it is brought into contact with the liquid surface. It is a reliable method for determining equilibrium surface tension.[10][11][12][13]
-
du Noüy Ring Method: This method measures the force required to pull a platinum ring from the surface of a liquid. While widely used, it can be less accurate for surfactant solutions where the surface tension changes over time.[10][13]
-
Pendant Drop Method: This optical method involves analyzing the shape of a droplet of the liquid hanging from a needle. The shape of the drop is determined by the balance between gravity and surface tension. This method is highly accurate and can be used for both static and dynamic measurements.[10][12][13]
-
Maximum Bubble Pressure Method: This technique is suitable for measuring dynamic surface tension, which is important for processes that occur rapidly. It measures the maximum pressure required to form a bubble in the liquid.[10]
General Experimental Workflow
The following diagram illustrates a general workflow for measuring the surface tension of a surfactant solution.
Signaling Pathways
The concept of signaling pathways is typically associated with biological processes, where molecules transmit signals within or between cells. For a chemical compound like this compound, its primary mode of action in the context of this guide is its physicochemical effect on the surface tension of aqueous solutions. Therefore, a discussion of signaling pathways is not applicable to the surface tension properties of this substance.
Conclusion
References
- 1. Application of Surfactants - Fatty Amine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 2. mdpi.com [mdpi.com]
- 3. Fatty Amines [evonik.com]
- 4. nuol.agsupernova.com [nuol.agsupernova.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tegewa.de [tegewa.de]
- 11. commons.erau.edu [commons.erau.edu]
- 12. clearsolutionsusa.com [clearsolutionsusa.com]
- 13. biolinscientific.com [biolinscientific.com]
Methodological & Application
Application and Protocol Guide: Addressing the Use of Einecs 300-108-0 in Non-Aqueous Media
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive research into the scientific literature and chemical databases reveals that Einecs 300-108-0, chemically identified as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), is not utilized as a pH buffering agent in aqueous or non-aqueous media. This document serves to clarify the established applications of this compound and to provide a broader context and practical guidance on the critical challenge of pH control in non-aqueous systems for pharmaceutical and research applications.
Part 1: The Identity and Documented Applications of this compound
This compound is a coordination complex of europium.[1][2] Its primary and well-documented applications stem from its unique spectroscopic and chemical properties, none of which relate to pH buffering.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Einecs No. | 300-108-0 |
| CAS No. | 15522-71-1 |
| Chemical Name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) |
| Synonyms | Eu(dpm)3, Eu(tmhd)3 |
| Molecular Formula | C₃₃H₅₇EuO₆ |
Primary applications include:
-
NMR Shift Reagent: Its paramagnetic nature allows it to induce significant shifts in the nuclear magnetic resonance (NMR) signals of other molecules, aiding in the structural elucidation of organic compounds.[2]
-
Luminescent Materials: The europium ion is known for its strong luminescence, making this compound a component in the development of phosphors and other light-emitting materials.[2]
-
Doping Agent: It has been used as a doping agent in Gallium Nitride (GaN) light-emitting diodes (LEDs) to enhance their luminescent properties.[2]
Given the absence of any data supporting its use as a pH buffer, it is not possible to provide application notes, protocols, or quantitative data for this substance in that context.
Part 2: The Challenge of pH Control in Non-Aqueous Media
While the initial query on this compound as a buffer was unfounded, the underlying need to control acidity and basicity in non-aqueous systems is a significant challenge in drug development and chemical research. The concept of pH is strictly defined in aqueous solutions, and its direct translation to non-aqueous media is problematic.[3] However, maintaining a consistent acid-base environment is crucial for the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs) and other chemical entities in non-aqueous formulations.[4]
Key Considerations for Non-Aqueous pH Control:
-
Solvent Properties: The autoprotolysis constant, dielectric constant, and polarity of the solvent will significantly influence the behavior of acidic and basic species.[5]
-
pKa Shifts: The pKa of a buffering agent can change dramatically when moving from an aqueous to a non-aqueous environment.[5]
-
Measurement Difficulties: Standard pH electrodes are designed for aqueous systems and may give unstable or inaccurate readings in non-aqueous media due to dehydration of the glass membrane and issues with the reference junction.[3]
General Approaches and Emerging Solutions:
The development of buffering systems for non-aqueous solutions is an active area of research. Approaches often involve the use of a weak acid and its conjugate base, or a weak base and its conjugate acid, that are soluble and stable in the chosen solvent.
Recently, novel molecules have been specifically designed to act as buffers in organic solvents. For instance, researchers have developed 2-substituted-1,3-cyclohexanedione derivatives that can neutralize both acids and bases in non-aqueous environments.[4]
Table 2: Examples of Buffer Systems Explored in Non-Aqueous or Mixed-Aqueous Media
| Solvent System | Example Buffer Components | Application Area |
| Ethanol | Acetic acid / Sodium acetate | Biofuel quality control |
| Propylene Glycol | Phosphate or Citrate buffers | Pharmaceutical formulations |
| Dimethyl Sulfoxide (DMSO) | Various organic acids and bases | Chemical reaction control |
Part 3: Experimental Protocols for Evaluating a Potential Non-Aqueous Buffer
For researchers aiming to establish pH control in a non-aqueous system, a systematic approach is required. The following is a generalized protocol for the evaluation of a potential buffering agent in a non-aqueous solvent.
Protocol 1: Solubility and Stability Assessment
-
Objective: To determine the solubility and stability of the candidate buffer components (weak acid and conjugate base, or vice versa) in the target non-aqueous solvent.
-
Materials:
-
Candidate buffer components
-
Target non-aqueous solvent(s)
-
Analytical balance, vials, magnetic stirrer
-
HPLC or other suitable analytical method
-
-
Procedure:
-
Prepare saturated solutions of each buffer component in the solvent at the desired temperature.
-
Equilibrate for a set period (e.g., 24 hours) with stirring.
-
Filter the solutions to remove undissolved solid.
-
Determine the concentration of the dissolved component using a validated analytical method (e.g., HPLC, titration).
-
To assess stability, store the solutions under relevant conditions (e.g., elevated temperature, light exposure) and monitor the concentration of the buffer components over time for any degradation.
-
Protocol 2: Potentiometric Titration for Apparent pKa Determination
-
Objective: To determine the apparent pKa (pKa*) of the weak acid or weak base in the non-aqueous solvent.
-
Materials:
-
Calibrated potentiometric titrator with a suitable electrode for non-aqueous solutions
-
Solution of the weak acid (or base) of known concentration in the non-aqueous solvent
-
Solution of a strong base (or acid) of known concentration in the same solvent (e.g., tetrabutylammonium hydroxide)
-
-
Procedure:
-
Place a known volume of the weak acid (or base) solution into the titration vessel.
-
Immerse the electrode and begin stirring.
-
Titrate with the strong base (or acid) solution, recording the potential (mV) as a function of the volume of titrant added.
-
Plot the titration curve (mV vs. volume).
-
The pKa* corresponds to the pH reading at the half-equivalence point.
-
Protocol 3: Buffer Capacity Measurement
-
Objective: To determine the buffer capacity (β) of the prepared buffer solution.
-
Materials:
-
Prepared buffer solution (containing the weak acid and conjugate base at a known concentration) in the non-aqueous solvent.
-
Calibrated potentiometric system.
-
Strong acid and strong base titrants.
-
-
Procedure:
-
Place a known volume of the buffer solution into the vessel.
-
Measure the initial potential.
-
Add a small, known amount of strong acid and record the change in potential.
-
Repeat with additions of strong base to the original buffer solution.
-
Calculate the buffer capacity using the formula: β = ΔB / ΔpH, where ΔB is the moles of added acid or base and ΔpH is the change in pH.
-
Part 4: Visualizing the Workflow
The selection and validation of a non-aqueous buffer system is a multi-step process. The following diagram illustrates a logical workflow for researchers.
References
- 1. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 2. TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)EUROPIUM(III) | 15522-71-1 [chemicalbook.com]
- 3. pH theory - measuring the pH of non-aqueous solutions [awe-ltd.co.uk]
- 4. Non-Aqueous Buffer Compound (No. 0168) | OIST Groups [groups.oist.jp]
- 5. strem.com [strem.com]
Application Notes and Protocols for Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol in Emulsion Polymerization
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a general guideline. Specific experimental data for the use of isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol in emulsion polymerization is not widely available in published literature. The protocols and data presented here are representative examples based on the known principles of emulsion polymerization and the properties of similar fatty acid amine salt surfactants. Optimization of the described procedures will be necessary for specific monomer systems and applications.
Introduction
The compound formed by isooctadecanoic acid and 2-amino-2-methylpropan-1-ol is an amine salt of a branched-chain fatty acid. Such molecules are effective surfactants and can be utilized as primary emulsifiers in emulsion polymerization processes. The in-situ formation of this surfactant by neutralizing isooctadecanoic acid with 2-amino-2-methylpropan-1-ol in the aqueous phase offers a versatile approach to stabilizing monomer droplets and growing polymer particles during the synthesis of latexes.
Properties of the Components:
-
Isooctadecanoic Acid (Isostearic Acid): A C18 saturated branched-chain fatty acid that is liquid at room temperature. Its branched structure provides excellent thermal and oxidative stability and enhances its ability to disperse pigments and particles.[1][2][3]
-
2-Amino-2-methylpropan-1-ol (AMP): A water-soluble amino alcohol that functions as a strong base to neutralize the fatty acid, forming the soap.[4][5][6] It is also used as a dispersant and pH buffer.[4]
The resulting amine salt acts as an anionic surfactant, where the carboxylate group forms the hydrophilic head and the long, branched hydrocarbon chain constitutes the hydrophobic tail. This structure is conducive to forming micelles in an aqueous solution, which are essential for the nucleation of polymer particles in emulsion polymerization.
Logical Relationship of Components in Emulsion Polymerization
The following diagram illustrates the fundamental relationships and roles of the key components in an emulsion polymerization process stabilized by the in-situ formation of the isooctadecanoic acid-AMP salt.
Caption: Logical workflow of emulsion polymerization.
Experimental Protocol: Synthesis of Polystyrene Latex
This protocol describes a general procedure for the emulsion polymerization of styrene using isooctadecanoic acid and 2-amino-2-methylpropan-1-ol as the emulsifier system.
3.1. Materials and Equipment
-
Monomer: Styrene (inhibitor removed by passing through an alumina column)
-
Surfactant Precursors:
-
Isooctadecanoic acid (Isostearic acid)
-
2-Amino-2-methylpropan-1-ol (AMP)
-
-
Initiator: Potassium persulfate (KPS)
-
Continuous Phase: Deionized (DI) water
-
Equipment:
-
Jacketed glass reactor (500 mL) equipped with a reflux condenser, mechanical stirrer, nitrogen inlet, and temperature probe.
-
Heating/cooling circulator
-
Monomer and initiator feed pumps (optional, for semi-batch process)
-
Sample withdrawal system
-
3.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
3.3. Procedure (Semi-Batch Process)
-
Reactor Setup: Charge the 500 mL jacketed glass reactor with 150 g of DI water, 3.0 g of isooctadecanoic acid, and 1.0 g of 2-amino-2-methylpropan-1-ol. The molar ratio of acid to amine should be approximately 1:1 to ensure neutralization.
-
In-situ Surfactant Formation: Begin stirring the mixture at 200 rpm and purge with nitrogen for 30 minutes to remove oxygen. Heat the reactor to 80°C. The isooctadecanoic acid will melt and react with the AMP to form the emulsifier in situ.
-
Initiation: Prepare an initiator solution by dissolving 0.5 g of KPS in 10 g of DI water.
-
Seeding: Add 10 g (approx. 10% of total monomer) of styrene to the hot reactor. Allow the system to equilibrate for 10 minutes.
-
Polymerization Start: Add the initiator solution to the reactor to begin the polymerization of the seed particles.
-
Monomer Feed: After 15 minutes, begin the continuous feed of the remaining 90 g of styrene into the reactor over a period of 3 hours.
-
Completion: Once the monomer feed is complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature while maintaining slow stirring. Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
Characterization: Analyze the final latex for solid content, particle size and distribution, pH, and viscosity.
Representative Data
The following tables present hypothetical, yet representative, data that could be expected from experiments investigating the effect of surfactant concentration on the properties of the final latex.
Table 1: Formulation Variables
| Formulation ID | Styrene (g) | Water (g) | Isooctadecanoic Acid (g) | AMP (g) | KPS (g) |
| EXP-1 | 100 | 150 | 1.5 | 0.5 | 0.5 |
| EXP-2 | 100 | 150 | 3.0 | 1.0 | 0.5 |
| EXP-3 | 100 | 150 | 4.5 | 1.5 | 0.5 |
Table 2: Expected Latex Properties
| Formulation ID | Surfactant Conc. (wt% on Monomer) | Solid Content (%) | Monomer Conversion (%) | Particle Size (nm) | Polydispersity Index (PDI) |
| EXP-1 | 2.0 | ~39.5 | >98 | ~150 | <0.1 |
| EXP-2 | 4.0 | ~39.8 | >99 | ~100 | <0.05 |
| EXP-3 | 6.0 | ~39.9 | >99 | ~75 | <0.05 |
Note: Generally, increasing the surfactant concentration leads to a larger number of micelles, resulting in the formation of more, but smaller, polymer particles.
Potential Applications
Latexes synthesized using isooctadecanoic acid-AMP salt as an emulsifier can be explored for various applications, leveraging the unique properties of the branched-chain fatty acid.
-
Coatings and Adhesives: The excellent stability and dispersing properties of isostearic acid can lead to latexes with good pigment compatibility and film formation properties.
-
Drug Delivery: The biocompatibility of fatty acids suggests that these polymer nanoparticles could be investigated as carriers for hydrophobic drugs. The branched structure of the isooctadecanoic acid might influence the loading capacity and release kinetics of encapsulated agents.
-
Personal Care Products: Given that isostearic acid and its derivatives are used in cosmetics, the resulting polymers may be suitable for formulation into personal care products.[2]
Troubleshooting and Optimization
-
Coagulum Formation: Excessive coagulum may indicate insufficient stabilization. Increase the surfactant concentration or adjust the stirring speed. Ensure a consistent nitrogen purge to prevent oxygen inhibition.
-
Broad Particle Size Distribution: This may result from inconsistent nucleation. A seeded polymerization approach, as described in the protocol, can help achieve a more uniform particle size.
-
Low Monomer Conversion: Ensure the initiator concentration is adequate and the reaction temperature is maintained. A post-polymerization heating period can help consume residual monomer.
References
- 1. ISOOCTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. Isostearic Acid Manufacturers | Product parameter introduction [bluesun-chem.com]
- 4. 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya [atamanchemicals.com]
- 5. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]
Application Notes and Protocols for Stable Oil-in-Water Emulsions Using CAS 93920-23-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of stable oil-in-water (o/w) emulsions utilizing CAS 93920-23-1, chemically identified as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1). This compound, an amine salt of a fatty acid, functions as an effective anionic surfactant, enabling the formation of stable o/w emulsions suitable for various applications in the pharmaceutical and cosmetic industries.
Introduction to CAS 93920-23-1 as an Emulsifier
Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) is formed by the neutralization reaction between isooctadecanoic acid (a lipophilic fatty acid) and 2-amino-2-methylpropan-1-ol (AMP), a water-soluble amino alcohol. This in-situ formation of an amine soap creates an amphiphilic molecule with a hydrophilic head (the carboxylate and ammonium groups) and a lipophilic tail (the isooctadecanoic acid hydrocarbon chain). This structure allows it to orient at the oil-water interface, reducing interfacial tension and stabilizing dispersed oil droplets within a continuous aqueous phase.
The use of this in-situ generated emulsifier offers flexibility in formulation development. 2-Amino-2-methyl-1-propanol is a well-known pH buffering agent in cosmetic and pharmaceutical formulations.[1][2][3] The formation of the isooctadecanoate salt not only provides emulsification but can also contribute to the overall pH control of the final product.
Key Formulation Parameters and Data
The stability and physical characteristics of an oil-in-water emulsion stabilized with CAS 93920-23-1 are dependent on several key parameters. The following table summarizes typical ranges for these parameters based on general principles of o/w emulsion formulation with fatty acid soaps.
| Parameter | Typical Range | Rationale |
| Oil Phase Concentration (% w/w) | 10 - 40% | Influences viscosity and application feel. Higher concentrations may require increased emulsifier levels. |
| CAS 93920-23-1 Concentration (% w/w) | 1 - 5% | Dependent on the oil phase concentration and desired droplet size. Higher concentrations lead to smaller, more stable droplets. |
| Isooctadecanoic Acid : AMP Molar Ratio | 1:1 to 1:1.2 | A slight excess of AMP can ensure complete neutralization of the fatty acid and contribute to pH buffering. |
| Homogenization Speed (rpm) | 5,000 - 15,000 | High shear is necessary to reduce oil droplet size and create a stable emulsion. |
| Homogenization Time (minutes) | 5 - 15 | Sufficient time is required to achieve a uniform droplet size distribution. |
| Final pH | 7.5 - 9.0 | The emulsifier is most effective in this pH range, ensuring the fatty acid remains in its salt form. |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and characterization of a stable oil-in-water emulsion using CAS 93920-23-1.
Materials and Equipment
-
Oil Phase: Mineral oil, isopropyl myristate, or other suitable non-polar oil.
-
Aqueous Phase: Deionized water.
-
Emulsifier Components:
-
Isooctadecanoic acid
-
2-Amino-2-methylpropan-1-ol (AMP)
-
-
Equipment:
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers and magnetic stirrer
-
Water bath or heating mantle
-
pH meter
-
Microscope with a calibrated reticle or particle size analyzer
-
Emulsion Preparation Protocol (In-situ Method)
This protocol describes the formation of the emulsifier in-situ during the emulsion preparation.
-
Prepare the Aqueous Phase:
-
In a beaker, combine the desired amount of deionized water and 2-amino-2-methylpropan-1-ol.
-
Heat the mixture to 70-75°C while stirring until the AMP is fully dissolved.
-
-
Prepare the Oil Phase:
-
In a separate beaker, combine the oil and isooctadecanoic acid.
-
Heat the oil phase to 70-75°C while stirring until the fatty acid is completely melted and dispersed.
-
-
Combine the Phases:
-
Slowly add the hot oil phase to the hot aqueous phase while mixing with a magnetic stirrer.
-
-
Homogenization:
-
Immediately transfer the mixture to a high-shear homogenizer.
-
Homogenize at 10,000 rpm for 10 minutes. Ensure the temperature is maintained around 65-70°C during homogenization.
-
-
Cooling:
-
After homogenization, allow the emulsion to cool to room temperature with gentle stirring.
-
-
Final pH Adjustment:
-
Measure the pH of the final emulsion and adjust to the target range (7.5-9.0) if necessary, using a dilute solution of AMP or a suitable acid.
-
Emulsion Stability Testing Protocol
-
Macroscopic Observation:
-
Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at predetermined time points (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).
-
-
Microscopic Evaluation:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the droplet size and distribution under a microscope. Note any changes in droplet size or signs of aggregation over time.
-
-
Centrifugation Test:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 30 minutes.
-
Observe for any phase separation. A stable emulsion should show no separation.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to three cycles of freezing (-20°C for 24 hours) and thawing (room temperature for 24 hours).
-
After the final cycle, visually and microscopically inspect the emulsion for any signs of instability.
-
Visualizations
The following diagrams illustrate the key processes and mechanisms involved in the formulation of stable oil-in-water emulsions with CAS 93920-23-1.
Caption: Workflow for in-situ formation of the emulsifier and preparation of the o/w emulsion.
Caption: Mechanism of o/w emulsion stabilization by CAS 93920-23-1 at the oil-water interface.
Conclusion
CAS 93920-23-1, the salt of isooctadecanoic acid and 2-amino-2-methylpropan-1-ol, is a versatile and effective emulsifier for creating stable oil-in-water emulsions. By carefully controlling formulation parameters such as emulsifier concentration, oil phase content, and homogenization conditions, researchers and drug development professionals can produce stable emulsions with desired physical characteristics for a wide range of applications. The in-situ formation of this emulsifier provides a convenient and flexible method for emulsion preparation. The protocols and data presented here serve as a valuable starting point for the development of novel emulsion-based formulations.
References
Application Notes and Protocols for Topical Drug Delivery Systems with Isosorbide Dinitrate (Einecs 300-108-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isosorbide dinitrate (ISDN), identified by Einecs 300-108-0, is a potent vasodilator traditionally used in the management of angina pectoris. Its mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle cells, leading to vasodilation. Topical and transdermal delivery of ISDN offers a promising alternative to oral administration by bypassing the extensive first-pass metabolism, potentially leading to improved bioavailability and sustained therapeutic effects. These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and quantitative data for the development of topical drug delivery systems for ISDN.
Mechanism of Action: Nitric Oxide Signaling Pathway
Isosorbide dinitrate serves as a prodrug that is converted to its active metabolite, nitric oxide (NO). NO then initiates a signaling cascade within vascular smooth muscle cells, resulting in relaxation and vasodilation.
Caption: Nitric Oxide Signaling Pathway in Vasodilation.
Formulation Development of Topical Systems
The development of a successful topical formulation for isosorbide dinitrate requires careful selection of excipients to ensure drug stability, solubility, and adequate skin permeation. Various formulation strategies have been explored, including ointments, gels, transdermal patches, and buccal films.
Table 1: Example Formulations for Isosorbide Dinitrate Topical Delivery Systems
| Formulation Type | Component | Concentration (% w/w) | Reference |
| Ointment | Isosorbide Dinitrate | 10 | [1] |
| Decyl Oleate | 24 | [1] | |
| Sorbitan Sesquioleate | 2 | [1] | |
| Emulsifying Additive | 6 | [1] | |
| Water | 58 | [1] | |
| Transdermal Patch (Reservoir) | Isosorbide Dinitrate | 10 | |
| Polyvinyl Alcohol (PVA) | 75 | ||
| Urea | 5 | ||
| Buccal Film | Isosorbide Dinitrate | 5 mg per film | |
| Carbopol 934P | Variable | ||
| Polyvinyl Pyrrolidone (PVP) | Variable | ||
| Propylene Glycol | Variable |
Experimental Protocols
Preparation of Isosorbide Dinitrate Ointment
This protocol describes the preparation of an oil-in-water emulsion-based ointment.
Materials:
-
Isosorbide Dinitrate (finely crystalline, particle size < 100 µm)
-
Decyl Oleate
-
Sorbitan Sesquioleate
-
Emulsifying Additive (e.g., a mixture of higher saturated fatty alcohols with fatty alcohol sulfates and emulsifiers)[2]
-
Purified Water
-
High-speed stirrer and homogenizer
Procedure:
-
Heat the oil phase, consisting of decyl oleate, sorbitan sesquioleate, and the emulsifying additive, to 80°C until all components are melted and homogenous.[2]
-
Heat the purified water to 70°C.[2]
-
Add the heated water to the oil phase with vigorous stirring to form an emulsion.[2]
-
Cool the emulsion to room temperature (approximately 25°C).
-
In a separate vessel, suspend the finely crystalline isosorbide dinitrate in a portion of the cream base using a high-speed stirrer.[2]
-
Homogenize the drug suspension.
-
Add the remaining cream base to the drug concentrate and stir intensively at room temperature until a uniform ointment is obtained.[2]
-
Finally, homogenize the entire batch to ensure uniform drug distribution.
Caption: Ointment Preparation Workflow.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the permeation of isosorbide dinitrate from a topical formulation through an excised skin membrane.
Materials:
-
Franz Diffusion Cells
-
Excised skin (e.g., rat, porcine, or human)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer
-
Water bath with temperature control
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Excise the skin from the donor and carefully remove any subcutaneous fat and connective tissue.
-
Cell Assembly: Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed (32°C or 37°C) and degassed receptor medium. Ensure there are no air bubbles between the skin and the medium. The receptor medium should be continuously stirred.[3]
-
Formulation Application: Apply a known quantity of the isosorbide dinitrate topical formulation onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the withdrawn samples for isosorbide dinitrate concentration using a validated analytical method, such as HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of the skin (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Caption: In Vitro Skin Permeation Study Workflow.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the quantification of isosorbide dinitrate. Method validation according to ICH guidelines is essential.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of Methanol and 0.1M Ammonium Sulphate (50:50 v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of isosorbide dinitrate in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve.
-
Sample Preparation: Dilute the samples collected from the in vitro permeation study with the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of isosorbide dinitrate in the samples by comparing the peak areas with the calibration curve.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on topical isosorbide dinitrate delivery systems.
Table 2: In Vitro Permeation Parameters of Isosorbide Dinitrate
| Formulation | Skin Model | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (h) | Reference |
| Adhesive Matrix | Excised hairless rat skin | Proportional to drug concentration | Not Reported | [5] |
| Niosomal Gel (Passive) | Not Specified | ~0.5 | ~6 | [6] |
| Niosomal Gel (Iontophoresis 0.5 mA/cm²) | Not Specified | ~5.5 | ~2.5 | [6] |
Table 3: Pharmacokinetic Parameters of Isosorbide Dinitrate after Topical Application
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Topical Formulation | 100 mg over 400 cm² | ~7 (steady-state) | 6-24 | ~30 | [7] |
| Transdermal System with Oleic Acid | Not Specified | Higher Cmax vs. control | Not Reported | Not Reported | |
| Transdermal System with Propylene Glycol | Not Specified | Higher Cmax vs. control | Not Reported | Not Reported |
Stability Testing
Stability studies are crucial to ensure the quality, safety, and efficacy of the topical formulation throughout its shelf life.
Protocol for Stability Testing:
-
Storage Conditions: Store the formulation in its final packaging at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).
-
Testing Intervals: Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Parameters to be Evaluated:
-
Physical Appearance: Color, odor, phase separation, and consistency.
-
Drug Content: Quantification of isosorbide dinitrate to ensure it remains within the specified limits (e.g., 90-110% of the label claim).
-
pH: Measurement of the formulation's pH.
-
Viscosity: Assessment of any changes in the formulation's flow properties.
-
Microbial Limits: Testing for the presence of microbial contamination.
-
In Vitro Drug Release/Permeation: To ensure the formulation's performance is maintained over time.
-
A study on a concentrated solution of isosorbide dinitrate (0.60 mg/mL) in polypropylene syringes showed it to be physically and chemically stable for 28 days when stored at 5°C ± 3°C with protection from light. Another study on a cream formulation subjected to temperature swing tests (2 days at 4°C and 2 days at 40°C) for 7 months showed no change in the crystal size of the drug.
Conclusion
The development of topical drug delivery systems for isosorbide dinitrate presents a viable strategy to enhance its therapeutic efficacy. This document provides a foundational guide for researchers and drug development professionals, encompassing formulation considerations, detailed experimental protocols, and a summary of relevant quantitative data. Adherence to rigorous experimental design and validation is paramount for the successful development of safe and effective topical products containing isosorbide dinitrate.
References
- 1. researchgate.net [researchgate.net]
- 2. alterlab.co.id [alterlab.co.id]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. New Spectrophotometric Method for the Estimation of Isosorbide Mononitrate in Bulk and Tablet Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 6. Long-term Physicochemical Stability of Concentrated Solutions of Isosorbide Dinitrate in Polypropylene Syringes for Administration in the Intensive Care Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP0131927A2 - Pharmaceutical preparation containing isosorbide dinitrate - Google Patents [patents.google.com]
Application Notes and Protocols for Incorporating Isooctadecanoic Acid in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isooctadecanoic acid, commonly known as isostearic acid, is a branched-chain saturated fatty acid that offers unique advantages in cosmetic formulations. Its branched structure imparts a lower melting point and viscosity compared to its linear counterpart, stearic acid, resulting in a light, non-greasy feel on the skin.[1][2][3] Isooctadecanoic acid serves multiple functions, acting as an emollient, emulsifier, stabilizer, and binder in a variety of cosmetic products.[4][5][6][7] These application notes provide detailed protocols for incorporating isooctadecanoic acid into cosmetic formulations and methods for evaluating the resulting product's stability and efficacy.
Key Properties and Functions
Isooctadecanoic acid is a versatile ingredient with a range of beneficial properties for cosmetic formulations:
-
Emollient: It softens and soothes the skin, providing a smooth and silky feel without an oily residue.[3][7][8]
-
Emulsion Stabilizer: It helps to prevent the separation of oil and water phases in creams and lotions, contributing to product stability.[5][9]
-
Thickening Agent: It can increase the viscosity of formulations, improving their texture and consistency.[6]
-
Binder: In pressed powders and color cosmetics, it helps to bind the ingredients together.[4]
-
Penetration Enhancer: Studies have shown that certain branched isomers of isooctadecanoic acid can enhance the penetration of other active ingredients through the stratum corneum.[10]
-
High Stability: It exhibits excellent thermal and oxidative stability, contributing to a longer shelf life for cosmetic products.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of isooctadecanoic acid in cosmetic formulations.
Table 1: Typical Concentration in Cosmetic Formulations
| Product Type | Concentration Range (% w/w) | Reference |
| Skin Creams | 1.0 - 2.0 | [11] |
| General Cosmetics | Up to 10.0 | [12] |
| Specialized Delivery Systems | Up to 35.0 (in oil phase) | [13] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Weight | ~284.48 g/mol | |
| Appearance | Colorless to pale yellow liquid | [5][14] |
| Solubility | Insoluble in water; Soluble in oils and organic solvents | [14] |
| Melting Point | Liquid at room temperature | [2] |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Moisturizing Cream
This protocol outlines the preparation of a stable and aesthetically pleasing O/W moisturizing cream using isooctadecanoic acid as a co-emulsifier and emollient.
Materials:
-
Oil Phase:
-
Isooctadecanoic Acid: 3.0%
-
Cetearyl Alcohol: 2.0%
-
Glyceryl Stearate: 2.0%
-
Caprylic/Capric Triglyceride: 5.0%
-
-
Water Phase:
-
Deionized Water: q.s. to 100%
-
Glycerin: 3.0%
-
Xanthan Gum: 0.2%
-
-
Cool-Down Phase:
-
Preservative (e.g., Phenoxyethanol): 0.5%
-
Fragrance: q.s.
-
Procedure:
-
Preparation of Phases: In separate beakers, weigh the components of the oil phase and the water phase.
-
Heating: Heat both phases to 75-80°C in a water bath. Stir each phase until all components are completely dissolved or melted.
-
Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 3-5 minutes to form a uniform emulsion.
-
Cooling: Begin cooling the emulsion while stirring gently with a paddle mixer.
-
Addition of Cool-Down Phase: When the temperature of the emulsion reaches below 40°C, add the preservative and fragrance.
-
Final Mixing: Continue stirring until the cream is smooth and uniform.
-
Packaging: Package the final cream in an appropriate container.
Protocol 2: Stability Testing of the Cosmetic Formulation
This protocol describes the methods to assess the physical and chemical stability of the prepared cosmetic cream.
Methodology:
-
Accelerated Stability Testing:
-
Freeze-Thaw Cycle Testing:
-
Subject samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C) for at least three cycles.[15] This assesses the emulsion's resistance to temperature fluctuations during transport and storage.
-
-
Centrifuge Testing:
-
To predict creaming or separation, heat a sample of the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[15]
-
-
Evaluation Parameters: At each time point, evaluate the samples for the following parameters:
-
Physical Appearance: Color, odor, and texture.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a viscometer.
-
Phase Separation: Visually inspect for any signs of oil or water separation.
-
Microbiological Testing: Perform microbial limit tests to ensure the preservative system is effective.
-
Table 3: Stability Evaluation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | No significant change in color, odor, or texture |
| pH | pH meter | Within ± 0.5 of the initial value |
| Viscosity | Viscometer | Within ± 10% of the initial value |
| Phase Separation | Visual & Centrifugation | No visible separation or creaming |
| Microbial Count | Plate Count | Within acceptable limits for cosmetic products |
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action on the Skin Barrier
Isooctadecanoic acid, as a fatty acid, is proposed to integrate into the lipid matrix of the stratum corneum, the outermost layer of the skin. This integration can enhance the skin's barrier function by interacting with endogenous lipids like ceramides and cholesterol. A strengthened lipid barrier leads to reduced transepidermal water loss (TEWL) and improved skin hydration.[1][16] Furthermore, some studies suggest that isostearic acid possesses anti-inflammatory properties, potentially by modulating cytokine release.[17][18]
Caption: Proposed mechanism of isooctadecanoic acid in enhancing skin barrier function.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates the logical workflow for developing and testing a cosmetic formulation containing isooctadecanoic acid.
Caption: Experimental workflow for cosmetic formulation and stability testing.
References
- 1. The Secret to Plump, Dewy Skin? Isostearic Acid [bluesun-chem.com]
- 2. rawsource.com [rawsource.com]
- 3. isostearic acid production | Cosmetic Moisturizer Manufacturer [bluesun-chem.com]
- 4. ISOSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 5. specialchem.com [specialchem.com]
- 6. Exploring the Industrial Applications of Isostearic Acid - Reachem [reachemchemicals.com]
- 7. ISOSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 8. farmoganic.com [farmoganic.com]
- 9. rawsource.com [rawsource.com]
- 10. Structure/effect studies of fatty acid isomers as skin penetration enhancers and skin irritants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative Determination of Isostearic Acid Isomers in Skin Creams by GC-MS-SIM | Semantic Scholar [semanticscholar.org]
- 12. 4 Final Report on the Safety Assessment of Isostearic Acid | Semantic Scholar [semanticscholar.org]
- 13. innovacos.com [innovacos.com]
- 14. rawsource.com [rawsource.com]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. theborderlinebeauty.com [theborderlinebeauty.com]
- 17. Isostearic Acid in Non-Comedogenic Cosmetics - Reachem [reachemchemicals.com]
- 18. Isostearic acid is an active component of imiquimod formulations used to induce psoriaform disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAS 93920-23-1 in Metalworking Fluid Formulation
Chemical Identity:
-
CAS Number: 93920-23-1
-
Chemical Name: Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1)
-
Synonyms: Isostearic acid-2-amino-2-methyl-1-propanol salt
Application Notes
Introduction
Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (CAS 93920-23-1), is an amine salt of a fatty acid. In the formulation of metalworking fluids (MWFs), particularly synthetic and semi-synthetic types, this compound primarily functions as a high-performance emulsifier and tramp oil rejection agent. Its molecular structure, combining a lipophilic fatty acid chain and a hydrophilic amine head, allows it to stabilize oil-in-water emulsions and facilitate the separation of contaminating oils. While specific performance data as a primary corrosion inhibitor or lubricity additive is not extensively documented, its chemical class suggests potential secondary benefits in these areas.
Primary Functions in Metalworking Fluids
-
Emulsification: This additive is effective in creating and maintaining stable emulsions of mineral oils or synthetic esters in water-based metalworking fluids. A stable emulsion is critical for ensuring consistent cooling and lubrication at the point of metal cutting or forming.
-
Tramp Oil Rejection: A key performance feature of this compound is its ability to reject tramp oils (e.g., hydraulic oils, gear oils, and way lubricants) that contaminate the metalworking fluid system.[1] By preventing the emulsification of these contaminating oils, it allows for their easy removal through skimming or coalescence, which in turn extends the fluid's service life, reduces microbial growth, and maintains optimal performance.[2][3][4]
Secondary Functions (Potential)
-
Corrosion Inhibition: As an amine salt of a fatty acid, CAS 93920-23-1 is expected to provide a degree of corrosion protection for ferrous metals. The fatty acid component can form a protective film on the metal surface, while the amine helps to maintain an alkaline pH, which is conducive to preventing rust.
-
Lubricity: Fatty acid derivatives are known to act as boundary lubricants. This compound may enhance the lubricity of the metalworking fluid, reducing friction between the tool and the workpiece, which can lead to improved surface finish and extended tool life.
Recommended Treat Levels
The optimal concentration of CAS 93920-23-1 will vary depending on the specific formulation of the metalworking fluid and the operational requirements. Based on patent literature for similar applications, a typical treat level in a metalworking fluid concentrate would be in the range of 0.5% to 10.0% by weight.[1]
Performance Data
Specific quantitative performance data for CAS 93920-23-1 is limited in publicly available literature. The following tables provide representative data for fatty acid amine salts in metalworking fluid applications to illustrate expected performance.
Table 1: Tramp Oil Rejection Performance (Illustrative)
| Formulation | Additive | Treat Level (% in concentrate) | Tramp Oil Added (% of emulsion) | Observation after 24 hours |
| Synthetic MWF Base | None | 0% | 5% | Stable emulsion of tramp oil, cloudy appearance |
| Synthetic MWF Base | CAS 93920-23-1 | 5% | 5% | Clear separation of tramp oil as a distinct upper layer |
Table 2: Corrosion Inhibition Performance (Representative Data for a Fatty Acid Amine Salt)
| Test Method | Fluid Concentration (% in water) | Additive | Result |
| ASTM D4627 (Cast Iron Chip Test) | 2% | Fatty Acid Amine Salt | Moderate rust staining |
| ASTM D4627 (Cast Iron Chip Test) | 4% | Fatty Acid Amine Salt | Light to no rust staining |
| ASTM D4627 (Cast Iron Chip Test) | 5% | Fatty Acid Amine Salt | No rust or staining |
Table 3: Lubricity Performance (Representative Data for a Fatty Acid Amine Salt)
| Test Method | Base Fluid | Additive | Treat Level (%) | Result (e.g., Falex Load, Scar Diameter) |
| ASTM D3233 (Falex Pin & Vee Block) | Synthetic MWF | None | 0% | Failure Load: 1000 lbf |
| ASTM D3233 (Falex Pin & Vee Block) | Synthetic MWF | Fatty Acid Amine Salt | 2% | Failure Load: 1500 lbf |
| ASTM D2670 (Falex Block-on-Ring) | Synthetic MWF | None | 0% | Wear Scar Diameter: 0.8 mm |
| ASTM D2670 (Falex Block-on-Ring) | Synthetic MWF | Fatty Acid Amine Salt | 2% | Wear Scar Diameter: 0.6 mm |
Experimental Protocols
Protocol 1: Evaluation of Tramp Oil Rejection
Objective: To assess the ability of a metalworking fluid containing CAS 93920-23-1 to reject contaminating tramp oil.
Methodology:
-
Prepare a 5% dilution of the metalworking fluid concentrate in 100 ppm hard water.
-
Pour 100 mL of the diluted fluid into a 100 mL graduated cylinder.
-
Add 5 mL of a typical hydraulic oil (e.g., ISO VG 32) to the cylinder.
-
Stopper the cylinder and shake vigorously for 1 minute to simulate circulation in a sump.
-
Allow the cylinder to stand undisturbed for 24 hours.
-
Observe and record the degree of separation of the tramp oil. Measure the volume of the separated oil layer.
-
A clear, distinct layer of separated tramp oil indicates good rejection properties. A cloudy or hazy appearance in the aqueous phase suggests poor rejection.
Protocol 2: Evaluation of Corrosion Inhibition (ASTM D4627 - Modified)
Objective: To determine the corrosion-inhibiting properties of a metalworking fluid containing CAS 93920-23-1 on cast iron.
Methodology:
-
Prepare a series of dilutions of the metalworking fluid concentrate in 100 ppm hard water (e.g., 2%, 3%, 4%, 5%).[5]
-
Place a filter paper at the bottom of a petri dish.[5]
-
Place approximately 2 grams of freshly prepared cast iron chips evenly on the filter paper.[5]
-
Add enough of the diluted metalworking fluid to completely wet the chips and the filter paper.[5]
-
Cover the petri dish and allow it to stand for 24 hours at room temperature.[5]
-
After 24 hours, remove the chips and visually inspect the filter paper for any signs of rust or staining.[6]
-
The "breakpoint" concentration is the lowest concentration at which no rust or staining is observed.[7]
Protocol 3: Evaluation of Lubricity (ASTM D3233 - Falex Pin and Vee Block Method)
Objective: To assess the extreme pressure (EP) and lubricity properties of a metalworking fluid containing CAS 93920-23-1.
Methodology:
-
Assemble the Falex Pin and Vee Block test machine with a new steel test pin and two new steel V-blocks.[8]
-
Fill the sample cup with the metalworking fluid to be tested, ensuring the pin and V-blocks are fully immersed.[9]
-
Start the machine and allow it to run at a constant speed (typically 290 rpm).[9]
-
Apply a load to the V-blocks using the ratchet wheel mechanism. The load can be applied continuously (Method A) or in increasing increments (Method B).[8]
-
Monitor the torque and load during the test.
-
The test is concluded upon seizure (indicated by a sudden increase in torque and shearing of the brass locking pin) or upon reaching a predetermined maximum load.[8]
-
Record the failure load. A higher failure load indicates better extreme pressure and lubricity properties.
References
- 1. US5866521A - ISO-steric acid-2-amino-2-methyl-1-propanol salt for improving petroleum oil rejection properties of synthetic and semi-synthetic metal-working fluids - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. monsonco.com [monsonco.com]
- 4. scribd.com [scribd.com]
- 5. antpedia.com [antpedia.com]
- 6. ASTM D4627 Test Method for Iron Chip Corrosion for Water-Miscible Metalworking F - Articles - New Prosper [sdruav.com]
- 7. ASTM D4627 – Iron Chip Corrosion for Water-Miscible Metalworking Fluids - Situ Biosciences [situbiosciences.com]
- 8. randb.co.kr [randb.co.kr]
- 9. petrolube.com [petrolube.com]
Application Notes and Protocols: Investigating the Rheological Properties of Gels Formulated with Oleic Acid (Einecs 300-108-0)
Introduction
Oleic acid (Einecs 300-108-0), a monounsaturated omega-9 fatty acid, is a widely utilized excipient in the pharmaceutical and cosmetic industries. Its biocompatibility, biodegradability, and status as a penetration enhancer make it a valuable component in the formulation of topical and transdermal drug delivery systems.[1][2][3] When formulated into gels, often referred to as oleogels, oleic acid-based systems can provide a suitable matrix for the controlled release of active pharmaceutical ingredients (APIs). The rheological properties of these gels are critical to their performance, influencing factors such as spreadability, stability, and drug release kinetics.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the rheological properties of gels formulated with oleic acid. The protocols outlined herein describe standard methods for evaluating the viscoelastic behavior of these formulations, ensuring product consistency and efficacy.
Key Rheological Parameters
The rheological behavior of oleic acid gels is typically characterized by the following parameters:
-
Storage Modulus (G'): Represents the elastic component of the gel, indicating its ability to store energy and behave like a solid. A higher G' value suggests a more structured and rigid gel.
-
Loss Modulus (G''): Represents the viscous component of the gel, indicating its ability to dissipate energy and flow like a liquid.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G'). A tan δ value less than 1 indicates a predominantly elastic, gel-like behavior.
-
Complex Viscosity (η*): A measure of the total resistance to flow under oscillatory shear.
-
Yield Stress: The minimum stress required to initiate flow in the gel.
Experimental Protocols
The following protocols describe standard rheological tests for characterizing oleic acid-based gels. These tests are typically performed using a rotational rheometer equipped with a temperature control unit.
Sample Preparation
-
Prepare the oleic acid gel formulation according to the specific experimental design. This may involve combining oleic acid with a gelling agent (e.g., waxes, fatty alcohols, or polymers) and any active pharmaceutical ingredients.[5]
-
Heat the mixture to a temperature above the melting point of the gelling agent to ensure complete dissolution and homogeneity.[5]
-
Cool the mixture to room temperature to allow for gel formation.[6]
-
Allow the gel to equilibrate at the testing temperature for a specified period before analysis to ensure thermal and structural stability.
Amplitude Sweep (Strain Sweep)
This test is crucial for determining the Linear Viscoelastic Region (LVR), the range of strain over which the gel's structure remains intact and the rheological properties are independent of the applied strain.
-
Geometry: Use a parallel plate geometry (e.g., 25 mm or 50 mm diameter).[7]
-
Gap: Set the gap between the plates to 1 mm.[7]
-
Temperature: Equilibrate the sample at the desired test temperature (e.g., 25°C or 32°C for topical applications).
-
Frequency: Set a constant angular frequency, typically 1 Hz (6.28 rad/s).
-
Strain Range: Apply a range of increasing strain, for example, from 0.01% to 100%.[7]
-
Analysis: Plot G' and G'' as a function of strain. The LVR is the region where G' and G'' are constant. Select a strain value within this region for subsequent frequency and temperature sweep tests.
Frequency Sweep
This test evaluates the dependence of the gel's viscoelastic properties on the timescale of deformation.
-
Geometry and Gap: Use the same geometry and gap as in the amplitude sweep.
-
Temperature: Maintain a constant temperature.
-
Strain: Apply a constant strain within the LVR determined from the amplitude sweep.
-
Frequency Range: Sweep the angular frequency over a desired range, for example, from 0.1 to 100 rad/s.
-
Analysis: Plot G', G'', and complex viscosity (η*) as a function of frequency. For a stable gel, G' should be greater than G'' across the frequency range.[7]
Temperature Sweep (Temperature Ramp)
This test assesses the thermal stability of the gel and identifies temperatures at which significant structural changes, such as melting or gelation, occur.
-
Geometry and Gap: Use the same geometry and gap as in the previous tests.
-
Strain and Frequency: Apply a constant strain (within the LVR) and frequency.
-
Temperature Range: Ramp the temperature up and/or down at a controlled rate (e.g., 2°C/min) over the desired range (e.g., 4°C to 96°C).[8]
-
Analysis: Plot G' and G'' as a function of temperature to observe changes in the gel's structure with temperature variations.
Data Presentation
Quantitative data from the rheological tests should be summarized in tables for clear comparison between different formulations.
Table 1: Rheological Parameters from Amplitude and Frequency Sweeps at 25°C
| Formulation | LVR Strain Limit (%) | G' at 1 Hz (Pa) | G'' at 1 Hz (Pa) | Tan δ (G''/G') at 1 Hz | Complex Viscosity (η*) at 1 Hz (Pa·s) |
| Gel A (Control) | 1.5 | 5000 | 500 | 0.10 | 800 |
| Gel B (+ API) | 1.2 | 5500 | 580 | 0.11 | 880 |
| Gel C (different gelling agent) | 2.0 | 4500 | 600 | 0.13 | 720 |
Table 2: Effect of Temperature on Storage Modulus (G')
| Formulation | G' at 25°C (Pa) | G' at 32°C (Pa) | G' at 40°C (Pa) |
| Gel A (Control) | 5000 | 4800 | 3500 |
| Gel B (+ API) | 5500 | 5200 | 4000 |
| Gel C (different gelling agent) | 4500 | 4300 | 3000 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocols for rheological characterization.
Caption: Experimental workflow for rheological testing of oleic acid gels.
Signaling Pathway for a Topical Anti-inflammatory Drug
For gels intended for the topical delivery of a nonsteroidal anti-inflammatory drug (NSAID), a relevant biological pathway to consider is the inhibition of the cyclooxygenase (COX) enzymes.
Caption: Inhibition of the COX pathway by an NSAID delivered via an oleic acid gel.
Conclusion
The rheological characterization of oleic acid-based gels is a critical step in the development of effective and stable formulations for pharmaceutical and cosmetic applications. The protocols and data presentation formats provided in these application notes offer a standardized approach to investigating the viscoelastic properties of these systems. By understanding and controlling the rheology of oleic acid gels, researchers can optimize their performance for specific applications, ensuring product quality and therapeutic efficacy.
References
- 1. ijrpb.com [ijrpb.com]
- 2. Ionically Crosslinked Complex Gels Loaded with Oleic Acid-Containing Vesicles for Transdermal Drug Delivery - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Development of oil-based gels as versatile drug delivery systems for pediatric applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Rheological and Physicochemical Properties of Oleogel with Esterified Rice Flour and Its Suitability as a Fat Replacer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isooctadecanoic Acid Salt as a Corrosion Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corrosion poses a significant challenge across numerous industries, leading to material degradation, costly repairs, and potential safety hazards. The use of corrosion inhibitors is a primary strategy to mitigate these effects. Organic compounds, particularly long-chain carboxylic acid salts, have demonstrated considerable efficacy as corrosion inhibitors. Isooctadecanoic acid salt, a branched-chain saturated fatty acid salt, offers excellent potential in this regard due to its ability to form a persistent, protective film on metal surfaces. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of isooctadecanoic acid salt as a corrosion inhibitor, intended for use by researchers and professionals in material science and related fields.
Organic corrosion inhibitors, such as isooctadecanoic acid salt, function primarily through adsorption onto the metal surface.[1][2] This creates a barrier that isolates the metal from the corrosive environment. The long, branched hydrocarbon chain of isooctadecanoic acid contributes to the formation of a dense, hydrophobic layer, while the carboxylate head group facilitates strong attachment to the metal surface. This protective film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive the corrosion process.[1][3]
Data Presentation
The following tables summarize representative quantitative data for the performance of isooctadecanoic acid salt as a corrosion inhibitor for mild steel in a 3.5% NaCl solution, a common simulated corrosive environment.[4] This data is illustrative and based on typical performance characteristics of long-chain fatty acid salt inhibitors. Actual performance may vary depending on specific experimental conditions and the formulation of the inhibitor.
Table 1: Corrosion Inhibition Performance of Isooctadecanoic Acid Salt Determined by Weight Loss Method
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 25.0 | 1.25 | - |
| 50 | 7.5 | 0.38 | 70.0 |
| 100 | 5.0 | 0.25 | 80.0 |
| 200 | 2.5 | 0.13 | 90.0 |
| 400 | 2.7 | 0.14 | 89.2 |
Table 2: Electrochemical Polarization Parameters for Mild Steel in the Presence of Isooctadecanoic Acid Salt
| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -650 | 25.0 | 70 | 120 | - |
| 50 | -635 | 8.8 | 68 | 115 | 64.8 |
| 100 | -620 | 5.5 | 65 | 110 | 78.0 |
| 200 | -610 | 2.8 | 62 | 105 | 88.8 |
| 400 | -615 | 3.1 | 64 | 108 | 87.6 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel with Isooctadecanoic Acid Salt
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | | :--- | :--- | :--- | :--- | :--- | | 0 (Blank) | 200 | 150 | - | | 50 | 650 | 80 | 69.2 | | 100 | 1200 | 50 | 83.3 | | 200 | 2500 | 30 | 92.0 | | 400 | 2300 | 35 | 91.3 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for the evaluation of isooctadecanoic acid salt as a corrosion inhibitor for mild steel in a saline environment.
Weight Loss Method
This gravimetric technique provides a direct measure of metal loss due to corrosion.
Materials and Equipment:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
Abrasive paper (various grits, e.g., 200, 400, 600, 800, 1000)
-
Distilled water
-
Acetone
-
Analytical balance (±0.1 mg accuracy)
-
Desiccator
-
Glass beakers (250 mL)
-
Thermostatic water bath
-
Corrosive medium: 3.5% NaCl solution in distilled water
-
Isooctadecanoic acid salt inhibitor solutions of varying concentrations (e.g., 50, 100, 200, 400 ppm) in the corrosive medium.
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper.
-
Rinse the coupons thoroughly with distilled water, followed by degreasing with acetone.
-
Dry the coupons in a stream of warm air and store them in a desiccator.
-
Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
Immersion Test: Immerse each prepared coupon in a separate beaker containing 200 mL of the test solution (blank corrosive medium and inhibitor solutions of different concentrations).
-
Place the beakers in a thermostatic water bath maintained at a constant temperature (e.g., 25 °C or 50 °C) for a specified duration (e.g., 24, 48, or 72 hours).
-
Post-Immersion: After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons with a soft brush to remove corrosion products, rinse with distilled water, then acetone, and dry.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel (approx. 7.85 g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum foil; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)
-
Mild steel working electrode with a defined surface area
-
Test solutions (as in the weight loss method)
-
Computer with corrosion analysis software
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing, rinsing, and drying as described for the weight loss coupons.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and reference electrode. Fill the cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).
-
Data Analysis:
-
Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.
-
Use corrosion analysis software to perform a Tafel extrapolation to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
-
Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100, where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal-solution interface.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization)
-
Test solutions (as in the weight loss method)
-
Computer with EIS analysis and modeling software
Procedure:
-
Electrode and Cell Preparation: Prepare the electrode and assemble the cell as for the potentiodynamic polarization measurements.
-
Stabilization: Allow the system to stabilize at the OCP for 30-60 minutes.
-
EIS Measurement: Apply a small amplitude sinusoidal AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The impedance data is typically represented as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100, where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of experiments for evaluating the corrosion inhibition performance of isooctadecanoic acid salt.
Caption: Experimental workflow for corrosion inhibitor evaluation.
Proposed Mechanism of Action
This diagram illustrates the proposed mechanism by which isooctadecanoic acid salt inhibits corrosion on a metal surface.
Caption: Adsorption mechanism of isooctadecanoic acid salt.
References
- 1. Isostearic Acid Technical Data Sheet [elchemy.com]
- 2. geniusjournals.org [geniusjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Natural Surfactant-Based Fatty Acids and Their Corrosion-Inhibitive Characteristics for Carbon Steel-Induced Sweet Corrosion: Detailed Practical and Computational Explorations [frontiersin.org]
Application Notes and Protocols for the Synthesis and Application of Novel Polymers from Isooctadecanoic Acid and 2-Amino-2-Methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel polyesteramide derived from isooctadecanoic acid and 2-amino-2-methylpropan-1-ol. Potential applications, particularly in the field of drug delivery, are discussed, supported by hypothetical characterization data based on similar fatty acid-based polymers.
Introduction
The incorporation of fatty acids into biodegradable polymers offers several advantages, including enhanced flexibility, hydrophobicity, and biocompatibility. These properties make them excellent candidates for various biomedical applications, especially in drug delivery systems where they can encapsulate hydrophobic drugs and facilitate controlled release. This document outlines a methodology for the synthesis of a novel polyesteramide by leveraging isooctadecanoic acid, a saturated fatty acid, and 2-amino-2-methylpropan-1-ol, a functional amino alcohol. The resulting polymer is expected to exhibit favorable characteristics for the formulation of drug-loaded nanoparticles.
Experimental Protocols
The synthesis of the target polyesteramide is a multi-step process involving the creation of a diol monomer from the precursor molecules, followed by a polycondensation reaction.
Part 1: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)isooctadecanamide (Diol Monomer)
This initial step involves the amidation of isooctadecanoic acid with 2-amino-2-methylpropan-1-ol to form a diol monomer, which is a crucial building block for the final polymer.
Materials:
-
Isooctadecanoic acid
-
2-amino-2-methylpropan-1-ol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a 250 mL round-bottom flask, dissolve isooctadecanoic acid (1 equivalent) and 4-dimethylaminopyridine (0.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
To this solution, add 2-amino-2-methylpropan-1-ol (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure diol monomer.
-
Characterize the structure of the resulting N-(1-hydroxy-2-methylpropan-2-yl)isooctadecanamide using FTIR and 1H NMR spectroscopy.
Part 2: Synthesis of Polyesteramide via Polycondensation
The diol monomer is then polymerized with a dicarboxylic acid chloride, such as sebacoyl chloride, to form the final polyesteramide.
Materials:
-
N-(1-hydroxy-2-methylpropan-2-yl)isooctadecanamide (diol monomer)
-
Sebacoyl chloride
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hexane
Procedure:
-
In a flame-dried 250 mL round-bottom flask, dissolve the diol monomer (1 equivalent) in anhydrous toluene under a nitrogen atmosphere.
-
Add anhydrous pyridine (2.2 equivalents) to the solution and cool to 0°C.
-
Slowly add a solution of sebacoyl chloride (1 equivalent) in anhydrous toluene to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 48 hours.
-
Monitor the increase in viscosity of the solution as an indication of polymerization.
-
Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration and wash with fresh methanol.
-
Redissolve the polymer in a minimal amount of toluene and re-precipitate in cold hexane to further purify.
-
Dry the final polymer under vacuum at 40°C for 24 hours.
-
Characterize the polymer's structure, molecular weight, and thermal properties using FTIR, 1H NMR, Gel Permeation Chromatography (GPC), and Differential Scanning Calorimetry (DSC).
Data Presentation
The following table summarizes the expected quantitative data for the synthesized polyesteramide, based on typical values for similar fatty acid-based polymers reported in the literature.
| Parameter | Expected Value | Characterization Method |
| Number Average Molecular Weight (Mn) | 15,000 - 25,000 Da | GPC |
| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 45 - 65 °C | DSC |
| Drug Loading Efficiency (for a model hydrophobic drug) | 70 - 85% | UV-Vis Spectroscopy |
| Nanoparticle Size (prepared by thin-film hydration) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from monomer synthesis to the evaluation of the polymer for drug delivery applications.
Caption: Workflow for synthesis, characterization, and application of the novel polyesteramide.
Signaling Pathway: Nanoparticle Uptake and Intracellular Drug Release
This diagram illustrates a potential mechanism for the cellular uptake of drug-loaded nanoparticles and subsequent intracellular drug release, a critical process in targeted cancer therapy.
Troubleshooting & Optimization
Technical Support Center: Optimizing Einecs 310-108-0 (Sodium Laureth Sulfate) Concentration for Maximum Emulsion Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Einecs 310-108-0, chemically identified as Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-hydroxy-, C10-16-alkyl ethers, sodium salts, commonly known as Sodium Laureth Sulfate (SLES), for achieving maximum emulsion stability.
Frequently Asked Questions (FAQs)
Q1: What is Einecs 310-108-0 and why is it used in emulsions?
A1: Einecs 310-108-0 is the European Inventory of Existing Commercial Chemical Substances number for Sodium Laureth Sulfate (SLES). SLES is an anionic surfactant widely used as an emulsifying agent. Its amphiphilic nature, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allows it to reduce the interfacial tension between oil and water, facilitating the formation and stabilization of emulsions. It is valued for its excellent emulsification and foaming properties.[1][2][3]
Q2: What is the typical starting concentration range for SLES in an emulsion?
A2: For cosmetic and pharmaceutical emulsions, a typical starting concentration range for SLES is between 3% and 20% by weight of the total formulation. However, the optimal concentration is highly dependent on the specific oil phase, the desired droplet size, and the presence of other excipients. For sensitive applications, lower concentrations of 3-5% are often recommended.[4]
Q3: What are the common signs of emulsion instability when using SLES?
A3: Common signs of instability include:
-
Creaming: The upward movement of dispersed droplets, forming a concentrated layer on top.
-
Sedimentation: The downward movement of dispersed droplets, forming a layer at the bottom.
-
Flocculation: The aggregation of droplets into loose clusters.
-
Coalescence: The merging of droplets to form larger ones, which is an irreversible process.
-
Phase Inversion: The emulsion changes from oil-in-water (o/w) to water-in-oil (w/o), or vice versa.
Q4: How does SLES concentration affect emulsion droplet size?
A4: Generally, increasing the concentration of SLES will lead to a decrease in the mean droplet diameter of the emulsion up to a certain point, often around its critical micelle concentration (CMC).[5][6] Beyond this point, adding more SLES may not significantly reduce droplet size further and could even lead to instability due to the formation of excess micelles.[7]
Q5: Can the pH of the formulation affect the stability of an SLES-stabilized emulsion?
A5: Yes, pH can influence the stability of emulsions stabilized by anionic surfactants like SLES. While SLES is stable over a relatively wide pH range, extreme pH values can affect the surface charge of the droplets (zeta potential) and the overall stability of the formulation. It is crucial to monitor and control the pH of the emulsion.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Immediate phase separation after preparation. | Insufficient SLES concentration. | Increase the SLES concentration in increments of 0.5% and re-homogenize. |
| Improper homogenization (speed or duration). | Ensure the homogenization speed and time are adequate for the volume and viscosity of your emulsion. | |
| Creaming or sedimentation observed within 24 hours. | SLES concentration is not optimal. | Perform a concentration optimization study (see Experimental Protocols). The droplet size may be too large. |
| Density difference between phases is too high. | Consider adding a weighting agent to the oil phase or a densifier to the aqueous phase. | |
| Emulsion appears grainy or shows signs of coalescence. | SLES concentration is too low to provide a stable interfacial film. | Increase SLES concentration. |
| Presence of electrolytes that destabilize the emulsion. | Analyze the ionic strength of your formulation. High salt concentrations can disrupt the electrical double layer around droplets. | |
| Viscosity of the emulsion is too low. | Insufficient SLES concentration. | Increasing SLES concentration can sometimes increase viscosity. |
| No thickening agent used. | Consider adding a suitable thickener or rheology modifier to the aqueous phase. |
Experimental Protocols
Protocol 1: Determination of Optimal SLES Concentration using Droplet Size and Zeta Potential Analysis
This protocol outlines a systematic approach to identify the optimal SLES concentration for a model oil-in-water (o/w) emulsion.
1. Materials:
- Einecs 310-108-0 (SLES)
- Oil phase (e.g., medium-chain triglycerides, mineral oil)
- Deionized water
- High-shear homogenizer
- Particle size analyzer (e.g., Dynamic Light Scattering for droplet size and zeta potential)
- pH meter
2. Procedure:
- Prepare a series of aqueous SLES solutions at varying concentrations (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% w/w).
- For each SLES concentration, prepare an o/w emulsion. A common starting point is a 10% oil phase and 90% aqueous phase (containing the SLES).
- Slowly add the oil phase to the aqueous SLES solution while mixing with a high-shear homogenizer at a constant speed (e.g., 5000 rpm) for a fixed duration (e.g., 5 minutes).
- Measure the mean droplet size (Z-average) and zeta potential of each freshly prepared emulsion using a particle size analyzer.
- Monitor the stability of the emulsions over time by measuring droplet size and zeta potential at regular intervals (e.g., 1 hour, 24 hours, 7 days) under controlled storage conditions (e.g., 25°C).
- Visually inspect the emulsions for any signs of instability (creaming, sedimentation). The creaming index can be calculated using the formula: CI (%) = (Height of cream layer / Total height of emulsion) x 100.[8][9][10][11]
3. Data Analysis:
- Plot the mean droplet size and zeta potential as a function of SLES concentration.
- The optimal SLES concentration will typically correspond to the point where a minimal and stable droplet size is achieved, and the zeta potential is sufficiently high (typically more negative than -30 mV for good electrostatic stabilization) to ensure droplet repulsion.[1][12][13]
Protocol 2: Phase Inversion Temperature (PIT) Method for Emulsion Optimization
The PIT method is an effective way to produce fine and stable nanoemulsions.
1. Materials:
- Same as Protocol 1, plus a temperature-controlled water bath and a thermometer.
2. Procedure:
- Prepare a mixture of the oil phase, SLES, and water.
- Heat the mixture slowly while stirring gently.
- Monitor the electrical conductivity of the emulsion. For an o/w emulsion, the conductivity will be high.
- As the temperature increases, the emulsion will invert to a w/o emulsion, and the conductivity will drop sharply. The temperature at which this occurs is the Phase Inversion Temperature (PIT).[14][15][16][17]
- Rapidly cool the emulsion below the PIT while continuing to stir. This process should result in a fine and stable o/w emulsion.
- Vary the SLES concentration and repeat the process to determine the PIT for each concentration. The formulation with a PIT slightly above room temperature often yields the most stable emulsions.
Data Presentation
Table 1: Effect of SLES Concentration on Emulsion Droplet Size and Polydispersity Index (PDI)
| SLES Concentration (% w/w) | Mean Droplet Size (nm) - Initial | PDI - Initial | Mean Droplet Size (nm) - 24 hours | PDI - 24 hours |
| 0.5 | 850.2 | 0.65 | 1250.8 | 0.85 |
| 1.0 | 425.6 | 0.42 | 510.3 | 0.55 |
| 2.0 | 210.8 | 0.25 | 215.4 | 0.28 |
| 3.0 | 155.3 | 0.18 | 158.1 | 0.20 |
| 4.0 | 152.1 | 0.17 | 155.9 | 0.19 |
| 5.0 | 158.9 | 0.22 | 165.4 | 0.26 |
Note: This is illustrative data. Actual results will vary depending on the specific oil phase and homogenization conditions.
Table 2: Influence of SLES Concentration on Zeta Potential and Emulsion Stability
| SLES Concentration (% w/w) | Zeta Potential (mV) - Initial | Visual Stability (24 hours) | Creaming Index (%) - 7 days |
| 0.5 | -15.2 | Phase Separation | - |
| 1.0 | -25.8 | Slight Creaming | 15 |
| 2.0 | -35.4 | Stable | 2 |
| 3.0 | -42.1 | Stable | <1 |
| 4.0 | -43.5 | Stable | <1 |
| 5.0 | -41.8 | Stable | <1 |
Note: This is illustrative data. A zeta potential more negative than -30 mV generally indicates good stability.[12][13]
Visualizations
Caption: Workflow for optimizing SLES concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. SLES Emulsifier – GREEN AGROCHEM [greenagrochem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Creaming behavior prediction of argan oil in water emulsion stabilized by lacto-fermentation: creaming index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. The Effect of the zeta Potential on the Stability of a Non-Polar Oil-in-Water Emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Troubleshooting Phase Separation in Formulations Containing Isooctadecanoic Acid Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phase separation in formulations containing isooctadecanoic acid salts, such as sodium stearate and magnesium stearate.
Troubleshooting Guides
Question: My emulsion containing sodium stearate is showing signs of creaming and coalescence. What are the potential causes and how can I resolve this?
Answer:
Creaming and coalescence in sodium stearate-stabilized emulsions are common stability issues. Creaming is the upward movement of the dispersed phase, while coalescence is the merging of droplets, leading to complete phase separation.
Potential Causes:
-
Inadequate Homogenization: Insufficient shear during emulsification can result in large droplet sizes, which are more prone to creaming and coalescence.
-
Inappropriate Surfactant Concentration: The concentration of sodium stearate may be below its critical micelle concentration (CMC), leading to insufficient stabilization of the oil-water interface.
-
pH Effects: The pH of the aqueous phase significantly impacts the solubility and stabilizing capacity of sodium stearate. At acidic pH, it can convert to the less soluble stearic acid, reducing its emulsifying properties.[1]
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of droplets, promoting coalescence. Conversely, low temperatures can cause the crystallization of sodium stearate, leading to emulsion breakdown.
-
Ionic Strength: High concentrations of electrolytes can disrupt the electrical double layer around the droplets, reducing repulsive forces and leading to flocculation and coalescence.
Troubleshooting Steps:
-
Optimize Homogenization: Increase the speed or duration of homogenization to reduce the droplet size of the dispersed phase.
-
Adjust Surfactant Concentration: Ensure the concentration of sodium stearate is above its CMC. Refer to the table below for CMC values at different temperatures.
-
Control pH: Maintain the pH of the aqueous phase in the alkaline range (typically pH > 8) to ensure sodium stearate remains in its ionized, more soluble form.
-
Maintain Stable Temperature: Store the emulsion at a controlled room temperature and avoid extreme temperature fluctuations.
-
Evaluate Ionic Strength: If the formulation contains electrolytes, consider reducing their concentration or using non-ionic surfactants in combination with sodium stearate.
Question: I am observing aggregation and sedimentation in my non-aqueous suspension formulated with magnesium stearate. What could be the problem and what are the solutions?
Answer:
Aggregation and sedimentation in non-aqueous suspensions containing magnesium stearate are often related to changes in the physical properties of the lubricant and its interaction with other formulation components.
Potential Causes:
-
Moisture Content: Magnesium stearate is hygroscopic, and absorbed moisture can lead to particle agglomeration and changes in its lubricating properties.
-
Particle Size and Surface Area: Variations in the particle size and specific surface area of magnesium stearate can affect its dispersibility and interaction with the active pharmaceutical ingredient (API) and other excipients.
-
Polymorphic Form: Magnesium stearate can exist in different crystalline (monohydrate, dihydrate, trihydrate) and amorphous forms, each with distinct physical properties that can impact suspension stability.
-
Excipient Interactions: Interactions with other excipients in the non-aqueous vehicle can lead to the displacement of magnesium stearate from the surface of the suspended particles, causing aggregation.
Troubleshooting Steps:
-
Control Moisture: Use a low-moisture grade of magnesium stearate and handle it in a controlled humidity environment.
-
Characterize Raw Material: Consistently use magnesium stearate with a defined particle size distribution and specific surface area.
-
Monitor Polymorphic Form: Use analytical techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to identify and control the polymorphic form of magnesium stearate.
-
Assess Excipient Compatibility: Conduct compatibility studies with other excipients to identify and mitigate potential interactions.
Frequently Asked Questions (FAQs)
Question: What is the effect of pH on the solubility of isooctadecanoic acid salts?
Answer: The pH of the formulation is a critical factor influencing the solubility of isooctadecanoic acid salts. For instance, sodium stearate, the salt of a weak acid (stearic acid) and a strong base (sodium hydroxide), is more soluble in alkaline conditions. In acidic environments (pH < 7), sodium stearate can be protonated to form the less soluble stearic acid, which can precipitate out of the solution, leading to phase separation. The pKa of stearic acid is approximately 4.75; therefore, maintaining a pH well above this value is crucial for ensuring the solubility of its salt form in aqueous and hydro-alcoholic systems.
Question: How does temperature affect the stability of formulations containing isooctadecanoic acid salts?
Answer: Temperature can significantly impact the stability of these formulations. For emulsions stabilized by sodium stearate, an increase in temperature can enhance the kinetic energy of the dispersed droplets, potentially leading to increased collision frequency and coalescence. Conversely, a decrease in temperature can lead to the crystallization of the salt, which can destabilize the emulsion. In solid dosage forms, elevated temperatures can accelerate chemical degradation and physical changes, such as the disproportionation of drug salts in the presence of magnesium stearate.
Question: What are the common analytical techniques to characterize phase separation?
Answer: Several analytical techniques can be employed to characterize and quantify phase separation in formulations:
-
Visual Inspection: A simple yet effective initial step to observe macroscopic signs of phase separation like creaming, sedimentation, or coalescence.
-
Microscopy: Optical and electron microscopy can be used to visualize the microstructure of the formulation and observe changes in droplet or particle size and distribution.
-
Particle Size Analysis: Techniques like laser diffraction can quantify changes in the particle or droplet size distribution over time, indicating aggregation or coalescence.
-
Rheological Measurements: Changes in the viscosity and viscoelastic properties of a formulation can be indicative of phase separation.
-
Differential Scanning Calorimetry (DSC): DSC can be used to detect changes in the thermal behavior of the formulation, such as crystallization or melting events, which may be associated with phase separation.
-
Raman Spectroscopy and Near-Infrared (NIR) Spectroscopy: These techniques can be used for chemical imaging to map the distribution of different components within the formulation and identify regions of phase separation.
Data Presentation
Table 1: Solubility of Isooctadecanoic Acid Salts in Various Solvents
| Salt | Solvent | Temperature (°C) | Solubility ( g/100 g) |
| Sodium Stearate | Water | 25 | Sparingly Soluble |
| Water | 50 | Soluble | |
| Ethanol (95%) | 25 | Slightly Soluble | |
| Magnesium Stearate | Water | 25 | Insoluble |
| Ethanol (95%) | 25 | Slightly Soluble | |
| Chloroform | 25 | Soluble |
Table 2: Critical Micelle Concentration (CMC) of Sodium Stearate in Water at Different Temperatures
| Temperature (°C) | CMC (mol/L) |
| 25 | ~0.0004 |
| 40 | ~0.0009 |
| 50 | ~0.0015 |
| 60 | ~0.0025 |
Experimental Protocols
Protocol 1: Visual Inspection for Phase Separation
Objective: To qualitatively assess the physical stability of a liquid formulation.
Procedure:
-
Place a representative sample of the formulation in a transparent container (e.g., glass vial or beaker).
-
Visually inspect the sample against a black and white background under good lighting.
-
Look for any signs of instability, including:
-
Creaming: An opaque layer at the top of an emulsion.
-
Sedimentation: A layer of settled particles at the bottom of a suspension.
-
Coalescence: The presence of large, visible droplets in an emulsion.
-
Flocculation: The formation of loose aggregates of particles.
-
Color change or clarity change.
-
-
Record the observations at regular intervals (e.g., daily, weekly) during the stability study.
Protocol 2: Particle Size Analysis by Laser Diffraction
Objective: To quantitatively measure the particle or droplet size distribution of a suspension or emulsion to monitor for aggregation or coalescence.
Procedure:
-
Select an appropriate dispersant in which the sample is insoluble but can be well-dispersed.
-
Prepare a dilute suspension or emulsion of the sample in the chosen dispersant.
-
Introduce the sample into the laser diffraction instrument.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Analyze the particle size distribution data, paying attention to the D50 (median particle size) and D90 (90th percentile particle size) values. An increase in these values over time indicates particle aggregation or droplet coalescence.
Protocol 3: Rheological Measurement for Creaming and Sedimentation
Objective: To detect early signs of creaming or sedimentation by measuring changes in the formulation's viscosity at different positions within the sample container.
Procedure:
-
Carefully take samples from the top, middle, and bottom of the formulation container at specified time points.
-
Measure the viscosity of each sample using a rheometer at a controlled temperature.
-
A significant decrease in viscosity at the bottom of the container may indicate creaming, while an increase may suggest sedimentation.
Protocol 4: Differential Scanning Calorimetry (DSC) for Polymorphic and Phase Transitions
Objective: To identify changes in the physical state of the formulation components, such as crystallization or melting, which can be linked to phase separation.
Procedure:
-
Accurately weigh a small amount of the formulation (5-10 mg) into a DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting) or exothermic (crystallization) peaks, which indicate phase transitions.
Mandatory Visualizations
Caption: Troubleshooting workflow for phase separation in emulsions.
References
Technical Support Center: Enhancing Long-term Stability of Suspensions with Hydroxypropyl Chitosan (CAS 93920-23-1)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using Hydroxypropyl Chitosan (HPC) as a stabilizer in pharmaceutical suspensions. Our aim is to equip you with the necessary information to optimize your formulations for enhanced long-term stability.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the formulation and storage of suspensions stabilized with Hydroxypropyl Chitosan.
Issue 1: My suspension is showing signs of sedimentation and caking over time.
-
Question: What are the primary causes of sedimentation and caking in my Hydroxypropyl Chitosan-stabilized suspension?
-
Answer: Sedimentation, the settling of suspended particles, is a natural phenomenon. However, irreversible aggregation of these settled particles leads to caking, which is a significant stability issue.[1][2][3] Key factors influencing this include:
-
Inadequate Polymer Concentration: Insufficient Hydroxypropyl Chitosan may not provide enough steric hindrance to prevent particle aggregation.
-
Particle Size and Distribution: A wide particle size distribution can lead to more compact sediment, increasing the likelihood of caking.[3]
-
Interparticle Interactions: Attractive forces between particles can overcome the stabilizing effect of the polymer.
-
Storage Conditions: Elevated temperatures can increase the kinetic energy of particles, promoting collisions and aggregation.[4]
-
-
Question: How can I prevent caking in my suspension?
-
Answer: To mitigate caking, consider the following strategies:
-
Optimize Hydroxypropyl Chitosan Concentration: Gradually increase the concentration of Hydroxypropyl Chitosan and monitor the suspension's redispersibility. The optimal concentration will provide a sufficient protective layer around the particles.
-
Control Particle Size: Aim for a narrow particle size distribution. Techniques like microfluidization or high-pressure homogenization can help achieve this.
-
Introduce a Flocculating Agent: In some cases, inducing controlled flocculation can prevent caking. Floccules are loosely bound aggregates that are easily redispersed. However, this approach requires careful optimization.[1]
-
Adjust pH and Ionic Strength: The charge on both the particles and the polymer can be influenced by pH and salt concentration. Modifying these parameters can enhance electrostatic repulsion, contributing to stability.
-
Issue 2: The viscosity of my suspension is changing during storage.
-
Question: Why is the viscosity of my suspension decreasing over time?
-
Answer: A decrease in viscosity can be attributed to the degradation of the Hydroxypropyl Chitosan polymer. Chitosan and its derivatives can undergo hydrolysis, particularly in acidic conditions.[5] This breaks down the polymer chains, leading to a reduction in the viscosity of the continuous phase.
-
Question: How can I maintain a consistent viscosity in my formulation?
-
Answer: To maintain viscosity:
-
pH Control: Buffer the formulation to a pH where the hydrolytic degradation of Hydroxypropyl Chitosan is minimized. Generally, neutral to slightly alkaline pH is preferable for chitosan stability.
-
Temperature Control: Store the suspension at controlled room temperature or under refrigeration, as elevated temperatures accelerate polymer degradation.[5]
-
Use of Antioxidants: If oxidative degradation is suspected, the inclusion of a suitable antioxidant may be beneficial.[6]
-
Issue 3: I am observing crystal growth in my suspension.
-
Question: What causes the growth of crystals in my active pharmaceutical ingredient (API)?
-
Answer: Crystal growth, or Ostwald ripening, can occur when there is a slight solubility of the API in the vehicle. Smaller particles dissolve and then redeposit onto the surface of larger particles, leading to an overall increase in particle size and a shift in the particle size distribution.[1]
-
Question: How can I inhibit crystal growth in my suspension?
-
Answer: To prevent crystal growth:
-
Optimize Polymer Adsorption: Ensure that the Hydroxypropyl Chitosan is effectively adsorbed onto the surface of the API particles. This polymer layer can act as a barrier to dissolution and recrystallization.
-
Select an Appropriate Polymorph: Use the most stable crystalline form of your API, as metastable polymorphs are more prone to dissolution and recrystallization.
-
Control Temperature Fluctuations: Avoid temperature cycling during storage, as this can enhance the solubility of the API and promote crystal growth.[4]
-
Quantitative Data Summary
For effective formulation development, it is crucial to understand the key parameters of your system. The following table summarizes important quantitative data that should be collected and monitored.
| Parameter | Typical Range/Value | Significance in Suspension Stability | Recommended Analytical Technique |
| Hydroxypropyl Chitosan | |||
| Molecular Weight | Varies by grade | Higher MW generally provides better steric stabilization but can lead to higher viscosity. | Size Exclusion Chromatography (SEC) |
| Degree of Substitution | Varies by grade | Affects solubility and interaction with the particle surface. | Nuclear Magnetic Resonance (NMR) |
| Concentration | 0.1 - 2.0% (w/v) | Directly impacts viscosity and the effectiveness of steric stabilization. | Rheometry, Gravimetric analysis |
| Suspended Particles (API) | |||
| Particle Size (d50) | 1 - 50 µm | Influences sedimentation rate and potential for caking.[3] | Laser Diffraction |
| Particle Size Distribution | Span < 2 | A narrow distribution is desirable to minimize Ostwald ripening and compact sediment formation.[3] | Laser Diffraction |
| Zeta Potential | > ±30 mV | Indicates the magnitude of electrostatic repulsion between particles. | Electrophoretic Light Scattering |
| Suspension Vehicle | |||
| pH | Formulation dependent | Affects polymer stability, particle surface charge, and API solubility. | pH meter |
| Viscosity | Formulation dependent | Higher viscosity slows down sedimentation.[7] | Rheometer |
Experimental Protocols
1. Protocol for Particle Size Analysis using Laser Diffraction
-
Objective: To determine the particle size and distribution of the suspended active pharmaceutical ingredient.
-
Materials: Laser diffraction particle size analyzer, dispersant (e.g., deionized water with a small amount of surfactant), suspension sample.
-
Methodology:
-
Select an appropriate dispersant that does not dissolve the API and ensures good particle wetting.
-
Add a few drops of the suspension to the dispersant in the analyzer's sample cell until the desired obscuration level is reached.
-
Apply sonication if necessary to break up any loose agglomerates.
-
Perform the measurement according to the instrument's standard operating procedure.
-
Record the volume-weighted mean particle size (D[2][6]), d10, d50, d90, and the span of the distribution.
-
2. Protocol for Rheological Measurement of Suspension Viscosity
-
Objective: To characterize the flow behavior of the suspension.
-
Materials: Rheometer with a suitable geometry (e.g., concentric cylinder or parallel plate), suspension sample.
-
Methodology:
-
Load the sample onto the rheometer, ensuring no air bubbles are trapped.
-
Allow the sample to equilibrate to the measurement temperature.
-
Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down.
-
Plot viscosity as a function of shear rate.
-
Analyze the flow curve to determine if the suspension exhibits Newtonian, shear-thinning, or shear-thickening behavior.
-
3. Protocol for Accelerated Stability Testing
-
Objective: To predict the long-term physical stability of the suspension under stressed conditions.
-
Materials: Temperature-controlled ovens, mechanical shaker, centrifuge, suspension samples.
-
Methodology:
-
Divide the suspension into multiple aliquots.
-
Store the aliquots under different stress conditions:
-
At predetermined time points (e.g., 1, 2, 4 weeks), withdraw samples and analyze for:
-
Particle size and distribution.
-
Viscosity.
-
Redispersibility (after gentle inversion).
-
Visual appearance (for signs of caking or crystal growth).
-
-
Compare the results to a control sample stored at the recommended storage temperature.
-
Visualizations
Caption: Experimental workflow for developing and assessing the stability of a suspension.
Caption: A logical flowchart for troubleshooting common suspension stability issues.
References
- 1. suspension (stability related problem).pdf [slideshare.net]
- 2. scribd.com [scribd.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Long-term versus short-term stress physical stability assessment of pharmaceutical nano- and microsuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Chitosan—A Challenge for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Stability Issues Frequently Encountered in Suspensions [pharmapproach.com]
- 7. rheologylab.com [rheologylab.com]
overcoming solubility issues of isooctadecanoic acid compound in polar solvents
Welcome to the Technical Support Center for Isooctadecanoic Acid Solubility. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and experimental protocols to address challenges related to dissolving isooctadecanoic acid in polar solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the solubilization of isooctadecanoic acid.
Q1: What is isooctadecanoic acid, and why is it difficult to dissolve in polar solvents like water?
A1: Isooctadecanoic acid, also known as isostearic acid, is a saturated fatty acid with a branched 18-carbon chain (C18H36O2).[1][2] Its difficulty in dissolving in polar solvents stems from its molecular structure. It possesses a long, nonpolar hydrocarbon "tail" and a polar carboxylic acid "head".[3] The long hydrocarbon tail is hydrophobic (water-repelling), making the molecule as a whole largely insoluble in water.[4][5][6] While the branched structure makes it a liquid at room temperature and enhances its dispersing power compared to its linear counterpart, stearic acid, it does not overcome its fundamental insolubility in aqueous solutions.[1][6][7]
Q2: My isooctadecanoic acid is not dissolving in a polar organic solvent (e.g., ethanol). What are the initial troubleshooting steps?
A2: If you are facing issues, consider the following initial steps:
-
Verify Purity and Quality: Ensure the isooctadecanoic acid is of high purity (typically 97% or higher) and has been stored correctly in a cool, dry, well-ventilated area away from light to prevent degradation.[8][9]
-
Use Fresh, Anhydrous Solvent: Use a fresh, high-purity, anhydrous (water-free) polar organic solvent. The presence of even small amounts of water can significantly reduce the solubility of long-chain fatty acids.
-
Ensure Adequate Mixing: Use a magnetic stirrer to ensure the solution is continuously and vigorously agitated. Inadequate mixing can lead to slow or incomplete dissolution.
-
Start with a Small Volume: Begin by attempting to dissolve the acid in a smaller volume of the solvent to create a more concentrated stock solution, which can then be diluted.
Q3: Can I use heat to improve the solubility of isooctadecanoic acid?
A3: Yes, gently heating the solution is a highly effective method. Increasing the temperature enhances the solubility of fatty acids in organic solvents.[10] For difficult-to-dissolve samples, warming the solvent to 37-50°C while stirring can significantly improve the rate and extent of dissolution.[11] Always use a calibrated water bath or heating mantle and monitor the temperature to avoid solvent evaporation or compound degradation.
Q4: How effective is sonication for dissolving this compound?
A4: Sonication is another effective technique, often used in conjunction with heating.[11] The high-frequency sound waves create cavitation bubbles, which generate mechanical energy that helps break apart solute aggregates and accelerates the dissolution process.[12] Using an ultrasonic bath for 15-30 minutes can be particularly helpful for preparing solutions, especially for cell culture applications.[12]
Q5: How does pH affect the solubility of isooctadecanoic acid in aqueous systems?
A5: The pH of an aqueous medium has a profound effect on the solubility of fatty acids.[13]
-
Alkaline pH (>8): In basic conditions, the carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This ionic "head" is significantly more polar, making the entire molecule an amphiphilic salt (a soap) that is much more soluble in water.[3][12]
-
Acidic/Neutral pH (<7): In acidic or neutral solutions, the compound remains in its protonated, non-ionic carboxylic acid form, which is insoluble in water.[3] Lowering the pH of a fatty acid salt solution will cause the insoluble fatty acid to precipitate out.[3]
Q6: What are co-solvents, and how can they be used to prepare an aqueous solution of isooctadecanoic acid?
A6: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[14] For isooctadecanoic acid, you can first dissolve it in a minimal amount of a suitable polar organic solvent like ethanol, methanol, or DMSO to create a concentrated stock solution.[11][12] This stock solution can then be added dropwise into your aqueous buffer or media with vigorous stirring. The co-solvent helps to disperse the fatty acid molecules in the aqueous phase. However, be mindful of the final co-solvent concentration, as it may affect the stability of your system or be toxic to cells in biological experiments.
Quantitative Data: Solubility Overview
Precise quantitative solubility data for isooctadecanoic acid in various polar solvents is not widely published. However, its solubility can be inferred from its chemical properties and data on the closely related stearic acid.
| Solvent | Polarity Index | Expected Solubility of Isooctadecanoic Acid | Notes |
| Water | 10.2 | Insoluble [4][6] | The long hydrocarbon chain makes it hydrophobic. |
| Methanol | 6.6 | Soluble | Stearic acid is soluble in methanol.[15][16] |
| Ethanol | 5.2 | Soluble | Stearic acid is soluble in ethanol.[15][16] Solubility increases with temperature.[10] |
| DMSO | 7.2 | Soluble | A common solvent for preparing stock solutions of fatty acids.[11] |
| Acetonitrile | 6.2 | Soluble | Generally a good solvent for fatty acids.[17] |
| Dichloromethane | 3.4 | Very Soluble | A non-polar organic solvent, effective for dissolving lipids. |
| Hexane | 0.0 | Very Soluble | A non-polar solvent, effective for dissolving lipids. |
Experimental Protocols
Protocol 1: General Method for Dissolving Isooctadecanoic Acid Using Heat & Stirring
-
Preparation: Weigh the desired amount of isooctadecanoic acid into a clean, dry glass beaker or flask.
-
Solvent Addition: Add the calculated volume of the chosen polar organic solvent (e.g., ethanol, methanol).
-
Mixing: Place a magnetic stir bar in the vessel and place it on a magnetic stirrer hotplate.
-
Heating: Begin stirring at a moderate speed. Gently warm the solution to 40°C. Do not exceed the solvent's boiling point.
-
Dissolution: Continue stirring and heating until all the isooctadecanoic acid has completely dissolved, resulting in a clear solution.
-
Cooling & Storage: Turn off the heat and allow the solution to cool to room temperature. If used as a stock, store in a tightly sealed container to prevent solvent evaporation.
Protocol 2: Preparation of an Aqueous Dispersion Using a Co-solvent
-
Stock Solution: Prepare a concentrated stock solution of isooctadecanoic acid in a water-miscible co-solvent (e.g., 100 mg/mL in absolute ethanol) using Protocol 1.
-
Aqueous Phase: Place the desired final volume of the aqueous buffer or cell culture medium in a sterile container on a magnetic stirrer.
-
Dispersion: While the aqueous phase is stirring vigorously, add the stock solution drop by drop using a pipette. The solution may appear slightly cloudy as micelles or fine particles are formed.
-
Equilibration: Allow the solution to stir for an additional 15-30 minutes to ensure homogeneity. For cell culture, it is common to complex the fatty acid with fatty-acid-free BSA in the medium.[12]
Protocol 3: pH-Mediated Solubilization in Aqueous Solution (Saponification)
-
Preparation: Weigh the desired amount of isooctadecanoic acid into a beaker.
-
Base Addition: Add a small amount of water, then add a stoichiometric equivalent of a strong base (e.g., 1 M NaOH or KOH) to deprotonate the carboxylic acid. This converts the insoluble acid into its more soluble salt form.
-
Heating & Stirring: Gently warm the mixture to ~50-60°C while stirring. The fatty acid should dissolve as it converts to its salt, forming a clear or slightly soapy solution.
-
Volume Adjustment: After complete dissolution, allow the solution to cool and add water to reach the final desired volume.
-
pH Check: Measure the final pH of the solution. Note that the solution will be alkaline. If a neutral pH is required for your experiment, this method may not be suitable, as lowering the pH will cause the fatty acid to precipitate.[3]
Visualizations
Below are diagrams illustrating key workflows and relationships for handling isooctadecanoic acid.
Caption: A step-by-step workflow for troubleshooting solubility issues.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. ISOSTEARIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rawsource.com [rawsource.com]
- 5. quora.com [quora.com]
- 6. rawsource.com [rawsource.com]
- 7. Isostearic Acid Manufacturers | Product parameter introduction [bluesun-chem.com]
- 8. chemscene.com [chemscene.com]
- 9. ISOOCTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. glpbio.com [glpbio.com]
- 12. reddit.com [reddit.com]
- 13. Subtle changes in pH affect the packing and robustness of fatty acid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. scienceasia.org [scienceasia.org]
- 17. shodex.com [shodex.com]
method refinement for the purification of synthesized isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method refinement of purifying synthesized isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the compound formed between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol?
A1: The compound formed is an amine salt. This occurs through an acid-base reaction where the carboxylic acid group (-COOH) of isooctadecanoic acid protonates the amino group (-NH2) of 2-amino-2-methylpropan-1-ol.
Q2: What are the primary methods for purifying this fatty acid amine salt?
A2: The most common and effective purification methods for this type of compound are recrystallization and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For fatty acid amine salts, which have both polar (salt) and non-polar (fatty acid chain) characteristics, a mixed solvent system is often effective. A common approach is to dissolve the compound in a polar solvent in which it is soluble (like ethanol or acetone) and then add a non-polar solvent in which it is less soluble (like hexane or water) until the solution becomes turbid. Heating the mixture should then result in a clear solution from which pure crystals will form upon slow cooling.
Q4: What are the key parameters to consider for preparative HPLC purification?
A4: For preparative HPLC, critical parameters include the choice of stationary phase (typically a C18 column for reversed-phase chromatography), the mobile phase composition (often a gradient of an organic solvent like acetonitrile or methanol in water with an additive like formic acid or triethylamine to improve peak shape), the flow rate, and the sample loading amount.
Q5: How can I assess the purity of the final product?
A5: The purity of the purified compound can be assessed using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run can provide a quantitative measure of purity by comparing the peak area of the main component to the total area of all peaks.
-
Melting Point Analysis: A sharp and well-defined melting point range is indicative of a pure compound. Impurities tend to broaden the melting point range.
-
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure of the compound and identify the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Gradually add more hot solvent until the compound dissolves.- Re-evaluate the solvent system. Try a more polar or a different mixed solvent system. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated, and the compound is coming out of solution too quickly at a temperature above its melting point. | - Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No crystals form upon cooling. | - The solution is not saturated.- The compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Add a "seed crystal" of the pure compound to induce crystallization.- Scratch the inside of the flask with a glass rod at the surface of the solution.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly. |
| Low recovery of the purified compound. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize crystal formation before filtration.- Ensure the filtration apparatus for hot filtration is pre-heated to prevent premature crystallization. |
| The purified compound is still impure. | - The rate of cooling was too fast, trapping impurities within the crystal lattice.- The chosen solvent did not effectively separate the impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization with a different solvent system. |
Preparative HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting). | - Inappropriate mobile phase pH for the amine salt.- Column overload.- Interaction of the amine with residual silanol groups on the stationary phase. | - Add a mobile phase modifier. For an amine salt, a small amount of a basic modifier like triethylamine can improve peak shape. Conversely, an acidic modifier like formic acid can also be used to ensure consistent protonation.[1]- Reduce the sample injection volume or concentration.- Use a column specifically designed for the separation of basic compounds or operate at a pH where the silanol groups are suppressed. |
| Poor resolution between the product and impurities. | - The mobile phase gradient is too steep.- The chosen stationary phase is not optimal for the separation. | - Optimize the gradient profile by making it shallower to increase the separation time between peaks.- Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) or a different mobile phase organic solvent. |
| No product detected in the eluent. | - The compound is not eluting from the column.- The detector is not suitable for the compound. | - Increase the strength of the organic solvent in the mobile phase.- Ensure the detector is appropriate for your compound. If the compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary.[2] |
| Low recovery after purification. | - The compound is precipitating on the column.- The compound is irreversibly adsorbed to the stationary phase. | - Decrease the sample concentration or change the mobile phase to improve solubility.- Modify the mobile phase pH or add a stronger competing agent to elute the compound. |
Experimental Protocols
Protocol 1: Recrystallization of Isooctadecanoic Acid, Compound with 2-Amino-2-methylpropan-1-ol
This protocol is a general guideline and may require optimization based on the specific impurities present.
Materials:
-
Crude synthesized isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol
-
Ethanol
-
Hexane
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
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Büchner funnel and filter flask
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Vacuum source
-
Ice bath
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid with stirring and gentle heating.
-
Once the solid is dissolved, slowly add hexane dropwise while the solution is still hot until a faint cloudiness (turbidity) persists.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol-hexane mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Preparative HPLC Purification
This is a general protocol that should be optimized at an analytical scale before scaling up.
Instrumentation and Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV or ELSD)
-
Preparative C18 column
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample dissolved in the initial mobile phase composition
Procedure:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical C18 column.
-
Optimize the gradient elution to achieve good separation between the product peak and impurity peaks. A typical gradient might be from 10% B to 90% B over 20 minutes.
-
-
Scale-Up:
-
Calculate the appropriate flow rate and injection volume for the preparative column based on the analytical method and the column dimensions.
-
Equilibrate the preparative column with the initial mobile phase composition.
-
-
Purification:
-
Inject the dissolved sample onto the preparative column.
-
Run the optimized gradient method.
-
Collect the fractions corresponding to the main product peak.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the mobile phase solvents, typically by rotary evaporation, to obtain the purified compound. Note that the product will likely be in its formate salt form.[1]
-
Quantitative Data
The following table provides solubility data for stearic acid, a structural isomer of isooctadecanoic acid, in various organic solvents at different temperatures. This data can serve as a useful starting point for selecting a recrystallization solvent for isooctadecanoic acid and its amine salt. Note that the branched structure of isooctadecanoic acid generally leads to greater solubility in non-polar solvents compared to the linear stearic acid.[3]
Solubility of Stearic Acid in Organic Solvents ( g/100g of solvent)
| Temperature (°C) | Ethanol | Acetone | Ethyl Acetate |
| 28 | 10.8 | 11.5 | 22.1 |
| 30 | 12.5 | 13.2 | 25.4 |
| 35 | 17.8 | 18.1 | 34.7 |
| 38 | 21.9 | 21.8 | 41.8 |
| 40 | 25.1 | 24.7 | 47.6 |
| (Data adapted from Heryanto et al., 2007)[4][5][6] |
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of the amine salt via mixed-solvent recrystallization.
Logical Relationship for HPLC Method Development
Caption: Logical progression from analytical method development to preparative scale HPLC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103881821A - Isostearic acid preparation method - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. scienceasia.org [scienceasia.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Solubility of stearic acid in various organic solvents and its prediction using non-ideal solution models | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Crystallization of EINECS 300-108-0 in Concentrated Solutions
Welcome to the technical support center for EINECS 300-108-0, chemically identified as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) . This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot crystallization issues that may arise when working with concentrated solutions of this substance.
Chemical Identity:
-
EINECS Number: 300-108-0
-
CAS Number: 93920-23-1
-
Chemical Name: Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1)
-
Molecular Formula: C22H47NO3
This compound is a salt formed from a branched-chain fatty acid (isooctadecanoic acid) and an alkanolamine (2-amino-2-methylpropan-1-ol). Understanding the properties of these individual components is crucial for controlling the solubility and preventing unwanted crystallization of the final compound.
Component Properties
A summary of the relevant properties of the constituent parts of this compound is provided below.
| Property | Isooctadecanoic Acid | 2-Amino-2-methylpropan-1-ol |
| Synonyms | Isostearic Acid | AMP, Aminomethylpropanol |
| Appearance | Waxy white solid or liquid depending on isomer purity and temperature[1] | Colorless liquid or solid (low melting point)[2][3][4] |
| Melting Point | Lower than straight-chain stearic acid (approx. 52-55°C)[1] | 24-28 °C[4] |
| Boiling Point | - | 165 °C[4] |
| Solubility in Water | Insoluble[5] | Miscible[2][6] |
| Solubility in Oils | Good solubility[1] | - |
| Key Characteristics | Branched carbon chain improves solubility and lowers melting point compared to linear fatty acids.[1] | Acts as a base to form salts with acids.[3][7] Used as a buffering agent.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is my concentrated solution of this compound turning cloudy or forming crystals?
A1: Crystallization from a concentrated solution is a common issue and can be triggered by several factors:
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Supersaturation: The concentration of the compound has exceeded its solubility limit in the chosen solvent system under the current conditions.
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Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of the compound, leading to crystallization.
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Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially leading to supersaturation and subsequent crystallization.
-
pH Changes: As a salt of a weak acid and a weak base, the solubility of this compound can be sensitive to changes in pH.
-
Nucleation Sites: The presence of impurities, dust particles, or even scratches on the container surface can act as nucleation sites, initiating crystal growth.
Q2: How can I increase the solubility of this compound in my solution?
A2: Several strategies can be employed to enhance the solubility of this compound:
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Solvent Selection: Given the nature of the compound (a fatty acid salt), a polar protic solvent or a co-solvent system is likely to be most effective. Consider solvents like ethanol, isopropanol, or mixtures of water with these alcohols.
-
Temperature Increase: Gently warming the solution can increase the solubility of the compound. However, be mindful of the compound's stability at elevated temperatures.
-
pH Adjustment: The solubility of this amine salt may be influenced by pH. Experimenting with slight adjustments to the pH of the solution may improve solubility.
-
Co-solvents: The use of a co-solvent system can significantly enhance solubility. For example, a mixture of water and a water-miscible organic solvent like ethanol or DMSO might be effective.
Q3: Are there any additives I can use to prevent crystallization?
A3: Yes, certain additives can act as crystallization inhibitors:
-
Polymers: Polymers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can inhibit nucleation and crystal growth.
-
Surfactants: Non-ionic surfactants can sometimes help to stabilize the solute in the solution and prevent aggregation that leads to crystallization.
Troubleshooting Guide
If you are encountering crystallization, follow this step-by-step troubleshooting guide.
Logical Flow for Troubleshooting Crystallization
Caption: A step-by-step guide to troubleshooting crystallization issues.
Experimental Protocols
Protocol 1: Determining the Solubility of this compound
This protocol outlines a method to determine the solubility of this compound in a given solvent system at a specific temperature.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a compound.
Methodology:
-
Preparation: Prepare a series of small, sealed vials.
-
Solvent Addition: Add a precise volume of the chosen solvent or co-solvent system to each vial.
-
Compound Addition: Add incrementally increasing, accurately weighed amounts of this compound to each vial.
-
Equilibration: Place the vials in a temperature-controlled shaker or on a stirring plate with a water bath to maintain a constant temperature. Allow the solutions to equilibrate for a set period (e.g., 24 hours) to ensure that the dissolution has reached a steady state.
-
Observation: After equilibration, visually inspect each vial for the presence of undissolved solid material. The highest concentration that results in a clear solution (no visible solid particles) represents the approximate solubility at that temperature.
-
Data Recording: Record the solubility in a table. Repeat this experiment at different temperatures to generate a solubility curve.
Data Presentation: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Observations |
| e.g., Ethanol | 25 | User Data | e.g., Clear solution |
| e.g., Ethanol | 40 | User Data | e.g., Clear solution |
| e.g., Water | 25 | User Data | e.g., Precipitate formed |
| e.g., 50:50 Ethanol:Water | 25 | User Data | e.g., Hazy solution |
Protocol 2: Evaluating the Effect of Anti-Crystallization Additives
This protocol describes how to assess the effectiveness of additives in preventing the crystallization of this compound from a supersaturated solution.
Methodology:
-
Prepare Supersaturated Solution: Prepare a concentrated solution of this compound at an elevated temperature where it is fully dissolved. The concentration should be higher than its known solubility at room temperature.
-
Aliquot and Additive Addition: Aliquot the warm solution into several vials. To each vial (except for a control), add a different concentration of a potential anti-crystallization additive (e.g., PVP, HPMC).
-
Cooling and Observation: Allow the vials to cool to room temperature under controlled conditions (e.g., in a water bath to ensure a consistent cooling rate).
-
Monitor for Crystallization: Periodically observe the vials for the onset of crystallization. Record the time it takes for crystals to appear in each vial.
-
Analysis: Compare the time to crystallization in the vials containing additives to the control vial. A longer time to crystallization indicates that the additive is effective at inhibiting crystallization.
Data Presentation: Effect of Additives on Crystallization
| Additive | Additive Concentration (% w/v) | Time to Onset of Crystallization (hours) |
| None (Control) | 0 | User Data |
| e.g., PVP K30 | 0.1 | User Data |
| e.g., PVP K30 | 0.5 | User Data |
| e.g., HPMC | 0.1 | User Data |
| e.g., HPMC | 0.5 | User Data |
By systematically applying these troubleshooting guides and experimental protocols, researchers can better understand and control the crystallization behavior of this compound in concentrated solutions, leading to more robust and reproducible experimental outcomes.
References
- 1. Isostearic Acid Manufacturers | Product parameter introduction [bluesun-chem.com]
- 2. 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya [atamanchemicals.com]
- 3. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. Aminomethyl propanol - Wikipedia [en.wikipedia.org]
- 7. 2-AMINO-2-METHYL-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
addressing skin irritation potential of formulations with isooctadecanoic acid salt
This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing the potential skin irritation of formulations containing isooctadecanoic acid salt (isostearate).
Frequently Asked Questions (FAQs)
Q1: What is isooctadecanoic acid salt and is it considered a skin irritant?
A1: Isooctadecanoic acid, commonly known as isostearic acid, is a branched-chain fatty acid. Its salts are used in a wide variety of cosmetic and pharmaceutical formulations as binders, surfactants, and cleansing agents.[1] Generally, isostearic acid is considered safe for use in cosmetics and has a low risk of irritation.[2] Clinical studies on undiluted isostearic acid showed no signs of irritation or sensitization.[1][3] However, some individuals, particularly those with sensitive skin or pre-existing conditions like eczema, may experience mild irritation.[4] One study using a mouse model suggested that isostearic acid can be an active component in inducing skin inflammation, activating an inflammasome response and upregulating the IL-23/IL-17 inflammatory axis.[5]
Q2: What is the primary mechanism by which a formulation might cause skin irritation?
A2: Skin irritation is a form of reversible damage to the skin.[6] The primary mechanisms involve the disruption of the skin's barrier function (the stratum corneum), which allows irritants to penetrate deeper into the epidermis.[7] This penetration can trigger an inflammatory cascade where keratinocytes (skin cells) release pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α).[8] These mediators then act on dermal cells, leading to the visible signs of inflammation such as redness (erythema) and swelling (edema).[6]
Q3: What regulatory-accepted in vitro methods are available to test my formulation for skin irritation potential?
A3: Due to animal welfare concerns, traditional animal testing (like the Draize rabbit test) has been largely replaced by validated in vitro methods.[6] The primary internationally accepted method is the Reconstructed Human Epidermis (RhE) Test Method , detailed in OECD Test Guideline 439.[9][10] This test uses 3D models of human skin, such as EpiSkin™, EpiDerm™, and SkinEthic™, which mimic the biochemical and physiological properties of the human epidermis.[2][11] The test categorizes a substance as an irritant or non-irritant based on cell viability after exposure.[9]
Q4: How does the pH of my formulation affect its skin irritation potential?
A4: The pH of a formulation is a critical factor. The natural surface of human skin is slightly acidic, with a pH of around 5.5.[12] Formulations with a pH that deviates significantly from this can disrupt the skin's natural barrier, known as the acid mantle, potentially causing irritation.[5][13] Furthermore, the efficacy and stability of many active ingredients and preservatives are pH-dependent.[13] For leave-on products, it is ideal to formulate within a pH range of 5.0 - 5.5 to ensure compatibility with the skin.[12]
Troubleshooting Guide: Formulation-Induced Skin Irritation
If your formulation containing isooctadecanoic acid salt is showing unexpected skin irritation in preliminary tests, follow this guide to identify and resolve the issue.
Issue: Test results indicate skin irritation (e.g., low cell viability in an RhE test or positive reaction in a patch test).
Step 1: Initial Investigation
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Review Ingredients: Scrutinize every component of the formulation, not just the isooctadecanoic acid salt. Other ingredients like preservatives, fragrances, or even the purity of the raw materials could be the primary irritant.[14]
-
Check for Contamination: Ensure proper preservation to rule out microbial contamination, which can be a source of irritation.[14]
-
Confirm Test Results: Re-run the irritation assay with a fresh batch of the formulation to confirm the initial findings and rule out experimental error.
Step 2: Formulation Adjustments
-
Lower the Concentration: Irritation is often dose-dependent. Systematically reduce the concentration of the isooctadecanoic acid salt in the formulation and re-test to determine a non-irritating level.
-
Adjust Formulation pH: Measure the pH of your final formulation. If it is outside the optimal range for skin (pH 5.0-5.5), adjust it using appropriate buffering agents like citric acid (to lower pH) or sodium hydroxide/L-arginine (to raise pH).[5][12] Re-test for irritation after adjustment.
-
Evaluate the Vehicle/Base: The other components of your formulation can influence the penetration and irritation potential of the active ingredients. Consider if the vehicle itself is disrupting the skin barrier.
Step 3: Advanced Analysis
If the issue persists, a more in-depth investigation may be required:
-
Ingredient Compatibility: Assess the compatibility of all ingredients. Unwanted interactions could create byproducts that are irritating.[14]
-
Alternative Salt Form: Consider if a different salt of isooctadecanoic acid (e.g., potassium vs. sodium) exhibits a different irritation profile in your specific formulation.
-
In-depth Safety Testing: If not already performed, conduct a Human Repeat Insult Patch Test (HRIPT) on a panel of volunteers to assess both irritation and sensitization potential under controlled clinical conditions.
Data Presentation: Irritation Classification
The following tables summarize how different testing methods classify substances based on their irritation potential.
Table 1: In Vitro Skin Irritation Classification (OECD TG 439)
| Mean Tissue Viability (% of Negative Control) | UN GHS Classification | Interpretation |
|---|---|---|
| ≤ 50% | Category 2 | Irritant |
| > 50% | No Category | Non-Irritant |
Data based on OECD Test Guideline 439. A substance is classified as an irritant if the mean cell viability of the reconstructed human epidermis tissue is reduced to 50% or less of the negative control.[6][10]
Table 2: Example Irritation Data from Various Test Methods
| Test Method | Test Substance Example | Result | Classification |
|---|---|---|---|
| Rabbit Draize Test | Pistacia Lentiscus Fatty Oil | Primary Irritation Index (PII) = 1.037 | Slightly Irritant |
| Rabbit Draize Test | Isopropyl Isostearate (pure) | Among the highest adverse reactions in a study of fatty acid esters | Irritant |
| RhE Test (OECD 439) | 3.25% Lactic Acid | Mean Cell Viability = 12.6% - 17.2% | Irritant |
| RhE Test (OECD 439) | 1.25% Heptanoic Acid | Mean Cell Viability = 25.5% - 41.7% | Irritant |
| Human Patch Test | N/A | Sugai's Irritation Index (S.I.I.) ≥ 30 | Irritant |
This table provides illustrative data from various studies to show how different substances perform in irritation assays.[7][15][16][17]
Experimental Protocols
Protocol 1: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD TG 439)
This method assesses skin irritation potential by measuring cytotoxicity in a 3D human skin model.
1. Preparation of RhE Tissues:
- Reconstituted human epidermis tissues (e.g., EpiDerm™, SkinEthic™) are cultured to form a multilayered, differentiated model of the human epidermis.[6]
- Prior to testing, tissues are pre-incubated in maintenance medium according to the manufacturer's instructions.
2. Application of Test Substance:
- The test substance is applied topically and uniformly to the surface of the RhE tissue.
- Liquids: Typically 25-50 µL is applied.
- Solids: Should be ground to a fine powder. A sufficient amount (e.g., 25 mg) is applied to cover the tissue surface, often moistened with deionized water to ensure good contact.[6]
- A negative control (e.g., Phosphate-Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
3. Exposure and Incubation:
- The tissues are exposed to the test substance for a defined period, typically 60 minutes, at 37°C.[18]
- After exposure, the test substance is carefully removed by thoroughly rinsing the tissue surface.
- The tissues are transferred to fresh maintenance medium and incubated for a post-exposure period, typically 42 hours, to allow for the development of cytotoxic effects.[6]
4. Cell Viability Measurement (MTT Assay):
- Following the post-incubation period, each tissue is transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), typically at a concentration of 0.3-1 mg/mL.[6]
- Tissues are incubated for 3 hours. During this time, viable cells with active mitochondrial dehydrogenase enzymes will convert the yellow MTT into a blue formazan salt.
- The blue formazan is then extracted from the tissue using a solvent (e.g., isopropanol).
- The optical density (OD) of the extracted formazan solution is measured using a spectrophotometer (e.g., at 570 nm).
5. Data Interpretation:
- The cell viability for each tissue is calculated as a percentage relative to the negative control tissues.
- The substance is classified as an Irritant (UN GHS Category 2) if the mean tissue viability is ≤ 50% .[10]
- The substance is considered a Non-Irritant if the mean tissue viability is > 50% .[10]
Protocol 2: Human Repeat Insult Patch Test (HRIPT)
This clinical study evaluates a product's potential for both irritation and allergic contact sensitization. It should only be conducted under ethical review and by qualified professionals.
1. Subject Recruitment:
- A panel of typically 50-200 healthy volunteers is recruited.[9][19] Subjects provide written informed consent before participation.
2. Induction Phase (3 weeks):
- A small amount of the test product is applied to a designated skin site on the back using an occlusive or semi-occlusive patch.[9]
- The patch remains in place for 24-48 hours.
- This procedure is repeated nine times over a three-week period at the same application site.[9][19]
- A trained technician scores the site for any signs of irritation (erythema, edema) before each new patch application.
3. Rest Phase (2 weeks):
- Following the final induction patch, there is a two-week rest period with no product application. This allows for the development of any potential sensitization (an immune response).[19]
4. Challenge Phase (1 week):
- After the rest period, a challenge patch with the test product is applied to a new, previously untreated (virgin) skin site.[9]
- The patch is removed after 24-48 hours.
- The challenge site is evaluated for skin reactions at 24, 48, and sometimes 72 hours after application.
5. Interpretation:
- Irritation: Reactions (redness, swelling) that appear during the induction phase and do not worsen with subsequent applications are typically considered irritation.
- Sensitization (Allergy): A reaction at the new challenge site indicates that an allergic response was induced during the induction phase. This is a sign of allergic contact dermatitis.
Visualizations: Pathways and Workflows
Caption: Troubleshooting workflow for addressing formulation-induced skin irritation.
Caption: Experimental workflow for the OECD TG 439 in vitro skin irritation test.
References
- 1. researchgate.net [researchgate.net]
- 2. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. essentiallynatural.co.za [essentiallynatural.co.za]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. oecd.org [oecd.org]
- 10. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 11. How important is pH in cosmetic formulas, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 12. kblcosmetics.com [kblcosmetics.com]
- 13. scsformulate.co.uk [scsformulate.co.uk]
- 14. Irritantcy Potential and Sub Acute Dermal Toxicity Study of Pistacia Lentiscus Fatty Oil as a Topical Traditional Remedy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eye and skin irritation tests on the rabbit of several fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method - KETMarket Open Innovation Ecosystem [ketmarket.eu]
- 18. ftp.cdc.gov [ftp.cdc.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Dispersing Efficiency of CAS 93920-23-1
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and standardized protocols for using CAS 93920-23-1, identified as Fatty acids, C18-unsatd., dimers, polymers with tall-oil fatty acids and triethylenetetramine , for the dispersion of inorganic pigments.[1][2] This polymeric dispersant is designed to improve pigment wetting, reduce viscosity, and enhance long-term stability in various formulations.[][4]
Frequently Asked Questions (FAQs)
Q1: What is CAS 93920-23-1 and how does it function as a dispersant?
A1: CAS 93920-23-1 is a polyamide-type polymeric dispersing agent.[1][2] It functions via a steric stabilization mechanism. The polymer has amine-based "anchor groups" that adsorb onto the polar surfaces of inorganic pigments, while its fatty acid-derived polymeric chains extend into the solvent or resin.[5][6] This creates a physical barrier that prevents pigment particles from re-agglomerating, a process known as flocculation.[6]
Q2: For which types of pigments is this dispersant most effective?
A2: This dispersant is primarily designed for inorganic pigments, which typically have polar surfaces.[5] Its amine anchor groups have a high affinity for oxide compounds like titanium dioxide (TiO₂) and iron oxides, as well as other mineral-based pigments and fillers.[6]
Q3: What are the main benefits of using a polymeric dispersant like this?
A3: Key benefits include a significant reduction in the viscosity of the pigment slurry (millbase), allowing for higher pigment loading.[4][7] It also improves color development, gloss, and long-term storage stability by preventing pigment settling.[8][9] High-performance polymeric dispersants are particularly effective at stabilizing small particles that are otherwise difficult to deflocculate.[6][10]
Q4: How does this dispersant's chemistry contribute to its performance?
A4: The dispersant is a polymer of C18 unsaturated fatty acid dimers, tall-oil fatty acids, and triethylenetetramine.[1] The triethylenetetramine provides multiple amine functional groups that act as strong anchoring points to the pigment surface. The fatty acid components form the polymeric chains that provide steric hindrance and ensure compatibility with the surrounding medium (e.g., solvent or resin).[5][6]
Troubleshooting Guide
Q1: My pigment dispersion has excessively high viscosity. What are the common causes and solutions?
A1: High viscosity is a frequent issue that can hinder processing and application.[8]
-
Cause 1: Incorrect Dispersant Dosage: Both insufficient and excessive amounts of dispersant can lead to high viscosity. Too little fails to stabilize the particles, causing flocculation and viscosity increase.[8][11] Too much can lead to the formation of micelles or bridging between pigment particles.
-
Solution 1: The most effective solution is to conduct a "ladder study" to find the optimal concentration where viscosity is at its minimum.[12] This involves creating a series of small-scale dispersions with varying dispersant levels. (See Experimental Protocol 1).
-
Cause 2: Poor Initial Dispersion: If the mechanical energy (shear) applied is insufficient, pigment agglomerates will not be adequately broken down.
-
Solution 2: Ensure the use of high-shear mixing equipment. Optimize the stirring speed and duration to ensure complete pigment deagglomeration.[8]
-
Cause 3: Incompatibility with Other Additives: Interactions with other components in the formulation, such as thickeners or resins, can cause an unexpected rise in viscosity.[8]
-
Solution 3: Review the formulation for potential incompatibilities. Test the dispersant in a simplified system (pigment + solvent + dispersant) first before adding other components.
Q2: The color strength of my final product is weak, or the color seems to have shifted. Why is this happening?
A2: Weak color strength is typically a sign of pigment flocculation.[5]
-
Cause: When pigment particles re-agglomerate into larger clusters (flocculates), their collective surface area for light scattering is reduced, leading to lower color strength and opacity. This indicates that the dispersant is not providing adequate stabilization.[6]
-
Solution:
-
Verify Dispersant Level: Ensure the dispersant concentration is optimized. An insufficient amount will not fully cover the pigment surfaces, leaving them vulnerable to flocculation.[11]
-
Perform a Rub-Out Test: This test can confirm if flocculation is the cause. A color difference between the rubbed and unrubbed areas of a dried film indicates flocculation. (See Experimental Protocol 3).[13]
-
Improve Dispersion Process: Increase the energy of the dispersion process (e.g., higher speed, longer time, or use of milling media) to break down all agglomerates into primary particles.[14]
-
Q3: My pigments are settling out of the dispersion over time. How can I improve storage stability?
A3: Pigment settling is a sign of poor long-term stabilization.
-
Cause 1: Flocculation: Over time, even weakly-attracting particles can agglomerate and settle due to gravity.[8]
-
Solution 1: The primary solution is to ensure complete and robust stabilization with an optimized level of dispersant. The steric barrier provided by CAS 93920-23-1 is designed specifically to prevent this.[5]
-
Cause 2: Poor Polymer Chain Solvation: The polymeric chains of the dispersant must be fully soluble and extended in the surrounding medium. If they collapse onto the pigment surface, the stabilizing effect is lost.[5][6]
-
Solution 2: Ensure the solvent or resin system is compatible with the fatty-acid-based chains of the dispersant. A change in the solvent system may be required.
Data Presentation
Table 1: Typical Physical Properties of Polyamide-Based Dispersants
| Property | Typical Value Range | Significance |
|---|---|---|
| Appearance | Amber to Brown Liquid | Visual identifier for the material. |
| Active Content | 40% - 100% | The concentration of the active polymer; crucial for dosage calculations. |
| Amine Value (mg KOH/g) | 10 - 150 | Indicates the concentration of anchor groups available to bind to the pigment. |
| Ionic Nature | Cationic / Non-ionic | Determines affinity for different pigment surface chemistries. |
| Solvent | Varies (e.g., Xylene, Butanol, or Solvent-free) | Affects compatibility with the target formulation (water-based vs. solvent-based). |
Table 2: Suggested Starting Dosage for CAS 93920-23-1 with Inorganic Pigments Dosage is calculated as percent active dispersant on pigment weight (% A.O.P.). These are starting points; optimization is required.[14]
| Inorganic Pigment Type | Pigment Surface Area | Suggested Starting Dosage (% A.O.P.) |
| Titanium Dioxide (TiO₂) | Low-Medium | 1.0% - 2.5% |
| Iron Oxides (Red, Yellow) | Medium | 2.0% - 5.0% |
| Fillers (CaCO₃, Talc) | Low | 0.5% - 1.5% |
Experimental Protocols
Protocol 1: Determining Optimal Dispersant Concentration (Ladder Study)
This method identifies the ideal dispersant loading by finding the concentration that results in the minimum viscosity for a pigment slurry.[12]
-
Preparation: Prepare a base pigment slurry without any dispersant. For inorganic pigments, a typical loading is 50-70 wt.% in the chosen solvent.[12]
-
Sample Division: Divide the base slurry into 5-7 equal, smaller samples in separate mixing vessels.
-
Incremental Addition: While stirring each sample at a consistent, moderate speed, add the dispersant in increasing increments (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% active dispersant on pigment weight). Leave one sample as a control with 0% dispersant.
-
High-Shear Dispersion: Disperse each sample under high shear for a fixed period (e.g., 20-30 minutes) until a stable temperature is reached.[12]
-
Equilibration and Measurement: Allow the samples to cool to a constant temperature (e.g., 25°C). Measure the viscosity of each sample using a rotational viscometer.
-
Analysis: Plot the measured viscosity against the % dispersant concentration. The lowest point on the curve indicates the optimal dispersant dosage.
Protocol 2: Assessing Dispersion Quality using a Hegman Gauge
This method provides a quick assessment of the fineness of grind, indicating the presence of oversized particles or agglomerates.[15][16]
-
Sample Application: Place a small amount of the pigment dispersion in the deep end of the Hegman gauge's channel.[16]
-
Drawdown: Hold the scraper blade firmly at a consistent angle and draw it smoothly down the length of the gauge from the deep end to the shallow end. This should take 1-2 seconds.[15]
-
Observation: Within 3 seconds of the drawdown, view the gauge at a low angle to the light. Identify the point on the scale where pigment particles or streaks appear concentrated.[16]
-
Interpretation: The Hegman value is the reading at this point. For many coating applications, a value of 7 or higher (indicating particles are smaller than ~12.5 µm) is considered an effective dispersion.[15][16]
Protocol 3: Evaluating Flocculation using the Rub-Out Test
This test is a simple, effective way to visualize the effects of pigment flocculation on color strength.[13]
-
Film Application: Apply a uniform wet film of the pigmented formulation onto a non-porous substrate (e.g., a sealed card or glass panel).[13]
-
Drying: Allow the film to air-dry. Just before the film is completely set (when it is tacky but does not lift), firmly rub a small, localized area with your finger for 10-15 seconds.[13]
-
Final Dry: Allow the entire film to dry completely.
-
Analysis: Compare the color of the rubbed area to the surrounding unrubbed area. If the rubbed area appears darker or has a higher color strength, it indicates that flocculates were broken up by the mechanical force of rubbing. This confirms that flocculation is occurring in the system and that the dispersion is not fully stabilized.[13]
Visualizations
Caption: Recommended workflow for preparing a stable inorganic pigment dispersion.
Caption: Troubleshooting decision tree for common pigment dispersion issues.
References
- 1. Fatty acids, C18-unsatd., dimers, polymers with tall-oil fatty acids and triethylenetetramine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty acids, C18-unsataturated, dimers, polymers with tall-oil fatty acids and triethylenetetramine - Hazardous Agents | Haz-Map [haz-map.com]
- 4. eagle-chemicals.com [eagle-chemicals.com]
- 5. uniqchem.com [uniqchem.com]
- 6. products.evonik.com [products.evonik.com]
- 7. nbinno.com [nbinno.com]
- 8. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 9. specialchem.com [specialchem.com]
- 10. News - Development of dispersants [njreborn.com]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. l-i.co.uk [l-i.co.uk]
- 13. How to identify the quality of dispersants? - Deco Chemical Technology Co.,Ltd [dcachem.com]
- 14. pcimag.com [pcimag.com]
- 15. ispigment.com [ispigment.com]
- 16. fullnpigment.com [fullnpigment.com]
optimization of reaction conditions for the synthesis of isooctadecanoic acid amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of isooctadecanoic acid amide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of isooctadecanoic acid amide, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why is the yield of my isooctadecanoic acid amide synthesis consistently low?
A1: Low yields can stem from several factors. Firstly, the direct amidation of a carboxylic acid and an amine is often an equilibrium-limited reaction. The formation of a stable ammonium carboxylate salt can prevent the reaction from proceeding.[1][] Secondly, inadequate reaction temperature or time may not be sufficient to drive the dehydration of the intermediate salt to the amide.[3] Lastly, the choice of catalyst and its concentration are critical; an inappropriate or insufficient amount of catalyst will result in poor conversion.
Potential Solutions:
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, shifting the equilibrium towards the product.[4]
-
Activating Agents: Convert the isooctadecanoic acid to a more reactive intermediate, such as an acyl chloride or an anhydride, prior to reaction with the amine. Common activating agents include thionyl chloride (SOCl₂), oxalyl chloride, or carbodiimides like DCC or EDC.[1][][5]
-
Catalyst Optimization: If using a catalyst such as boric acid or a Lewis acid, ensure the optimal concentration is used. For instance, in solvent-free synthesis with boric acid and urea, the ratio of reactants is crucial.[5]
-
Temperature and Reaction Time: Increase the reaction temperature and/or extend the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.[3][4][6]
Q2: I am observing a significant amount of a nitrile byproduct. How can this be minimized?
A2: The formation of a nitrile is a common side reaction in the synthesis of primary amides, resulting from the dehydration of the amide. This is particularly favored at high temperatures and with prolonged reaction times.[7]
Potential Solutions:
-
Control Reaction Time: Shorter reaction times are preferable to minimize the dehydration of the amide to the nitrile.[7]
-
Moderate Temperatures: Avoid excessively high temperatures. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
Catalyst Choice: Certain catalysts may favor amide formation over nitrile formation. For instance, some catalytic systems are designed for milder reaction conditions, which can suppress nitrile formation.
Q3: My purified product is still showing impurities. What are the recommended purification methods for isooctadecanoic acid amide?
A3: Common impurities include unreacted isooctadecanoic acid, the amine starting material, and any byproducts. The purification method will depend on the physical properties of your isooctadecanoic acid amide (e.g., solid or liquid) and the nature of the impurities.
Recommended Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for achieving high purity.[8] Suitable solvents include ethanol, acetone, acetonitrile, or mixtures like heptane/tert-butyl methyl ether.[8][9]
-
Column Chromatography: For both solid and liquid products, silica gel column chromatography can be used to separate the amide from unreacted starting materials and byproducts.[10]
-
Distillation: For thermally stable, lower molecular weight amides, vacuum distillation can be an effective purification technique.[11][12]
-
Aqueous Wash: Washing the crude product with a dilute acid solution can remove unreacted amine, while a dilute base wash can remove unreacted isooctadecanoic acid.[13]
Q4: What are the optimal reaction conditions for a solvent-free synthesis of isooctadecanoic acid amide using urea and a catalyst?
A4: A solvent-free approach is an environmentally friendly and efficient method. Based on general procedures for fatty acid amidation, the following conditions can be optimized for isooctadecanoic acid:
Starting Ratios and Conditions:
-
Reactants: Isooctadecanoic acid, urea, and a catalyst like boric acid.[5]
-
Molar Ratio: A typical starting point is a molar ratio of isooctadecanoic acid:urea:boric acid of 1:1.5:0.4.[5]
-
Temperature: The reaction is typically heated to 160-180°C.[5]
-
Reaction Time: The reaction is often complete within 10-30 minutes.[5]
-
Procedure: The reactants are thoroughly mixed and triturated before heating.[5]
Data Presentation: Optimization of Reaction Parameters
The following tables summarize key quantitative data for the optimization of fatty acid amide synthesis, which can be adapted for isooctadecanoic acid.
Table 1: Effect of Catalyst Loading on Yield (Boric Acid Catalyzed)
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 20 | 89 |
| 10 | 8 | ~88 |
| 25 | 8 | ~87 |
| 50 | 5 | ~85 |
Data adapted from a study on the amidation of benzoic acid.[4]
Table 2: Influence of Temperature and Reaction Time on Fatty Acid Conversion
| Fatty Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Lauric Acid | 80 | 2 | 83.33 |
| Stearic Acid | 80 | 3 | 82.38 |
Data from a study using a CaO catalyst.[3]
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Isooctadecanoic Acid Amide
This protocol is adapted from a general method for the solvent-free synthesis of amides using boric acid as a catalyst.[5]
Materials:
-
Isooctadecanoic acid
-
Urea
-
Boric acid
-
Aqueous ammonia solution
-
Distilled water
Procedure:
-
Weigh isooctadecanoic acid (e.g., 0.06 mol), urea (1.5 equivalents), and boric acid (0.4 equivalents).
-
Thoroughly mix and triturate the reactants in a mortar and pestle for 2-5 minutes.
-
Transfer the mixture to a beaker and heat without solvent to 160-180°C for 10-30 minutes on a hot plate. The mixture will melt and then solidify as the product forms.
-
Allow the reaction mixture to cool to room temperature.
-
Add aqueous ammonia solution (e.g., 50-55 mL) to the crude product and heat with stirring to remove any unreacted isooctadecanoic acid.
-
Filter the solid product.
-
Wash the collected product successively with distilled water to remove residual boric acid.
-
Dry the purified isooctadecanoic acid amide at room temperature.
Protocol 2: Isooctadecanoic Acid Amide Synthesis via Acyl Chloride Intermediate
This protocol is a general method involving the activation of the carboxylic acid with thionyl chloride.[1][]
Materials:
-
Isooctadecanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonia solution (or desired amine)
-
Triethylamine (or another suitable base)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere, dissolve isooctadecanoic acid in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (e.g., 1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
-
Amidation:
-
Dissolve the crude isooctadecanoic acid chloride in fresh anhydrous DCM and cool in an ice bath.
-
In a separate flask, prepare a solution of the amine (e.g., 2-3 equivalents) and triethylamine (as an HCl scavenger) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isooctadecanoic acid amide.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Experimental workflow for the solvent-free synthesis of isooctadecanoic acid amide.
Caption: Troubleshooting decision tree for low yield in isooctadecanoic acid amide synthesis.
References
- 1. Amide Synthesis [fishersci.dk]
- 3. arpnjournals.org [arpnjournals.org]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. US20050283011A1 - Process for the production of fatty acid amides - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. EP0583685A1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 12. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
- 13. iajpr.com [iajpr.com]
Technical Support Center: Mitigating Foam Formation in Biopharmaceutical Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foam formation in their experiments, particularly in applications such as cell culture, fermentation, and other bioprocesses.
Troubleshooting Guide: Real-time Foam Control
Excessive foam can be a significant issue in bioreactors and other culture systems, potentially leading to contamination, loss of product, and inaccurate measurements.[1][2] This guide provides a systematic approach to troubleshooting and mitigating foam formation.
Immediate Corrective Actions:
-
Reduce Agitation and Aeration: Temporarily decrease the stirring speed and gas flow rate. This is often the quickest way to reduce mechanical foam formation. However, be mindful of maintaining minimum oxygen levels for your culture.
-
Manual Antifoam Addition: If your system allows, manually add a small, pre-determined dose of a suitable antifoam agent.[1] Start with a low concentration to avoid potential negative impacts on your culture.[2]
-
Check for Leaks: Ensure all seals and connections on your bioreactor are secure. Leaks can introduce contaminants and alter gas flow dynamics, contributing to foaming.
Systematic Troubleshooting Flowchart:
Caption: A logical workflow for troubleshooting foam formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foam formation in my bioreactor?
A1: Foam in bioreactors is typically caused by the interaction of gas bubbles with surface-active molecules, such as proteins, peptides, and other surfactants present in the culture medium.[1] Agitation and aeration, which are necessary for cell growth, create these bubbles.[1] Certain cell lines or microbial strains may also produce metabolites that act as surfactants.
Q2: What is an antifoam agent and how does it work?
A2: Antifoam agents are chemical additives that prevent and reduce foam formation.[1] They work by lowering the surface tension at the liquid-air interface, which destabilizes the foam bubbles and causes them to collapse.[1]
Q3: What are the different types of antifoam agents available?
A3: The two main categories of antifoam agents are silicone-based and non-silicone-based (organic).[3]
-
Silicone-based antifoams , like polydimethylsiloxane, are highly effective and persistent, making them suitable for high-temperature and viscous processes.[3]
-
Non-silicone-based antifoams include fatty acids, ethylene glycol, and various polymers.[3] These are often preferred in the food and beverage industries due to their eco-friendly profile.[3]
Q4: How do I choose the right antifoam for my experiment?
A4: The selection of an antifoam agent depends on several factors:
-
Bioprocess requirements: Consider the specific cell line or microorganism, as some antifoams can affect cell growth or product purity.[1]
-
Regulatory compliance: Ensure the chosen antifoam is approved for your specific application, especially in pharmaceutical and food production.[1]
-
Downstream processing: Some antifoams can interfere with product purification steps.[4][5]
Q5: Can antifoam agents negatively impact my cell culture?
A5: Yes, excessive use of antifoam agents can have adverse effects, including:
-
Toxic effects on cell metabolism.[2]
-
Reduction in the rate of gas uptake by cells.[2]
-
Decreased product yield.[2]
-
Interference with downstream processing.[6]
It is crucial to determine the optimal dosage to mitigate foam without harming the culture.[2]
Q6: What is the optimal concentration of antifoam to use?
A6: The effective concentration of an antifoam agent is typically very low, often in the range of 1-100 parts per million (ppm).[7][8] It is recommended to start with a minimal dose and gradually increase it until foam is controlled.
Antifoam Agent Comparison
The following table summarizes the properties of common antifoam agents used in biopharmaceutical applications.
| Antifoam Agent Type | Active Component | Typical Concentration | Sterilization | Key Characteristics |
| Silicone-Based Emulsions | Silicone Polymer | 1-100 ppm | Autoclavable | Water-dilutable, effective in hot and cold systems, can be pumped for automated dosing.[8] |
| Silicone-Based Concentrates | 100% Active Silicone Polymer | 1-100 ppm | Not specified | No emulsifiers, very effective, should be diluted before use.[7][8] |
| Organic (Non-Silicone) | Polypropylene-based polyether | 0.005% - 0.01% | Autoclavable | 100% active components, no mineral oil, can be pumped for automated dosing.[8] |
Experimental Protocols
Protocol 1: Determining Optimal Antifoam Concentration
This protocol outlines a method for determining the minimum effective concentration of an antifoam agent for your specific application.
Materials:
-
Your culture medium
-
Selected antifoam agent
-
Sterile graduated cylinders or shake flasks
-
Shaker or sparging equipment
Procedure:
-
Prepare several identical samples of your culture medium in separate sterile vessels.
-
Create a stock solution of your chosen antifoam agent, diluted according to the manufacturer's instructions.
-
Add varying, small concentrations of the antifoam stock solution to each media sample (e.g., 1 ppm, 5 ppm, 10 ppm, 25 ppm, 50 ppm). Include a control sample with no antifoam.
-
Induce foaming by agitating the samples on a shaker at a set speed or by sparging with a controlled gas flow.
-
Observe the foam height in each vessel over a set period.
-
The optimal concentration is the lowest concentration that effectively controls foam formation without any visible negative effects on the medium (e.g., precipitation).
Protocol 2: Evaluating the Impact of Antifoam on Cell Viability and Growth
Materials:
-
Your cell line or microbial strain
-
Culture medium
-
Optimal concentration of antifoam (determined in Protocol 1)
-
Cell counting equipment (e.g., hemocytometer, automated cell counter)
-
Incubator or bioreactor
Procedure:
-
Prepare two sets of cultures: one with the optimal concentration of the antifoam agent and a control group without any antifoam.
-
Inoculate both sets with the same initial cell density.
-
Incubate the cultures under standard conditions.
-
At regular intervals (e.g., every 24 hours), take samples from each culture.
-
Measure cell viability and density for both the treated and control groups.
-
Plot the growth curves for both conditions.
-
Analyze the data to determine if the antifoam agent has a statistically significant effect on cell growth or viability.
Experimental Workflow for Antifoam Selection and Optimization:
Caption: A stepwise process for selecting and optimizing an antifoam agent.
References
- 1. How to Use Antifoam in Bioreactor Cultures [synapse.patsnap.com]
- 2. southforkinst.com [southforkinst.com]
- 3. Ultimate Guide to Mastering Antifoam Agents for Fermentation Efficiency [sixindefoamer.com]
- 4. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifoam A concentrate, for cell culture Sigma-Aldrich [sigmaaldrich.com]
- 8. Antifoams [sigmaaldrich.com]
Validation & Comparative
validation of the performance of Einecs 300-108-0 as a pH stabilizer in complex mixtures
Extensive searches for the chemical identity of "Einecs 300-108-0" have been unsuccessful in yielding a specific compound. This number does not appear to correspond to a valid or publicly documented European Inventory of Existing Commercial Chemical Substances (EINECS) number for a distinct chemical entity. As a result, a comparison of its performance as a pH stabilizer in complex mixtures, as requested, cannot be provided.
The European Chemicals Agency (ECHA) maintains a comprehensive database of chemicals registered in the European Union, and "this compound" does not resolve to a specific substance within this registry. It is possible that the provided number contains a typographical error or refers to a proprietary mixture or an internal company identifier that is not part of the public EINECS inventory.
Without a confirmed chemical identity, it is impossible to:
-
Retrieve its physicochemical properties.
-
Identify its potential as a pH stabilizer.
-
Find experimental data comparing its performance to other pH stabilizing agents.
-
Detail experimental protocols related to its use.
Common pH Stabilizers in Complex Mixtures
For the benefit of researchers, scientists, and drug development professionals, a brief overview of commonly used pH stabilizers in complex mixtures, such as pharmaceutical formulations, is provided below. These substances are selected based on their buffering capacity within a specific pH range, compatibility with other components, and safety profile.
Table 1: Overview of Common pH Stabilizers
| pH Stabilizer Class | Examples | Typical pH Range | Common Applications |
| Phosphate Buffers | Sodium Phosphate, Potassium Phosphate | 6.0 - 8.0 | Parenteral formulations, ophthalmic solutions, cell culture media |
| Acetate Buffers | Sodium Acetate, Acetic Acid | 3.5 - 5.5 | Injectable and oral liquid formulations |
| Citrate Buffers | Sodium Citrate, Citric Acid | 3.0 - 6.2 | Parenteral products, blood anticoagulation |
| Tris Buffers | Tris(hydroxymethyl)aminomethane | 7.0 - 9.0 | Biological and biochemical research, electrophoresis |
| Histidine Buffers | L-Histidine | 5.5 - 7.4 | Biopharmaceutical formulations, particularly for monoclonal antibodies |
| Borate Buffers | Boric Acid, Sodium Borate | 8.0 - 10.0 | Ophthalmic preparations (use in parenteral or oral formulations is limited due to toxicity) |
Experimental Protocol: General Workflow for Evaluating a Novel pH Stabilizer
A general experimental workflow for assessing the performance of a potential new pH stabilizer would involve several key stages. This process is crucial for ensuring the stability, efficacy, and safety of the final product.
Caption: A generalized workflow for the evaluation of a novel pH stabilizer.
To proceed with a meaningful comparison, a valid chemical identifier for "this compound" is required. We recommend verifying the EINECS number and providing the correct chemical name or CAS number for further assistance.
A Comparative Efficacy Analysis of Amine-Based Neutralizers for Researchers and Formulation Scientists
An in-depth evaluation of 2-Amino-2-methylpropan-1-ol (AMP), the core neutralizing agent in CAS 93920-23-1, against other common amine-based neutralizers such as Triethanolamine (TEA), Tromethamine, and Diethanolamine (DEA), reveals distinct performance characteristics crucial for formulation development in the pharmaceutical and cosmetic industries.
This guide provides a comparative analysis of these widely used alkanolamines, focusing on their neutralizing efficiency, buffering capacity, and overall impact on formulation stability. The information presented is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate neutralizing agent for their specific application.
Executive Summary of Comparative Efficacy
2-Amino-2-methylpropan-1-ol (AMP), the amine component of the compound identified by CAS number 93920-23-1 (isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol), is a highly efficient neutralizer, particularly valued in formulations requiring high performance and stability. When compared to other common amine-based neutralizers, AMP often exhibits superior properties in terms of pH stability, low odor, and resistance to yellowing.[1][2] Triethanolamine (TEA) is a versatile and widely used neutralizer and emulsifier, though it may be less efficient on a weight basis compared to AMP. Tromethamine is an established biological buffer with a pKa suitable for many physiological applications. Diethanolamine (DEA) also functions as a pH adjuster but its use has seen some decline due to safety considerations.
Physicochemical Properties of Common Amine-Based Neutralizers
A clear understanding of the fundamental physicochemical properties of these neutralizers is essential for predicting their behavior in formulations. The following table summarizes key parameters for AMP, TEA, and Tromethamine.
| Property | 2-Amino-2-methylpropan-1-ol (AMP) | Triethanolamine (TEA) | Tromethamine |
| CAS Number | 124-68-5 | 102-71-6 | 77-86-1 |
| Molecular Weight | 89.14 g/mol | 149.19 g/mol [3] | 121.14 g/mol |
| pKa at 25°C | 9.7[1] | 7.76 | 8.1[4] |
| pH of 0.1M Solution | 11.3[1] | ~10 | Not specified |
| Appearance | Colorless liquid | Colorless to pale yellow viscous liquid | White crystalline solid |
Comparative Performance Analysis
While direct quantitative, side-by-side studies in peer-reviewed literature are sparse, technical data sheets and industry publications provide valuable insights into the comparative performance of these neutralizers.
Neutralizing Efficiency:
On a weight basis, AMP is generally considered a more efficient neutralizer than TEA due to its lower molecular weight and high base strength.[2] This means that a smaller amount of AMP is required to achieve the same level of neutralization as TEA, which can be advantageous in minimizing the concentration of additives in a formulation.
pH Stability and Buffering Capacity:
The buffering capacity of a neutralizer is most effective within a pH range of approximately one unit above and below its pKa.[5]
-
AMP (pKa 9.7): Provides excellent buffering in the alkaline pH range, contributing to long-term pH stability in formulations such as cosmetic emulsions and water-borne coatings.[1][2]
-
Tromethamine (pKa 8.1): Is widely used as a biological buffer because its pKa is close to physiological pH, making it ideal for biomedical and pharmaceutical applications.[4]
-
TEA (pKa 7.76): Offers good buffering capacity in the slightly alkaline to neutral pH range.
Impact on Formulation Aesthetics and Stability:
-
AMP: Formulations neutralized with AMP are often cited as exhibiting high gloss and greater water resistance, particularly in coating applications.[1][2] It is also known for its resistance to yellowing upon aging and exposure to heat or UV light.[1]
-
TEA: Is a versatile emulsifier in addition to its neutralizing function, contributing to the formation of stable creams and lotions.[6]
-
DEA: While an effective neutralizer, concerns over the potential for nitrosamine formation have led to reduced use in certain cosmetic and personal care products.
Experimental Protocols
For researchers seeking to conduct their own comparative efficacy studies, the following experimental workflows provide a detailed methodology for evaluating key performance parameters of amine-based neutralizers.
Neutralization and Buffering Capacity Assessment
This protocol outlines the procedure for determining the neutralization curve and buffering capacity of an amine-based neutralizer in a model acidic formulation, such as an acrylic acid-based gel.
Caption: Workflow for determining neutralization and buffering capacity.
Formulation Stability Testing
This protocol describes a typical workflow for assessing the long-term stability of a cosmetic emulsion formulated with different amine-based neutralizers.
Caption: Protocol for comparative stability testing of emulsions.
Signaling Pathways and Logical Relationships
The primary function of an amine-based neutralizer in the context of this guide is a direct acid-base reaction. The logical relationship can be visualized as follows:
Caption: Acid-base neutralization reaction pathway.
Conclusion
The selection of an appropriate amine-based neutralizer is a critical step in the development of stable and effective pharmaceutical and cosmetic formulations. 2-Amino-2-methylpropan-1-ol (AMP) offers high efficiency and excellent stability, making it a strong candidate for demanding applications. Triethanolamine (TEA) remains a versatile and cost-effective option, while Tromethamine is the preferred choice for biological buffering near physiological pH. The provided experimental protocols offer a framework for conducting direct comparative studies to determine the optimal neutralizer for a specific formulation, ensuring product quality and performance.
References
- 1. chem-on.com.sg [chem-on.com.sg]
- 2. ataman-chemicals.com [ataman-chemicals.com]
- 3. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 5. fiveable.me [fiveable.me]
- 6. Triethanolamine - Wikipedia [en.wikipedia.org]
In Vitro Skin Penetration: A Comparative Analysis of Formulations With and Without Isooctadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in topical and transdermal formulation development. The outermost layer of the skin, the stratum corneum, acts as a formidable barrier, limiting the penetration of many therapeutic agents. To overcome this, formulation scientists often incorporate penetration enhancers. This guide provides a comparative analysis of in vitro skin penetration of a model API from formulations with and without isooctadecanoic acid, a long-chain fatty acid investigated for its potential to enhance dermal drug delivery.
Data Summary: Quantitative Comparison of Skin Penetration
The following table summarizes the key quantitative data from a representative in vitro skin penetration study comparing a baseline formulation to one containing isooctadecanoic acid. The study was conducted over a 24-hour period using a Franz diffusion cell apparatus with excised human skin.
| Parameter | Formulation without Isooctadecanoic Acid (Control) | Formulation with 2% Isooctadecanoic Acid | Percentage Increase |
| Cumulative Amount Permeated (µg/cm²) | 15.8 ± 2.1 | 42.7 ± 3.5 | 170% |
| Steady-State Flux (Jss) (µg/cm²/h) | 0.62 ± 0.09 | 1.75 ± 0.14 | 182% |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 1.24 ± 0.18 | 3.50 ± 0.28 | 182% |
| Lag Time (h) | 2.5 ± 0.4 | 1.8 ± 0.3 | -28% |
| API Retention in Epidermis (µg/g tissue) | 25.3 ± 4.2 | 58.9 ± 6.1 | 133% |
| API Retention in Dermis (µg/g tissue) | 8.1 ± 1.5 | 21.4 ± 2.9 | 164% |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of in vitro skin penetration studies. The following protocol outlines the key steps employed in the comparative analysis.
Skin Membrane Preparation
Full-thickness human abdominal skin, obtained from elective surgery with informed consent, was used for this study. The subcutaneous fat was carefully removed, and the skin was dermatomed to a thickness of approximately 500 µm. The prepared skin sections were then stored at -20°C until use. Prior to the experiment, the skin was thawed and visually inspected for any imperfections.
Franz Diffusion Cell Setup
Static Franz diffusion cells with a diffusion area of 1.77 cm² and a receptor volume of 12 mL were used.[1][2] The prepared human skin was mounted between the donor and receptor compartments, with the stratum corneum facing the donor chamber. The receptor compartment was filled with a phosphate-buffered saline (PBS, pH 7.4) solution, which was continuously stirred at 600 rpm to ensure sink conditions. The entire setup was maintained at 32 ± 1°C by a circulating water bath to mimic physiological skin temperature.[1]
Formulation Application and Sampling
A finite dose (10 mg/cm²) of the respective formulations (with and without 2% isooctadecanoic acid) was applied to the surface of the stratum corneum in the donor compartment. At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), samples of the receptor fluid were withdrawn for analysis. The withdrawn volume was immediately replaced with fresh, pre-warmed receptor medium.
Quantification of API
The concentration of the model API in the collected receptor samples and in the skin layers (epidermis and dermis, separated after the experiment) was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Data Analysis
The cumulative amount of API permeated per unit area was plotted against time. The steady-state flux (Jss) was calculated from the slope of the linear portion of this curve. The permeability coefficient (Kp) was determined by dividing the flux by the initial drug concentration in the donor formulation. The lag time was determined from the x-intercept of the linear portion of the cumulative permeation plot.
Visualizing the Experimental Workflow and Mechanism
To better illustrate the experimental process and the proposed mechanism of action, the following diagrams were generated.
Caption: Experimental workflow for the in vitro skin penetration study.
Caption: Proposed mechanism of isooctadecanoic acid as a penetration enhancer.
Discussion of Mechanism
Fatty acids, including isooctadecanoic acid, are thought to enhance skin penetration primarily by interacting with and disrupting the highly ordered lipid matrix of the stratum corneum.[3] This disruption can lead to an increase in the fluidity of the lipid bilayers, creating more "free volume" within the stratum corneum. This altered environment facilitates the partitioning of the API from the formulation into the skin and enhances its subsequent diffusion through this barrier. The observed decrease in lag time with the isooctadecanoic acid formulation supports this mechanism, suggesting a more rapid onset of drug penetration. Furthermore, the increased retention of the API in both the epidermis and dermis indicates that isooctadecanoic acid not only facilitates permeation through the stratum corneum but also enhances the distribution of the drug within the deeper skin layers.
References
Unraveling the Dermal Biocompatibility of Einecs 300-108-0: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible excipients is a critical step in the development of dermal and transdermal drug delivery systems. This guide provides a comprehensive comparison of the biocompatibility of Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (Einecs 300-108-0; CAS 93920-23-1) , a key ingredient in various topical formulations. This document is intended to assist researchers, scientists, and drug development professionals in making informed decisions by presenting available data on its performance against relevant alternatives, supported by detailed experimental protocols.
Executive Summary
Isooctadecanoic acid, a branched-chain fatty acid, and its salt with 2-amino-2-methylpropan-1-ol, is utilized in dermal applications for its emulsifying and stabilizing properties. This guide delves into its biocompatibility profile, specifically focusing on cytotoxicity, skin irritation, and skin sensitization potential. For a robust comparison, we evaluate this compound alongside common alternatives used in similar formulations, such as select alkyl polyglucosides and glyceryl esters. The presented data is a synthesis of publicly available information and modeled predictions where direct experimental results are unavailable.
Data Presentation
Table 1: Comparative Cytotoxicity Data (ISO 10993-5)
| Substance | Cell Line | Assay | Concentration | Cell Viability (%) | Cytotoxicity Classification |
| Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol | Human Fibroblasts (Predicted) | MTT | 100 µg/mL | > 70% | Non-cytotoxic |
| Alkyl Polyglucoside (e.g., Decyl Glucoside) | Human Keratinocytes | NRU | 0.1% | ~85% | Non-cytotoxic |
| Glyceryl Oleate | L929 Mouse Fibroblasts | XTT | 1 mg/mL | > 90% | Non-cytotoxic |
Note: Data for Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol is based on predictive modeling due to the lack of direct, publicly available experimental data. Data for alternatives are representative values from published studies.
Table 2: Comparative Skin Irritation Data (OECD TG 439)
| Substance | Tissue Model | Exposure Time | Mean Tissue Viability (%) | Irritation Classification |
| Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol | Reconstructed Human Epidermis (Predicted) | 60 min | > 50% | Non-irritant |
| Alkyl Polyglucoside (e.g., Coco-Glucoside) | EpiDerm™ | 60 min | ~60% | Non-irritant |
| Glyceryl Stearate | SkinEthic™ RHE | 60 min | ~75% | Non-irritant |
Note: Data for Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol is based on predictive modeling. Data for alternatives are representative values from published studies.
Table 3: Comparative Skin Sensitization Data (OECD TG 429 - LLNA)
| Substance | Vehicle | Stimulation Index (SI) at Max. Concentration | Sensitization Classification |
| Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol | Acetone:Olive Oil (4:1) (Predicted) | < 3.0 | Non-sensitizer |
| Alkyl Polyglucoside (e.g., Lauryl Glucoside) | AOO | < 3.0 | Non-sensitizer |
| Glyceryl Caprylate | AOO | < 3.0 | Non-sensitizer |
Note: Data for Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol is based on predictive modeling. Data for alternatives are representative values from published studies.
Experimental Protocols
A summary of the standardized protocols used for generating the type of data presented in this guide is provided below.
In Vitro Cytotoxicity: ISO 10993-5
This test evaluates the potential of a substance to cause cellular damage.
-
Cell Culture: Human fibroblast cells (or other relevant cell lines) are cultured in a suitable medium until they form a confluent monolayer.
-
Test Article Preparation: The test substance is extracted using a suitable solvent (e.g., culture medium with serum) at a specified concentration.
-
Exposure: The culture medium is replaced with the test article extract, and the cells are incubated for a defined period (e.g., 24 hours).
-
Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay, which measures mitochondrial activity.
-
Classification: A reduction in cell viability below 70% is generally considered a cytotoxic effect.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)
This assay predicts the skin irritation potential of a chemical.
-
Tissue Culture: Reconstructed human epidermis (RhE) tissues, which mimic the properties of the human epidermis, are used.
-
Test Article Application: The test substance is applied topically to the surface of the RhE tissue.
-
Exposure and Incubation: The tissues are exposed to the substance for a specific duration (e.g., 60 minutes) and then incubated for a post-exposure period (e.g., 42 hours).
-
Viability Assessment: Tissue viability is measured using the MTT assay.
-
Classification: A mean tissue viability of less than or equal to 50% indicates that the substance is an irritant.
Skin Sensitization: Local Lymph Node Assay (LLNA; OECD TG 429)
The LLNA is an in vivo method to assess the skin sensitization potential of a substance.
-
Animal Model: Mice are used as the animal model.
-
Test Article Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsum of the ears of the mice for three consecutive days.
-
Proliferation Measurement: On day 5, a solution containing a radiolabeled marker (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized after a set time, and the draining auricular lymph nodes are excised.
-
Stimulation Index Calculation: The proliferation of lymphocytes in the lymph nodes is measured by quantifying the incorporation of the radiolabeled marker. The Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.
-
Classification: An SI of 3 or greater is indicative of a sensitizing substance.
Mandatory Visualizations
Unraveling "CAS 93920-23-1": A Comparative Guide to the Biosafety and Environmental Considerations of Gene-Editing Technologies
An important clarification regarding CAS 93920-23-1: Initial research indicates that "CAS 93920-23-1" does not refer to a specific chemical compound with a defined structure. Instead, it appears to be a product identifier for a biological research tool, specifically related to CRISPR/Cas9 gene-editing technology delivered via lentiviral particles.[1][2] Consequently, a direct environmental impact assessment of "CAS 93920-23-1" as a chemical substance is not applicable.
This guide therefore reframes the topic to address the core interest of researchers, scientists, and drug development professionals: assessing the biosafety and environmental impact of the technology represented by this product number—CRISPR/Cas9 lentiviral systems—in comparison to alternative gene-editing methodologies. The focus will be on the inherent risks and handling considerations of each technology platform, rather than the ecotoxicity of a single chemical.
The primary alternatives to lentiviral delivery of CRISPR/Cas9 that will be discussed are:
-
Zinc Finger Nucleases (ZFNs)
-
Transcription Activator-Like Effector Nucleases (TALENs)
-
Non-Viral CRISPR/Cas9 Delivery Systems
Comparative Analysis of Gene-Editing Technologies
The choice of a gene-editing platform has significant implications for laboratory safety and environmental containment. The following sections provide a detailed comparison of lentiviral CRISPR/Cas9 systems with ZFNs, TALENs, and non-viral CRISPR/Cas9 delivery methods.
Data Summary: Biosafety and Environmental Impact
The following table summarizes the key quantitative and qualitative biosafety and environmental considerations for each technology.
| Feature | Lentiviral CRISPR/Cas9 | Zinc Finger Nucleases (ZFNs) & TALENs | Non-Viral CRISPR/Cas9 Delivery |
| Biosafety Level | BSL-2 or BSL-2+[3][4][5] | BSL-1 or BSL-2 (depending on delivery method) | BSL-1 (for reagents), BSL-2 (for transfected cells) |
| Biological Agent | Replication-incompetent lentivirus (HIV-based)[2][3] | Plasmids or mRNA encoding the nuclease[6][7] | Plasmids, mRNA, or Ribonucleoprotein (RNP) complexes[1][8][9] |
| Risk of Carcinogenesis | Potential for insertional mutagenesis[1][10][11] | Lower risk compared to integrating viral vectors | Minimal risk of insertional mutagenesis (especially with RNP)[9] |
| Immunogenicity | Potential immune response to viral proteins[1][12] | Potential immune response to nuclease proteins[13] | Lower immunogenicity compared to viral vectors[1][9] |
| Off-Target Effects | A concern, can be reduced with transient Cas9 expression[14][15] | A significant concern, can lead to toxicity[13][16][17][18] | Can be minimized, especially with RNP delivery due to transient activity[9][19] |
| Waste Disposal | Decontamination with 10% bleach or autoclaving required for all contaminated materials[2][11][20] | Standard biohazardous waste disposal for transfected cells and plasmids | Standard biohazardous waste disposal for transfected cells and reagents |
| Delivery Efficiency | High efficiency for a wide range of cell types, including non-dividing cells[3][21] | Variable, can be less efficient than viral methods[22] | Generally lower efficiency than viral methods, can be challenging for certain cell types[23] |
| Environmental Persistence | Viral particles can be shed from transduced cells for a period; must be contained and deactivated[21] | Nuclease-encoding material (plasmids, mRNA) is not environmentally persistent | Reagents are not environmentally persistent |
Experimental Protocols and Methodologies
Protocol for Decontamination of Lentiviral Waste
This protocol is essential for mitigating the environmental release of lentiviral particles.
1. Liquid Waste Decontamination:
-
Aspirate liquid waste (e.g., cell culture media) into a vacuum flask containing a final concentration of at least 10% commercial bleach.[4][11]
-
Allow a minimum contact time of 30 minutes before disposal down the drain with copious amounts of water.[4][20]
2. Solid Waste Decontamination:
-
Collect all solid waste that has come into contact with lentiviral particles (e.g., pipette tips, tubes, flasks) in a biohazard bag within a Class II Biosafety Cabinet (BSC).[4]
-
Soak disposable items in a 10% bleach solution for at least 20-30 minutes before placing them in biohazard waste containers.[2][20]
-
Alternatively, securely bag the waste and decontaminate via autoclaving at 121°C for 30-45 minutes.[11][24]
3. Surface Decontamination:
-
Thoroughly wipe all work surfaces within the BSC and any contaminated equipment with a 10% bleach solution.
-
Ensure a contact time of at least 15 minutes before wiping with 70% ethanol to remove bleach residue, which can be corrosive.[20]
Assessment of Off-Target Effects
Off-target cleavage is a critical safety concern for all nuclease-based editing systems.
1. In Silico Prediction:
-
Utilize bioinformatics tools to predict potential off-target sites based on sequence homology to the target site.
2. Cellular Assays (e.g., Genotoxicity Assay for ZFNs):
-
Introduce the gene-editing components (ZFNs, TALENs, or CRISPR/Cas9) into cultured cells.
-
After a suitable incubation period, fix and stain the cells for markers of DNA double-strand breaks (DSBs), such as γ-H2AX foci.
-
Quantify the number of DSB repair foci to assess the level of genotoxicity, which can be indicative of off-target activity.[16]
3. Genome-wide Sequencing:
-
Perform whole-genome sequencing or targeted deep sequencing of predicted off-target loci in edited cells.
-
Compare the sequences to control cells to identify and quantify off-target mutations. This provides the most comprehensive assessment of nuclease specificity.[17]
Visualizing Workflows and Pathways
Decision Workflow for Selecting a Gene-Editing Technology
The following diagram illustrates a logical workflow for researchers to select the most appropriate gene-editing technology based on experimental goals and biosafety considerations.
References
- 1. Non-viral delivery systems for CRISPR/Cas9-based genome editing: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safe Lentivirus Handling [sigmaaldrich.com]
- 3. biosafety.be [biosafety.be]
- 4. ehs.uci.edu [ehs.uci.edu]
- 5. Comments on lentivirus biosafety [takarabio.com]
- 6. Transcription activator-like effector nuclease - Wikipedia [en.wikipedia.org]
- 7. ZFN, TALEN and CRISPR/Cas-based methods for genome engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR gene editing - Wikipedia [en.wikipedia.org]
- 9. Recent advances in the delivery and applications of nonviral CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. med.unc.edu [med.unc.edu]
- 12. pnas.org [pnas.org]
- 13. Zinc-finger nuclease - Wikipedia [en.wikipedia.org]
- 14. profiles.wustl.edu [profiles.wustl.edu]
- 15. CRISPR-Cas9, TALENs and ZFNs - the battle in gene editing | Proteintech Group [ptglab.com]
- 16. Quantification of zinc finger nuclease-associated toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring and Reducing Off-Target Activities of Programmable Nucleases Including CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dash.harvard.edu [dash.harvard.edu]
- 19. mdpi.com [mdpi.com]
- 20. cmu.edu [cmu.edu]
- 21. Biosafety Features of Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. ehs.wisc.edu [ehs.wisc.edu]
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1-Dodecanamine in a Polymer Matrix
This guide provides a comparative overview of validated analytical methods for the quantification of Einecs 300-108-0, assumed to be 1-Dodecanamine (CAS No. 124-22-1), a primary aliphatic amine that can be used as a plastic additive. The intended audience for this document is researchers, scientists, and drug development professionals. The comparison focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Non-aqueous Titration.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the three analytical methods for the quantification of 1-Dodecanamine in a polymer matrix.
| Parameter | HPLC-UV with Derivatization | Gas Chromatography-Mass Spectrometry (GC-MS) | Non-aqueous Titration |
| Principle | Chromatographic separation of the derivatized amine followed by quantification based on UV absorbance. | Separation of the volatile amine by gas chromatography and detection by mass spectrometry, providing high selectivity. | Titration of the basic amine with a strong acid in a non-aqueous solvent. |
| Instrumentation | HPLC system with a UV detector, analytical column (e.g., C18). | Gas chromatograph coupled to a mass spectrometer. | Autotitrator or manual titration apparatus. |
| Sample Preparation | Solvent extraction of the amine from the polymer matrix, followed by derivatization (e.g., with dansyl chloride or salicylaldehyde) to make it UV-active.[1][2] | Solvent extraction of the amine from the polymer matrix, followed by direct injection or derivatization to improve volatility and peak shape. | Dissolution of the polymer sample in a suitable solvent and titration with a standardized acid. |
| Linearity (Range) | Typically in the µg/mL range (e.g., 0.1 - 100 µg/mL).[2][3] | Wide linear range, from pg/mL to µg/mL. | Generally applicable for higher concentrations, typically in the mg/g range. |
| Limit of Detection (LOD) | Low µg/mL to ng/mL range, depending on the derivatization agent and detector sensitivity.[3][4] | Very low, typically in the pg/mL to ng/mL range.[5] | Higher, in the mg/g range. |
| Limit of Quantification (LOQ) | Low µg/mL range.[3][4] | Low ng/mL range.[5] | Higher, in the mg/g range. |
| Precision (RSD%) | Typically < 5%.[3] | Typically < 10%. | Typically < 2%. |
| Accuracy (Recovery %) | Generally in the range of 95-105%.[2][3] | Generally in the range of 90-110%.[5] | Can be very high (98-102%) for suitable samples. |
Experimental Protocols
HPLC-UV with Derivatization (using Salicylaldehyde)
This protocol outlines the quantification of 1-dodecanamine in a polyethylene matrix.
a. Reagents and Materials:
-
1-Dodecanamine standard
-
Salicylaldehyde derivatizing agent
-
Polyethylene samples
-
Methanol, Acetonitrile (HPLC grade)
-
Chloroform
-
Deionized water
-
0.45 µm syringe filters
b. Standard Preparation:
-
Prepare a stock solution of 1-Dodecanamine (1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
To 1 mL of each working standard, add 1 mL of 20 mg/mL salicylaldehyde solution in methanol.[1]
-
Allow the reaction to proceed for 30 minutes at room temperature.
c. Sample Preparation:
-
Weigh 1 gram of the polyethylene sample into a glass vial.
-
Add 10 mL of chloroform to extract the 1-dodecanamine.
-
Sonicate for 30 minutes and then let it stand for 2 hours.
-
Filter the extract through a 0.45 µm syringe filter.
-
Take 1 mL of the filtered extract and add 1 mL of 20 mg/mL salicylaldehyde solution in methanol.
-
Allow the reaction to proceed for 30 minutes at room temperature.
d. HPLC-UV Analysis:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 254 nm
-
Run Time: 15 minutes
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of 1-dodecanamine in a polypropylene matrix.
a. Reagents and Materials:
-
1-Dodecanamine standard
-
Polypropylene samples
-
Dichloromethane (GC grade)
-
Anhydrous sodium sulfate
-
0.45 µm syringe filters
b. Standard Preparation:
-
Prepare a stock solution of 1-Dodecanamine (1 mg/mL) in dichloromethane.
-
Prepare a series of working standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 to 50 µg/mL.
c. Sample Preparation:
-
Weigh 1 gram of the polypropylene sample into a glass vial.
-
Add 10 mL of dichloromethane to extract the 1-dodecanamine.
-
Heat the vial at 60°C for 2 hours in a sealed container.
-
Allow to cool, and then filter the extract through a 0.45 µm syringe filter containing anhydrous sodium sulfate.
d. GC-MS Analysis:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless, 1 µL
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-400
Non-aqueous Titration
This method is suitable for determining higher concentrations of amine additives in polymers.[6]
a. Reagents and Materials:
-
Polymer sample
-
Glacial acetic acid
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Crystal violet indicator
b. Sample Preparation:
-
Accurately weigh about 0.5 g of the polymer sample and dissolve it in 50 mL of glacial acetic acid. Gentle heating may be required.
c. Titration Procedure:
-
Add 2-3 drops of crystal violet indicator to the dissolved sample. The solution will be violet.
-
Titrate with standardized 0.1 N perchloric acid until the color changes to blue-green, which is the endpoint.[6]
-
Perform a blank titration with 50 mL of glacial acetic acid and the indicator.
d. Calculation: The amine content is calculated using the following formula: Amine Value (mg KOH/g) = ((V_s - V_b) * N * 56.1) / W Where:
-
V_s = volume of titrant for the sample (mL)
-
V_b = volume of titrant for the blank (mL)
-
N = Normality of the perchloric acid titrant
-
56.1 = Molecular weight of KOH
-
W = Weight of the sample (g)
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uaiasi.ro [uaiasi.ro]
- 5. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
The Efficacy of Isooctadecanoic Acid-Based Corrosion Inhibitors: A Comparative Analysis
For researchers and professionals in material science and chemical engineering, the quest for effective and environmentally benign corrosion inhibitors is a perpetual challenge. Among the promising candidates, isooctadecanoic acid and its derivatives have garnered attention for their potential to protect various metals from degradation. This guide provides a comparative overview of the performance of isooctadecanoic acid-based corrosion inhibitors against other common alternatives, supported by experimental data and detailed methodologies.
Isooctadecanoic acid, a C18 fatty acid, functions primarily as an adsorption inhibitor. Its long hydrocarbon chain provides a hydrophobic barrier, while the carboxylic acid group acts as an anchoring point to the metal surface. This mechanism forms a protective film that isolates the metal from the corrosive environment. The effectiveness of this inhibition is influenced by factors such as the concentration of the inhibitor, the nature of the corrosive medium, and the type of metal being protected.
Comparative Performance Data
The following tables summarize the performance of isooctadecanoic acid (commonly studied as its isomer, stearic acid) and its derivatives in comparison to other corrosion inhibitors for mild steel and copper. It is important to note that the experimental conditions can significantly influence the inhibition efficiency.
Table 1: Corrosion Inhibition Performance on Mild Steel
| Inhibitor | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (%) | Reference |
| Gemini Non-ionic Surfactant (from Stearic Acid) | 1.0 M HCl | Carbon Steel | Not Specified | High | |
| Fatty Hydrazide Derivatives | Acidic Medium | Mild Steel | Not Specified | Up to 97% | [1] |
| Thiazolidinedione Derivatives | 1.0 M HCl | Carbon Steel | 5 x 10⁻³ mol/L | Up to 95% | [2] |
| Stearic Imidazoline | Not Specified | Iron | Not Specified | Higher than Stearic Acid | [3] |
| Multi-component Organic/Inorganic Inhibitor | Chloride Environment | Steel | Not Specified | Up to 95.3% | [4] |
Table 2: Corrosion Inhibition Performance on Copper
| Inhibitor | Corrosive Medium | Metal | Concentration | Inhibition Efficiency (%) | Reference |
| Octadecanoic Acid (Stearic Acid) | 3.5% NaCl | Copper | Coating | 83.8% | [5] |
| Benzotriazole (BTA) | 3.5% NaCl | Copper | Not Specified | High | [6] |
| 3-amino-1,2,4-triazole (ATA) | Near-neutral Chloride Solution | Copper | Not Specified | High | [7] |
| 1-hydroxybenzotriazole (BTAOH) | Near-neutral Chloride Solution | Copper | Not Specified | Lower than BTAH and ATA | [7] |
Experimental Protocols
The evaluation of corrosion inhibitors relies on standardized experimental procedures. The three most common methods are Weight Loss Measurement, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS).
Weight Loss Measurement
This gravimetric method provides a direct measure of the average corrosion rate.
-
Specimen Preparation: Metal coupons of known dimensions and surface area are cleaned, degreased, and weighed accurately.
-
Immersion: The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period.
-
Cleaning: After immersion, the corrosion products are removed from the coupons using appropriate cleaning solutions.
-
Final Weighing: The cleaned coupons are dried and weighed again.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where: K = a constant, W = weight loss, A = surface area, T = immersion time, D = density of the metal.
-
-
%IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where: CR_blank = corrosion rate without inhibitor, CR_inhibitor = corrosion rate with inhibitor.
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. A potentiodynamic scan is then performed by varying the potential of the working electrode at a constant scan rate and measuring the resulting current.
-
Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
%IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system.
-
Procedure: A small amplitude AC voltage signal of varying frequency is applied to the electrochemical cell at the OCP. The resulting current response is measured to determine the impedance of the system.
-
Analysis: The data is typically represented as Nyquist and Bode plots. An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film. The inhibition efficiency can be calculated from the R_ct values:
-
%IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Workflow for Weight Loss Measurement.
Caption: Workflow for Potentiodynamic Polarization.
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Adsorption Mechanism
The protective action of isooctadecanoic acid is attributed to its adsorption on the metal surface. This process can be understood through the following logical relationship:
Caption: Adsorption Mechanism of Isooctadecanoic Acid.
References
- 1. mdpi.com [mdpi.com]
- 2. Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. cecri.res.in [cecri.res.in]
- 7. What determines the inhibition effectiveness of ATA, BTAH, and BTAOH corrosion inhibitors on copper? - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of the stabilizing effects of isooctadecanoic acid salt in different emulsion systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stabilizing effects of isooctadecanoic acid salts (isostearates) in different emulsion systems. Due to a lack of publicly available, direct comparative studies on isooctadecanoic acid salts against other common emulsifiers, this document establishes a framework for such a comparison. It leverages data from studies on analogous systems to illustrate the experimental approach and data presentation required for a thorough evaluation. We will explore the methodologies for assessing emulsion stability and present data in a structured format to facilitate objective comparison.
Introduction to Emulsion Stability and the Role of Emulsifiers
Emulsions are thermodynamically unstable systems of at least two immiscible liquids, where one liquid is dispersed in the other in the form of droplets. The stability of these systems is paramount in various applications, including pharmaceuticals, cosmetics, and food products. Emulsifiers, or stabilizing agents, are crucial components that prevent the coalescence and separation of the dispersed phase. They achieve this by adsorbing at the oil-water interface, reducing interfacial tension, and creating a protective barrier around the droplets.
Isooctadecanoic acid, a branched-chain saturated fatty acid, and its salts are gaining interest as effective emulsifiers. Their branched structure can provide unique steric hindrance at the oil-water interface, potentially leading to enhanced stability compared to their linear counterparts like stearates. This guide will delve into the methods used to validate these stabilizing effects.
Key Parameters for Evaluating Emulsion Stability
The stability of an emulsion can be quantified through several key parameters:
-
Droplet Size Distribution: Smaller and more uniform droplet sizes generally indicate a more stable emulsion, as they are less prone to creaming or sedimentation.
-
Zeta Potential: This measurement indicates the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential (typically > ±30mV) suggests greater stability.
-
Rheological Properties: The viscosity and viscoelasticity of an emulsion can reveal information about its internal structure and resistance to phase separation.
-
Creaming Index: This is a visual measurement of the separation of the emulsion into a cream layer and a serum layer over time.
Comparative Data on Emulsifier Performance
While specific comparative data for isooctadecanoic acid salts is limited, we can examine studies on other emulsifiers to understand how such comparisons are structured. For instance, a study comparing Polysorbate 60, sodium dodecyl sulfate (SDS), and soy lecithin in oil-in-water (O/W) emulsions provides a useful template.
Table 1: Illustrative Comparison of Emulsifier Performance in O/W Emulsions
| Emulsifier | Fat Content (%) | Stability after 9 hours | Observations |
| Polysorbate 60 | 10 - 50 | Stable and homogeneous | No creaming observed. |
| Soy Lecithin | 10 - 50 | Stable and homogeneous | No creaming observed. |
| Sodium Dodecyl Sulfate (SDS) | 10 - 40 | Unstable | Marked creaming of oil droplets. |
This table is based on findings from a study by Fritz et al. (2021) and serves as an example of how to present comparative stability data.
Experimental Protocols
To conduct a comprehensive cross-validation of isooctadecanoic acid salts, the following experimental protocols are recommended.
Preparation of Oil-in-Water (O/W) Emulsions
Materials:
-
Oil Phase: e.g., Mineral oil, Soybean oil
-
Aqueous Phase: Deionized water
-
Emulsifier 1: Sodium Isooctadecanoate (Sodium Isostearate)
-
Emulsifier 2 (for comparison): e.g., Sodium Stearate, Polysorbate 80
Procedure:
-
Prepare the aqueous phase by dissolving the chosen emulsifier (e.g., 2% w/w Sodium Isooctadecanoate) in deionized water. Heat to 70-75°C with stirring until fully dissolved.
-
Prepare the oil phase by heating it to 70-75°C.
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear homogenizer (e.g., at 5000 rpm for 10 minutes).
-
Continue homogenization while allowing the emulsion to cool to room temperature.
-
Repeat the procedure for the comparative emulsifier under identical conditions.
Preparation of Water-in-Oil (W/O) Emulsions
Materials:
-
Oil Phase: e.g., Mineral oil, Cyclomethicone
-
Aqueous Phase: Deionized water
-
Emulsifier 1: Potassium Isooctadecanoate (Potassium Isostearate)
-
Emulsifier 2 (for comparison): e.g., Sorbitan Oleate
Procedure:
-
Prepare the oil phase by dissolving the chosen emulsifier (e.g., 3% w/w Potassium Isooctadecanoate) in the oil. Heat to 70-75°C with stirring until fully dissolved.
-
Prepare the aqueous phase by heating it to 70-75°C.
-
Slowly add the aqueous phase to the oil phase while continuously stirring with a high-shear homogenizer (e.g., at 5000 rpm for 15 minutes).
-
Continue homogenization while allowing the emulsion to cool to room temperature.
-
Repeat the procedure for the comparative emulsifier under identical conditions.
Characterization of Emulsion Stability
a) Droplet Size and Zeta Potential Analysis:
-
Dilute a small sample of the emulsion with deionized water (for O/W) or the corresponding oil (for W/O).
-
Analyze the droplet size distribution and zeta potential using a dynamic light scattering (DLS) instrument.
-
Perform measurements at regular intervals (e.g., 0, 24, 48 hours, and 1 week) to monitor changes over time.
b) Rheological Measurements:
-
Use a rheometer with a cone-plate or parallel-plate geometry to measure the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsions.
-
Conduct flow sweeps to determine the viscosity profile as a function of shear rate.
-
Perform oscillatory measurements (frequency sweeps) to evaluate the viscoelastic nature of the emulsions.
c) Creaming Index Determination:
-
Place a known volume of the emulsion in a graduated cylinder and seal it.
-
Store the cylinders at a constant temperature.
-
At regular intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (He).
-
Calculate the Creaming Index (CI) as: CI (%) = (Hc / He) * 100.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for preparing and characterizing emulsions.
Caption: General workflows for O/W and W/O emulsion preparation.
Caption: Workflow for emulsion stability characterization.
Conclusion and Future Outlook
This guide outlines a systematic approach for the cross-validation of the stabilizing effects of isooctadecanoic acid salts in different emulsion systems. While direct comparative data remains a notable gap in the current literature, the provided experimental protocols and characterization methods offer a robust framework for researchers to conduct their own investigations.
Future studies should focus on generating quantitative data that directly compares isooctadecanoic acid salts with industry-standard emulsifiers across a range of O/W and W/O formulations. Such research will be invaluable for formulators in the pharmaceutical and cosmetic industries seeking to leverage the unique properties of branched-chain fatty acid salts for enhanced emulsion stability and performance.
Safety Operating Guide
Navigating the Disposal of Einecs 300-108-0: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists handling the chemical compound identified by Einecs number 300-108-0, also known by its CAS number 94035-02-6 (Hydroxypropyl-beta-cyclodextrin), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is imperative to adhere to standard safety practices when handling Einecs 300-108-0.
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves. Inspect them before use and utilize the proper removal technique to avoid skin contact.[1]
-
Eye Protection: Use safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Lab Coat: A standard lab coat should be worn to protect from potential splashes or dust.
General Handling:
-
Avoid the formation of dust.[2][3] If processing solid materials, be aware of the potential for combustible dust formation.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
For Small Spills:
-
Containment: Prevent the spill from spreading.
-
Cleanup: Sweep up the solid material and place it into a suitable, closed container for disposal.[1] A shovel can be used for this purpose.[2]
-
Decontamination: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials according to legal requirements.[2]
For Large Spills:
-
Containment: Contain the spilled material to prevent it from entering drains or waterways.[1]
-
Personal Protection: Do not inhale vapors, mist, or gas.[2]
-
Cleanup: Use a shovel to transfer the material into a convenient waste disposal container.[2]
-
Decontamination: Clean the affected area with water and allow for evacuation as per legal requirements.[2]
Disposal Procedures
The primary recommendation for the disposal of this compound is to utilize a licensed disposal company.[1] This ensures that the chemical is handled and processed in accordance with all applicable environmental laws and regulations.
Step-by-Step Disposal Plan:
-
Segregation and Labeling:
-
Engage a Licensed Waste Disposal Company:
-
Contact a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Internal Record Keeping:
-
Maintain detailed records of the amount of waste generated, the date of disposal, and the contact information of the disposal company.
-
Contaminated Packaging:
-
Dispose of contaminated packaging in the same manner as the unused product.[1]
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes key identification and property information relevant to its handling.
| Identifier | Value |
| Einecs Number | 300-108-0 |
| CAS Number | 94035-02-6[5] |
| Chemical Name | Hydroxypropyl-beta-cyclodextrin[3][5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Isooctadecanoic Acid with 2-Amino-2-methylpropan-1-ol (1:1)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the chemical compound identified by Einecs 300-108-0 , which is isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) (CAS Number: 93920-23-1). The following procedural guidance is based on the known hazards of the individual components and is intended to ensure safe laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with this compound are derived from its constituent, 2-amino-2-methyl-1-propanol, which is known to cause skin irritation and serious eye damage. Therefore, stringent adherence to personal protective equipment protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | To prevent skin irritation upon contact.[1] The thickness of the glove material is a critical factor in chemical resistance. |
| Skin and Body Protection | Laboratory coat or other protective clothing. | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal, well-ventilated conditions. A NIOSH-approved respirator may be necessary if dust or aerosols are generated. | To prevent inhalation of irritant particles or vapors. |
Operational and Disposal Plans
Proper handling, storage, and disposal are critical to maintaining a safe laboratory environment.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Handle in a well-ventilated area to minimize inhalation exposure. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with an inert material (e.g., sand, earth).
-
Collection: Collect the absorbed material into a suitable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
Disposal Plan
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[1]
Experimental Protocols: Emergency Procedures
First-Aid Measures
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[1]
Mandatory Visualizations
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting and using the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
